Dihydroartemisinin
Description
The exact mass of the compound (4S,5R,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Antiprotozoals -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H24O5 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
(4S,5R,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11?,12+,13-,14?,15-/m1/s1 |
InChI Key |
BJDCWCLMFKKGEE-KWWHLYHASA-N |
Isomeric SMILES |
C[C@@H]1CCC2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)O)C |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis of Dihydroartemisinin from Artemisinin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dihydroartemisinin (DHA), the active metabolite of all artemisinin compounds, is a cornerstone in the global fight against malaria. As a semi-synthetic derivative of artemisinin, its efficient and scalable production is of paramount importance for the manufacturing of Artemisinin-based Combination Therapies (ACTs), the frontline treatment for uncomplicated malaria.[1][2][3] This technical guide provides a comprehensive overview of the core methodologies for the synthesis of this compound from artemisinin, focusing on experimental protocols, quantitative data, and the underlying chemical principles.
Core Synthesis Methodology: Reduction of Artemisinin
The primary route for synthesizing this compound from artemisinin is through the reduction of the lactone functional group in the artemisinin molecule to a lactol (hemiacetal).[1] This transformation is most commonly achieved using mild hydride-reducing agents.
Sodium Borohydride (NaBH₄) Reduction
The most widely adopted and economically viable method for the synthesis of DHA is the reduction of artemisinin using sodium borohydride (NaBH₄) in an alcoholic solvent, typically methanol.[1][3][4][5] This method is favored for its high yields, operational simplicity, and the relative safety of the reagents involved.
Reaction Mechanism: The reduction involves the nucleophilic attack of a hydride ion (H⁻) from NaBH₄ on the electrophilic carbonyl carbon of the lactone ring in artemisinin. This is followed by protonation of the resulting alkoxide intermediate by the solvent (methanol) to yield the hemiacetal, this compound. The endoperoxide bridge, crucial for the antimalarial activity of the molecule, remains intact under these mild reaction conditions.[1][6]
Quantitative Data Summary:
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (hours) | Molar Ratio (Artemisinin:NaBH₄) | Yield (%) | Reference |
| Sodium Borohydride | Methanol | 0–5 | 1 - 3 | 1:1.5 to 1:3 | 90 - 98 | [3][4] |
| Sodium Borohydride | Methanol | 0–5 | 1 | 1:2.5 | 79 - 89 | [3] |
| Diisobutylaluminium Hydride (DIBAL-H) | Dichloromethane | -78 | Not Specified | Not Specified | Lower than NaBH₄ method | [7] |
| Catalytic Hydrogenation (Ni/TiO₂) | Not Specified | Not Specified | Not Specified | Not Specified | 16.58 | [6] |
Alternative Reduction Methods
While NaBH₄ is the predominant reducing agent, other methods have been explored, though they are less common for large-scale production due to factors like cost, harsher reaction conditions, and lower yields.
-
Diisobutylaluminium Hydride (DIBAL-H): This reducing agent can also be used to convert artemisinin to DHA.[7] However, it typically requires cryogenic temperatures (-78 °C) and is more expensive than NaBH₄.
-
Catalytic Hydrogenation: A method using a Nickel/Titanium dioxide (Ni/TiO₂) catalyst for the hydrogenation of artemisinin to DHA has been reported, albeit with a significantly lower yield compared to hydride reduction methods.[6]
Experimental Protocols
The following protocols are detailed methodologies for the key synthesis of this compound from artemisinin.
Protocol for Sodium Borohydride Reduction of Artemisinin
This protocol is a compilation of best practices reported in the literature.[3][4]
Materials and Reagents:
-
Artemisinin
-
Methanol (CH₃OH)
-
Sodium borohydride (NaBH₄), granulated is preferred for safety[3]
-
Glacial acetic acid (CH₃COOH)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer with cooling capabilities (ice bath)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend artemisinin (e.g., 10.0 g, 35.4 mmol) in methanol (e.g., 60 mL).[3] Cool the suspension to 0–5 °C using an ice bath.
-
Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (e.g., 3.35 g, 88.5 mmol, 2.5 equivalents) in small portions over a period of 30 minutes.[3] Maintain the temperature between 0–5 °C during the addition.
-
Reaction Monitoring: Allow the reaction to proceed at this temperature for an additional 1 to 3 hours.[4] The progress of the reaction should be monitored by TLC until the complete consumption of artemisinin is observed.
-
Quenching and Neutralization: Once the reaction is complete, cautiously neutralize the mixture to a pH of 5-6 by the slow addition of a 30% solution of glacial acetic acid in methanol.[3] This step is crucial to quench the excess NaBH₄.
-
Work-up and Isolation: Two primary work-up procedures can be followed:
-
Precipitation: Dilute the neutralized reaction mixture with cold water (e.g., 100 mL) and stir for 15 minutes.[4] The precipitated this compound is then collected by filtration, washed with water, and dried. This method can yield 79-89% of DHA.[3]
-
Extraction: Concentrate the neutralized mixture under reduced pressure to remove most of the methanol.[3] Extract the resulting residue with ethyl acetate multiple times. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as a white crystalline powder.[3] This extraction method can result in yields of up to 98%.[3]
-
-
Purification (Optional): If a higher purity of DHA is required for direct use as a drug, recrystallization can be performed using solvents such as a mixture of ethyl acetate and hexane or diisopropyl ether. For the synthesis of other artemisinin derivatives, the crude product is often of sufficient purity.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from artemisinin using the sodium borohydride method.
Caption: Workflow for this compound Synthesis.
Proposed Antimalarial Mechanism of Action
The antimalarial activity of artemisinin and its derivatives, including this compound, is attributed to the endoperoxide bridge. The currently accepted mechanism involves the iron-mediated cleavage of this bridge within the malaria parasite.
Caption: Antimalarial Mechanism of this compound.
Conclusion
The reduction of artemisinin to this compound is a critical step in the production of life-saving antimalarial drugs. The sodium borohydride method stands out as a robust, high-yielding, and scalable process. A thorough understanding of the reaction parameters and work-up procedures is essential for optimizing the synthesis for both laboratory and industrial-scale production. The development of continuous flow processes for this conversion may offer further improvements in efficiency and safety in the future.[8] This guide provides the fundamental knowledge for researchers and drug development professionals to effectively synthesize and utilize this compound in their ongoing efforts to combat malaria.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simplified and scalable synthesis of artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of artemisinin and artemisinic acid: preparation of artemether and new analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
The Evolving Landscape of Dihydroartemisinin: A Technical Guide to Structure-Activity Relationships and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a cornerstone of modern antimalarial therapy.[1] Beyond its established role in combating malaria, a growing body of evidence highlights the potent and diverse therapeutic activities of its derivatives against a spectrum of diseases, most notably cancer.[2] This in-depth technical guide delineates the critical structure-activity relationships (SAR) of DHA derivatives, offering a comprehensive overview of the chemical modifications that govern their biological efficacy. We present a curated compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to empower researchers in the rational design of next-generation DHA-based therapeutics.
Core Structure and Mechanism of Action
The therapeutic activity of artemisinin and its derivatives is intrinsically linked to the endoperoxide bridge (a 1,2,4-trioxane ring system) within their sesquiterpene lactone structure.[3] This moiety is essential for their biological action. The prevailing mechanism involves the iron-mediated cleavage of the endoperoxide bridge, which generates reactive oxygen species (ROS) and carbon-centered radicals.[3][4] These highly reactive species are thought to alkylate and damage essential biomolecules, such as proteins and lipids, within the target cells, ultimately leading to cell death. In the context of malaria, the iron is supplied by the digestion of hemoglobin in the parasite's food vacuole. For cancer cells, the higher intracellular iron concentration compared to normal cells provides a basis for selective cytotoxicity.[4]
Structure-Activity Relationship (SAR) of this compound Derivatives
The modification of the DHA scaffold at various positions has a profound impact on its pharmacokinetic properties and biological activity. The primary site for derivatization is the C-10 position of the lactol.
Antimalarial Activity
The quest for improved antimalarial agents has driven extensive SAR studies on DHA derivatives. Key findings include:
-
Ester and Ether Linkages at C-10: The development of clinically used derivatives such as artesunate, artemether, and arteether, which are metabolized back to DHA in the body, underscores the importance of modifications at the C-10 position.[1] Esterification and etherification at this position have been shown to enhance antimalarial potency. For instance, dihydroartemisinyl-chalcone esters have demonstrated potent activity against both chloroquine-sensitive (3D7) and -resistant (W2) strains of Plasmodium falciparum, with some derivatives being 2-3 times more active than artesunate.[5]
-
Water Solubility and Stability: A significant challenge with early artemisinin derivatives was their poor water solubility. The synthesis of water-soluble derivatives, such as sodium artesunate, was a major advancement. However, the ester linkage in artesunate is prone to hydrolysis. To address this, derivatives with an ether linkage and a carboxylate group have been developed, with artelinic acid showing superior in vivo activity compared to artemisinin and artesunic acid.[6]
-
Sugar Moieties: The introduction of sugar moieties through acetylation can yield derivatives with similar or improved antimalarial activity compared to artemisinin. However, the deacetylation of these sugars tends to reduce activity.[3]
Table 1: Antimalarial Activity of this compound Derivatives
| Compound/Derivative Class | P. falciparum Strain | IC50 (nM) | Reference |
| Dihydroartemisinyl-chalcone esters (e.g., compound 7) | 3D7 (CQ-sensitive) | 1.5 - 11 | [5] |
| Dihydroartemisinyl-chalcone esters (e.g., compound 7) | W2 (CQ-resistant) | 1.5 - 11 | [5] |
| This compound (DHA) | W-2 | - | [7] |
| Artelinic acid | W-2 | More effective than D-6 | [6] |
| Ester derivatives (5a-d) | D-6 and W-2 | Comparable to artemisinin | [6] |
| Carboxylate derivatives (7a-d, except artelinic acid) | D-6 and W-2 | Drastically decreased activity | [6] |
Anticancer Activity
DHA and its derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[2] The SAR for anticancer activity reveals several key trends:
-
Hybrid and Dimer Compounds: A successful strategy to enhance anticancer potency and selectivity involves the creation of hybrid and dimer molecules.[8] For instance, coupling artesunate or DHA with phytochemicals like curcumin, eugenol, and tyrosol has yielded derivatives with significant and selective anticancer activity.[8][9]
-
Bile Acid Conjugates: Conjugation of DHA with bile acids has led to the discovery of potent, broad-spectrum anti-proliferative agents. The this compound-ursodeoxycholic acid conjugate (compound 49) was found to be particularly potent, with IC50 values in the nanomolar to low micromolar range against 15 different cancer cell lines.[10]
-
Carbamate Derivatives: Incorporation of a 4-Cl phenyl carbamate moiety at the C-10 position of DHA resulted in a derivative (compound A3) with an IC50 of 0.31 μM against HCT-116 cells, making it 16-fold more potent than the parent DHA.[11]
-
Thioether Derivatives: The synthesis of S-linked DHA derivatives has yielded compounds with good potential as anticancer agents. Both C-10-α- and β-configured thiol ethers have been evaluated, with some showing broad-spectrum activity.[12]
Table 2: Anticancer Activity of this compound Derivatives
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| This compound-ursodeoxycholic acid conjugate (49) | 15 various cancer cell lines | 0.04 - 0.96 | [10] |
| This compound-4-Cl phenyl carbamate (A3) | HCT-116 | 0.31 | [11] |
| This compound (DHA) | HCT-116 | 5.10 | [11] |
| This compound-fatty acid derivative (D3) | MCF-7 | 15.96 ± 2.89 | [13][14] |
| Linoleic acid-fatty acid derivative (L3) | MCF-7 | 24.64 ± 1.81 | [13][14] |
| This compound-(thio)semicarbazone derivatives | Falcipain-2 (enzyme) | 0.29 - 10.63 | [15][16] |
Key Signaling Pathways and Mechanisms in Cancer
The anticancer effects of DHA derivatives are multifaceted and involve the modulation of several key signaling pathways.[2]
-
Induction of Apoptosis and Ferroptosis: Many DHA derivatives exert their anticancer effects by inducing programmed cell death, including apoptosis and ferroptosis.[4][11] Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.
-
PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Some DHA derivatives have been shown to inhibit this pathway.[11]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another important protein involved in cancer cell proliferation and survival. Downregulation of STAT3 by DHA derivatives can lead to the repression of downstream targets like glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis.[11]
-
Cell Cycle Arrest: DHA and its derivatives can induce cell cycle arrest, thereby inhibiting the uncontrolled proliferation of cancer cells.[2][12] For example, some derivatives cause G1 or G2/M phase arrest.[2][12]
Caption: Key signaling pathways modulated by DHA derivatives in cancer cells.
Experimental Protocols
The following sections provide generalized protocols for the synthesis and biological evaluation of DHA derivatives, based on methodologies reported in the literature.
General Synthesis of C-10 Ester and Ether Derivatives
Objective: To synthesize C-10 substituted DHA derivatives through esterification or etherification.
Materials:
-
This compound (DHA)
-
Appropriate carboxylic acid or alcohol for substitution
-
Coupling agents (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI))[8][13]
-
Catalyst (e.g., 4-dimethylaminopyridine (DMAP) or Boron trifluoride etherate)[6][8]
-
Dry dichloromethane (DCM) or other suitable solvent
-
Reagents for workup and purification (e.g., ethyl acetate, hydrochloric acid, saturated sodium bicarbonate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure (Esterification Example): [8][9]
-
Dissolve DHA (1.0 mmol) and the desired carboxylic acid (1.1 mmol) in dry DCM.
-
Add DMAP (catalytic amount) to the solution.
-
Add DCC (1.2 mmol) to the reaction mixture and stir at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ester derivative.
Caption: General workflow for the synthesis of DHA derivatives.
In Vitro Anticancer Activity Assessment (MTT Assay)
Objective: To determine the cytotoxic effects of DHA derivatives on cancer cell lines.[9][13]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)[8][10][11]
-
Normal cell line for cytotoxicity comparison (e.g., human dermal fibroblasts)[13][14]
-
Cell culture medium (e.g., RPMI, DMEM) with fetal bovine serum (FBS) and antibiotics
-
DHA derivative stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the DHA derivative and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Experimental workflow for the in vitro MTT assay.
Future Perspectives and Conclusion
The study of this compound derivatives continues to be a vibrant and promising area of drug discovery. The inherent reactivity of the endoperoxide bridge, coupled with the versatility of the DHA scaffold for chemical modification, provides a rich platform for the development of novel therapeutic agents. Future research will likely focus on:
-
Rational Drug Design: Utilizing computational tools such as QSAR and molecular docking to design derivatives with enhanced potency and selectivity for specific targets.[3][7][17]
-
Targeted Drug Delivery: Developing drug delivery systems to improve the bioavailability and tumor-targeting of DHA derivatives.
-
Combination Therapies: Investigating the synergistic effects of DHA derivatives with existing chemotherapeutic agents to overcome drug resistance.
References
- 1. Artemisinin and derivatives in the treatment of uncomplicated malaria. — Pandemic Sciences Institute [psi.ox.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. drpress.org [drpress.org]
- 5. Synthesis and in vitro biological evaluation of dihydroartemisinyl-chalcone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimalarial activity of new water-soluble this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A SAR and QSAR Study of New Artemisinin Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Artemisinin-Based Hybrid and Dimer Derivatives as Antimelanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Study on the structure-activity relationship of this compound derivatives: Discovery, synthesis, and biological evaluation of this compound-bile acid conjugates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and in vitro and in vivo biological evaluation of this compound derivatives as potent anti-cancer agents with ferroptosis-inducing and apoptosis-activating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of novel S-linked this compound derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Evaluation of Cytotoxic Effects of Functional Fatty Acid Derivatives as Potential Antineoplastic Agents for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Evaluation of Cytotoxic Effects of Functional Fatty Acid Derivatives as Potential Antineoplastic Agents for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and antimalarial activity of novel dihydro-artemisinin derivatives - East China Normal University [pure.ecnu.edu.cn:443]
- 17. Development of QSAR models to predict and interpret the biological activity of artemisinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroartemisinin free radical generation mechanism
An In-depth Technical Guide on the Dihydroartemisinin Free Radical Generation Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DHA), the active metabolite of artemisinin compounds, exhibits potent anticancer activity, which is fundamentally linked to its ability to generate cytotoxic free radicals. This technical guide elucidates the core mechanism of DHA-induced radical generation, a process initiated by the iron-mediated cleavage of its characteristic endoperoxide bridge. This reaction produces a cascade of reactive oxygen species (ROS) and subsequent carbon-centered radicals, which inflict extensive damage on cellular macromolecules. The resulting oxidative stress triggers a variety of downstream signaling pathways, culminating in cancer cell death through apoptosis and other mechanisms. This document provides a detailed overview of the bioactivation process, quantitative data from key studies, comprehensive experimental protocols, and visual diagrams of the involved pathways to serve as a critical resource for professionals in oncology and drug development.
The Core Mechanism: Iron-Mediated Free Radical Generation
The anticancer and antimalarial efficacy of this compound is contingent upon the activation of its endoperoxide bridge. This process is predominantly catalyzed by intracellular iron, particularly ferrous iron (Fe²⁺). Cancer cells, with their high metabolic rate, often exhibit elevated intracellular iron levels compared to normal cells, rendering them selectively vulnerable to DHA's cytotoxic effects.[1][2]
The activation mechanism proceeds as follows:
-
Reductive Scission: Intracellular Fe²⁺ donates an electron to one of the oxygen atoms of the endoperoxide bridge (O1-O2). This reductive cleavage is an example of a Fenton-type reaction.[2][3][4]
-
Formation of Oxygen-Centered Radicals: The cleavage of the O-O bond results in the formation of highly reactive oxygen-centered radicals.[5]
-
Intramolecular Rearrangement: These initial oxy-radicals are unstable and undergo rapid intramolecular rearrangement to form more stable and long-lived carbon-centered radicals.[5][6] These carbon-centered radicals are considered the primary cytotoxic species responsible for the therapeutic effects of artemisinins.[6]
This iron-dependent activation has been confirmed through experiments where iron chelators, such as deferoxamine (DFO), antagonize the cytotoxic effects of DHA, while iron supplementation with agents like ferric ammonium citrate (FAC) enhances its activity.[1][7] Both heme-bound iron and non-heme iron can facilitate this reaction, which explains DHA's efficacy against both malaria parasites (rich in heme) and cancer cells.[5][6][7]
Downstream Cellular Consequences and Signaling Pathways
The generation of potent carbon-centered radicals and ROS by activated DHA initiates a state of severe oxidative stress within the cancer cell. These radicals indiscriminately attack vital cellular components, leading to widespread macromolecular damage and the activation of cell death signaling pathways.
-
Lipid Peroxidation: Radicals attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation. This compromises membrane integrity, leading to increased permeability and dysfunction of organelles like mitochondria.[8]
-
Protein and DNA Damage: The radicals can alkylate and damage proteins, disrupting their function.[3] They can also cause DNA strand breaks, contributing to genomic instability and triggering apoptotic responses.
-
Induction of Apoptosis: DHA is a potent inducer of apoptosis. The overwhelming oxidative stress disrupts mitochondrial membrane potential, leading to the release of cytochrome c.[3] This activates the intrinsic apoptotic pathway, involving the regulation of Bcl-2 family proteins (e.g., upregulation of Bax, downregulation of Bcl-xL) and the subsequent activation of caspases-9 and -3.[9][10] DHA can also trigger the extrinsic pathway through the upregulation of death receptors like DR5, leading to caspase-8 activation.[9][11]
-
Modulation of Signaling Pathways: DHA-induced ROS modulate numerous signaling pathways critical for cancer cell survival and proliferation. Key affected pathways include:
-
MAPK Pathway: Activation of pro-apoptotic JNK1/2 and p38 MAPK signaling.[9][10]
-
Hedgehog (Hh) Pathway: Inhibition of the Hh pathway, which is aberrantly activated in many cancers.[12][13]
-
JAK/STAT Pathway: Suppression of JAK2/STAT3 signaling, which is involved in cell proliferation and survival.[10]
-
Autophagy: DHA can induce autophagy in some contexts, though its role can be complex, sometimes leading to cell death and other times being a survival mechanism that is ultimately overwhelmed.[1]
-
Data Presentation: Quantitative Analysis of DHA's Effects
The following tables summarize quantitative data from various studies, illustrating the dose- and time-dependent effects of DHA on cancer cells.
Table 1: DHA-Induced ROS Generation
| Cell Line | DHA Concentration | Time | Fold Increase in ROS | Measurement Method | Reference |
|---|---|---|---|---|---|
| P. falciparum-infected Erythrocytes | 1 µM | - | 1.68 ± 0.16 | DHE Fluorescence | [8] |
| P. falciparum-infected Erythrocytes | 10 µM | - | 2.75 ± 0.91 | DHE Fluorescence | [8] |
| Osteosarcoma (MG-63) | 10, 20, 40 µM | 6 h | Dose-dependent increase | Flow Cytometry | [1] |
| Bladder Cancer (EJ-138, HTB-9) | Various | 48 h | Dose-dependent increase | Not Specified | [3] |
| Rheumatoid Arthritis FLS (MH7A) | 100 µM | 2 h | Significant increase | DCFH-DA Microscopy |[11] |
Table 2: Effects of DHA on Apoptosis and Cell Viability
| Cell Line | DHA Concentration | Time | Effect | Metric | Reference |
|---|---|---|---|---|---|
| Osteosarcoma (MG-63, MNNG/HOS) | 0-128 µM | 24, 48, 72 h | Decreased cell viability | CCK-8 Assay | [1] |
| Myeloma (HMCLs) | Various | 24 h | Increased apoptosis | Flow Cytometry | [9] |
| Colon Cancer (HCT116) | Not Specified | - | Increased Caspase-3/9 activity | Activity Assay | [10] |
| Ovarian Cancer (SKOV3) | Various | 48 h | Induced apoptosis | Flow Cytometry | [12] |
| Rheumatoid Arthritis FLS (MH7A) | 100 µM | 24 h | ~40% Viability | Ez-cytox Assay |[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the effects of DHA.
Measurement of Intracellular ROS
-
Principle: Non-fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or Dihydroethidium (DHE) are used, which become fluorescent upon oxidation by intracellular ROS.
-
Protocol (General):
-
Cell Culture: Seed cancer cells (e.g., 8x10³ cells/well in a 96-well plate) and allow them to adhere overnight.[1]
-
Treatment: Treat cells with various concentrations of DHA for the desired duration (e.g., 6, 24, or 48 hours). Include a positive control (e.g., H₂O₂) and a negative control (vehicle).[1][14] For inhibition studies, pre-treat with an antioxidant like N-acetylcysteine (NAC) for 1-2 hours before adding DHA.[3][8]
-
Probe Incubation: Wash cells with a buffered salt solution (e.g., HBSS). Add the ROS-sensitive probe (e.g., 5 µM DCFH-DA) and incubate in the dark at 37°C for 30 minutes.[11]
-
Data Acquisition: Wash cells again to remove excess probe. Measure fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[1][8][11]
-
Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. PI is a nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membrane integrity.
-
Protocol (General):
-
Cell Culture and Treatment: Culture and treat cells with DHA as described above for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[9]
-
Western Blotting for Signaling Proteins
-
Principle: To quantify the expression levels of specific proteins involved in signaling pathways (e.g., caspases, Bcl-2 family, p-Erk1/2).
-
Protocol (General):
-
Cell Lysis: After DHA treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][10]
-
Conclusion and Future Directions
The free radical generation mechanism of this compound, initiated by iron-mediated cleavage of its endoperoxide bridge, is the cornerstone of its anticancer activity. The resulting cascade of ROS and carbon-centered radicals induces extensive oxidative stress, leading to apoptosis through the modulation of multiple critical signaling pathways. This guide provides a comprehensive technical overview of this process, supported by quantitative data and detailed experimental protocols.
Future research should continue to explore the nuances of this mechanism, including the specific protein and lipid targets of the carbon-centered radicals and the interplay between DHA-induced apoptosis and other cell death modalities like ferroptosis. A deeper understanding of these processes will be invaluable for optimizing DHA-based therapeutic strategies, developing novel combination therapies, and overcoming potential resistance mechanisms in the treatment of cancer.
References
- 1. Iron Promotes this compound Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts Its Anticancer Activity through Depleting Cellular Iron via Transferrin Receptor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. mdpi.com [mdpi.com]
- 6. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron-dependent free radical generation from the antimalarial agent artemisinin (qinghaosu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Micromolar this compound Concentrations Elicit Lipoperoxidation in Plasmodium falciparum-Infected Erythrocytes [mdpi.com]
- 9. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DHA Induces Cell Death through the Production of ROS and the Upregulation of CHOP in Fibroblast-like Synovial Cells from Human Rheumatoid Arthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
The Discovery and Development of Dihydroartemisinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroartemisinin (DHA), the active metabolite of the artemisinin class of compounds, represents a cornerstone in the modern treatment of malaria. Its discovery, rooted in traditional Chinese medicine and brought to fruition through rigorous scientific investigation, has saved millions of lives. This technical guide provides an in-depth exploration of the history, discovery, and key experimental data related to DHA. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of its mechanism of action.
Introduction
Malaria, a parasitic disease transmitted by Anopheles mosquitoes, remains a significant global health challenge. The emergence and spread of drug-resistant Plasmodium falciparum has necessitated the continuous development of novel antimalarial agents. Artemisinin and its derivatives have been pivotal in this effort, with this compound (DHA) being the most potent and the active form of all clinically used artemisinins. This document details the journey from the initial discovery of artemisinin to the synthesis and characterization of its key derivative, DHA.
History of Discovery
The story of this compound is intrinsically linked to the discovery of its parent compound, artemisinin.
Project 523 and the Contribution of Tu Youyou
In the 1960s, amidst the Vietnam War and a backdrop of widespread chloroquine resistance, the Chinese government initiated a secret military project, "Project 523," to discover new antimalarial drugs.[1] A key figure in this project was Tu Youyou, a researcher at the Academy of Traditional Chinese Medicine in Beijing.[2][3]
Inspired by ancient Chinese medical texts, particularly Ge Hong's "A Handbook of Prescriptions for Emergencies" from the 4th century, Tu Youyou's team investigated the potential of Artemisia annua (sweet wormwood).[4][5] The ancient text described a method of soaking the plant in cold water to extract its juice for treating fevers.[4] This clue was pivotal, as previous attempts by other researchers using traditional hot water extraction had failed to yield an active compound.[4]
Tu Youyou's team hypothesized that the high temperatures were destroying the active ingredient.[6] They subsequently developed a low-temperature extraction method using diethyl ether, which successfully isolated a highly effective antimalarial extract from the leaves of Artemisia annua.[4][6][7] This extract showed 100% efficacy in rodent models of malaria.[8] In 1972, the pure, crystalline active compound was isolated and named "qinghaosu," later known internationally as artemisinin.[4]
The Accidental Synthesis of this compound
In 1973, while attempting to elucidate the chemical structure of artemisinin and confirm the presence of a carbonyl group, Tu Youyou and her team synthesized this compound.[2] This was achieved through the reduction of artemisinin.[2] Subsequent studies revealed that DHA was not only a derivative but also the active metabolite of artemisinin and its other derivatives, such as artesunate and artemether.[5] Furthermore, DHA was found to be more potent than artemisinin itself.[9]
Chemical Synthesis of this compound
This compound is a semi-synthetic derivative of artemisinin.[1] The most common laboratory and industrial-scale synthesis involves the reduction of the lactone group of artemisinin.
Synthesis via Sodium Borohydride Reduction
A widely used and effective method for the synthesis of DHA is the reduction of artemisinin using sodium borohydride (NaBH₄) in an alcoholic solvent, typically methanol.[9][10][11]
Experimental Protocol: Synthesis of this compound from Artemisinin [11]
-
Reaction Setup: Suspend artemisinin (10.0 g, 35.4 mmol) in 60 cm³ of methanol (MeOH) in a reaction vessel equipped with a magnetic stirrer.
-
Cooling: Cool the suspension in an ice bath to a temperature of 0–5 °C.
-
Addition of Reducing Agent: While maintaining the temperature at 0–5 °C, add sodium borohydride (3.35 g, 88.5 mmol) in small portions over a period of 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to reach ambient temperature and stir vigorously under an inert atmosphere (e.g., Argon) until Thin Layer Chromatography (TLC) indicates the complete consumption of artemisinin (approximately 30 minutes).
-
Quenching and Neutralization: Neutralize the reaction mixture to a pH of 5–6 by adding a 30% solution of acetic acid in methanol.
-
Work-up:
-
Method A (Precipitation): After neutralization, add cold water to precipitate the this compound. Collect the precipitate by filtration.[11]
-
Method B (Extraction): Concentrate the neutralized mixture under reduced pressure to remove most of the methanol. Extract the residue with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.[10]
-
-
Purification: The crude product can be further purified by recrystallization.
Note: this compound is sensitive to acidic conditions, so the pH should not drop below 5–6 during neutralization.[10]
Mechanism of Action
The antimalarial activity of this compound is dependent on its endoperoxide bridge. The currently accepted mechanism of action involves the following key steps:
-
Activation by Heme: Inside the malaria parasite, which resides in iron-rich red blood cells, the parasite digests hemoglobin, releasing large amounts of heme. The iron (Fe²⁺) in heme is believed to catalyze the cleavage of the endoperoxide bridge of DHA.[1]
-
Generation of Reactive Oxygen Species (ROS): The cleavage of the endoperoxide bridge generates highly reactive carbon-centered radicals and other reactive oxygen species (ROS).[1][12]
-
Oxidative Stress and Macromolecular Damage: These free radicals are highly cytotoxic and cause widespread damage to parasite macromolecules, including proteins, lipids, and nucleic acids, leading to oxidative stress.[1][13]
-
Disruption of Cellular Processes: This extensive molecular damage disrupts essential cellular processes within the parasite, ultimately leading to its death.[2][14] Electron microscopy studies have revealed morphological changes in DHA-treated parasites, including damage to mitochondria, the endoplasmic reticulum, the nuclear envelope, and the food vacuole membrane.[2][14]
// Nodes DHA [label="this compound (DHA)", fillcolor="#FBBC05"]; Heme [label="Heme (Fe²⁺) from\nHemoglobin Digestion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endoperoxide_Bridge [label="Endoperoxide Bridge\nCleavage", shape=ellipse, fillcolor="#FFFFFF"]; Free_Radicals [label="Carbon-centered Radicals &\nReactive Oxygen Species (ROS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protein_Damage [label="Protein Alkylation\n& Damage", shape=box, fillcolor="#FFFFFF"]; Lipid_Peroxidation [label="Lipid Peroxidation", shape=box, fillcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", shape=box, fillcolor="#FFFFFF"]; Mitochondrial_Dysfunction [label="Mitochondrial\nDysfunction", shape=box, fillcolor="#FFFFFF"]; ER_Stress [label="Endoplasmic Reticulum\nStress", shape=box, fillcolor="#FFFFFF"]; Parasite_Death [label="Parasite Death", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges DHA -> Endoperoxide_Bridge [label="Enters Parasite"]; Heme -> Endoperoxide_Bridge [label="Catalyzes"]; Endoperoxide_Bridge -> Free_Radicals [label="Generates"]; Free_Radicals -> Oxidative_Stress; Oxidative_Stress -> Protein_Damage; Oxidative_Stress -> Lipid_Peroxidation; Oxidative_Stress -> DNA_Damage; Protein_Damage -> ER_Stress; Lipid_Peroxidation -> Mitochondrial_Dysfunction; ER_Stress -> Parasite_Death; Mitochondrial_Dysfunction -> Parasite_Death; DNA_Damage -> Parasite_Death; } caption: "Mechanism of Action of this compound."
Quantitative Data
In Vitro Efficacy
The in vitro activity of DHA is typically expressed as the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits parasite growth by 50%.
| Plasmodium falciparum Strain | Chloroquine Sensitivity | This compound IC₅₀ (nM) | Reference |
| 3D7 | Sensitive | 2.0 ± 0.1 | [5] |
| Dd2 | Resistant | 3.2 - 7.6 | [15] |
| K1 | Resistant | Not specified | - |
| Clinical Isolates (Cameroon) | Sensitive | 1.25 (Geometric Mean) | [4] |
| Clinical Isolates (Cameroon) | Resistant | 0.979 (Geometric Mean) | [4] |
| NF54 (K13 WT) | Sensitive | 4.2 ± 0.5 | [16] |
| Clinical Isolates (Kenya) | Mixed | 2 (Median) | [5] |
Pharmacokinetic Properties
The pharmacokinetic parameters of DHA can vary depending on the patient population and whether it is administered as a monotherapy or as part of a combination therapy.
| Parameter | Value (Monotherapy in Malaria Patients) | Reference |
| Tmax (Time to maximum concentration) | Day 0: Not specified, Day 4: Shorter than Day 0 | [2] |
| Cmax (Maximum concentration) | Not specified | [2] |
| t½ (Elimination half-life) | Day 0: Not specified, Day 4: Reduced compared to Day 0 | [2] |
| CL/F (Apparent total clearance) | Day 0: Not specified, Day 4: Increased compared to Day 0 | [2] |
Note: Pharmacokinetic parameters of DHA are known to change between the acute and convalescent phases of malaria.[2]
| Parameter | Value (in combination with Piperaquine) | Reference |
| Cmax (Maximum observed plasma concentration) | Lower in pregnant women after first dose | [11] |
| AUC₀-₂₄ (Area under the curve, 0-24h) | 844 h x ng/ml (pregnant women) vs 1,220 h x ng/ml (non-pregnant women) | [11] |
| t½ (Terminal elimination half-life) | No significant difference between pregnant and non-pregnant women | [11] |
Clinical Efficacy of this compound-Piperaquine (DHA-PQP)
Clinical trials have demonstrated the high efficacy of DHA in combination with piperaquine.
| Study Population | Follow-up Duration | PCR-Corrected Adequate Clinical and Parasitological Response (ACPR) | Reference |
| Pregnant women on the Thailand-Myanmar border | Not specified | High efficacy observed | [17] |
| School-aged children in Mali | 4 rounds of SMC | High safety and efficacy demonstrated | [18] |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (pLDH Assay)
The parasite lactate dehydrogenase (pLDH) assay is a colorimetric method used to determine the viability of Plasmodium falciparum in vitro and is commonly used for drug sensitivity testing.
Protocol Outline: [1]
-
Parasite Culture: Culture synchronized P. falciparum (e.g., 3D7 or W2 strains) in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX, hypoxanthine, HEPES, and glutamine.
-
Drug Dilution: Prepare serial dilutions of this compound in the culture medium in a 96-well microtiter plate.
-
Incubation: Add the synchronized parasite culture (at a specific parasitemia and hematocrit) to the wells containing the drug dilutions and control wells (drug-free). Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
pLDH Assay:
-
Lyse the red blood cells to release the parasite lactate dehydrogenase.
-
Add a substrate solution containing lactate and a tetrazolium salt (e.g., INT) and an electron carrier (e.g., diaphorase).
-
The pLDH catalyzes the oxidation of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product using a microplate reader.
-
-
Data Analysis: The absorbance is proportional to the number of viable parasites. Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the drug concentration and fitting the data to a dose-response curve.
Measurement of Reactive Oxygen Species (ROS) Production
The production of ROS in parasites upon treatment with DHA can be measured using fluorescent probes.
Protocol Outline using Dichlorofluorescin Diacetate (DCF-DA):
-
Parasite Culture and Treatment: Culture synchronized P. falciparum and treat with different concentrations of DHA for a specified period.
-
Loading with Fluorescent Probe: Incubate the treated and control parasites with the ROS-sensitive fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA). DCF-DA is non-fluorescent but is deacetylated by cellular esterases to dichlorofluorescin (DCFH), which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Flow Cytometry Analysis: Analyze the fluorescence of the parasite population using a flow cytometer. The intensity of the DCF fluorescence is proportional to the amount of ROS produced.
-
Data Analysis: Quantify the mean fluorescence intensity of the parasite population to determine the level of ROS production at different DHA concentrations.
Experimental and Drug Discovery Workflow
The discovery and development of this compound follow a general workflow for natural product drug discovery.
// Nodes Traditional_Knowledge [label="Traditional Chinese\nMedicine Texts", shape=note, fillcolor="#FBBC05"]; Plant_Screening [label="Screening of\nHerbal Extracts", fillcolor="#FFFFFF"]; Artemisia_annua [label="Identification of\nArtemisia annua", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Low-Temperature\nSolvent Extraction", fillcolor="#FFFFFF"]; Artemisinin_Isolation [label="Isolation & Purification\nof Artemisinin", fillcolor="#FFFFFF"]; DHA_Synthesis [label="Chemical Synthesis of\nthis compound (DHA)", fillcolor="#FBBC05"]; In_Vitro_Testing [label="In Vitro Efficacy\n(IC₅₀ Determination)", fillcolor="#FFFFFF"]; In_Vivo_Testing [label="In Vivo Efficacy &\nToxicity in Animal Models", fillcolor="#FFFFFF"]; Pharmacokinetics [label="Pharmacokinetic\nStudies (ADME)", fillcolor="#FFFFFF"]; Clinical_Trials [label="Clinical Trials\n(Phase I, II, III)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Drug_Approval [label="Regulatory Approval &\nClinical Use", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Traditional_Knowledge -> Plant_Screening; Plant_Screening -> Artemisia_annua; Artemisia_annua -> Extraction; Extraction -> Artemisinin_Isolation; Artemisinin_Isolation -> DHA_Synthesis; DHA_Synthesis -> In_Vitro_Testing; In_Vitro_Testing -> In_Vivo_Testing; In_Vivo_Testing -> Pharmacokinetics; Pharmacokinetics -> Clinical_Trials; Clinical_Trials -> Drug_Approval; } caption: "Drug Discovery Workflow for this compound."
Conclusion
The discovery of this compound stands as a landmark achievement in modern medicine, showcasing the power of integrating traditional knowledge with contemporary scientific methodologies. As the active metabolite of all clinically relevant artemisinins, a thorough understanding of its history, synthesis, and mechanism of action is crucial for the ongoing fight against malaria. This technical guide provides a consolidated resource for researchers and drug development professionals, aiming to facilitate further innovation in the field of antimalarial therapy. The continued study of DHA and its derivatives is essential for optimizing current treatment strategies and overcoming the challenge of drug resistance.
References
- 1. ajtmh.org [ajtmh.org]
- 2. researchgate.net [researchgate.net]
- 3. mmv.org [mmv.org]
- 4. Instant determination of the artemisinin from various Artemisia annua L. extracts by LC‐ESI‐MS/MS and their in‐silico modelling and in vitro antiviral activity studies against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. CN103509034A - Method for extracting artemisinin from fresh artemisia annua - Google Patents [patents.google.com]
- 7. malariaworld.org [malariaworld.org]
- 8. researchgate.net [researchgate.net]
- 9. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Iron Promotes this compound Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parasite clearance and protection from Plasmodium falciparum infection (PCPI): a two-arm, parallel, double-blinded, placebo-controlled, randomised trial of presumptive sulfadoxine-pyrimethamine versus artesunate monotherapy among asymptomatic children 3–5 years of age in Zambia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morphologic effects of artemisinin in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Analysis and Isolation of Potential Artemisinin Precursors from Waste Streams of Artemisia Annua Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN104327092A - Method for extracting artemisinin from artemisia annua L - Google Patents [patents.google.com]
- 18. malariaworld.org [malariaworld.org]
The Pharmacokinetics and Metabolism of Dihydroartemisinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), the active metabolite of artemisinin derivatives such as artesunate and artemether, is a cornerstone of modern antimalarial therapy.[1][2][3] Its potent and rapid parasiticidal activity has been instrumental in the global fight against malaria. A thorough understanding of its pharmacokinetic and metabolic profile is paramount for optimizing dosing regimens, predicting drug-drug interactions, and guiding the development of new artemisinin-based combination therapies (ACTs). This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Pharmacokinetics of this compound
This compound is characterized by its rapid absorption and elimination.[2] Following oral administration of its parent compounds, artesunate or artemether, DHA is quickly formed and reaches peak plasma concentrations.[2] Its short half-life necessitates its use in combination with a longer-acting partner drug to ensure complete parasite clearance.[2]
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound observed in various human populations and preclinical models. These values can vary based on the administered parent compound, patient population, and analytical methodology.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adult Volunteers Following Oral Administration of Artemether-Lumefantrine [4]
| Parameter | Mean ± SD |
| Cmax (ng/mL) | 126 ± 46 |
| Tmax (hr) | 1.69 ± 0.59 |
| T1/2 (hr) | 1.80 ± 0.31 |
| V/F (L) | 702 ± 220 |
| CL/F (L/hr) | 269 ± 57 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; T1/2: Elimination half-life; V/F: Apparent volume of distribution; CL/F: Apparent oral clearance.
Table 2: Pharmacokinetic Parameters of this compound in Adult Patients with Uncomplicated Falciparum Malaria Following this compound-Piperaquine Administration [5][6]
| Parameter | Mean ± SD or Range |
| Cmax (ng/mL) | 568 (range: 48 to 261) |
| Tmax (hr) | 5.7 |
| T1/2 (hr) | ~1 |
| V/F (L/kg) | 1.47 |
| CL/F (L/hr/kg) | 1.19 |
Table 3: Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous Dose of 10 mg/kg [7]
| Parameter | Value |
| Volume of Distribution (L) | 0.50 |
Metabolism of this compound
The biotransformation of this compound is a critical determinant of its short half-life. Unlike its parent compounds, which undergo metabolism by cytochrome P450 (CYP) enzymes to form DHA, this compound itself is primarily cleared through glucuronidation.[8][9][10]
Metabolic Pathways
The primary metabolic pathway for DHA is conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs).[8][10] The main enzymes responsible for this reaction are UGT1A9 and UGT2B7.[8][10] This process results in the formation of this compound-β-glucuronide (DHA-G), a more water-soluble and readily excretable metabolite.[8][10] In vivo studies have identified α-DHA-β-glucuronide as a major urinary metabolite in humans.[8] There is no significant metabolism of DHA by cytochrome P450 oxidation.[8][10]
Experimental Protocols
The study of this compound pharmacokinetics and metabolism relies on robust and sensitive analytical methods. Below are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Humans
Objective: To determine the pharmacokinetic profile of this compound after oral administration of an artemisinin-based combination therapy.
Methodology:
-
Subject Recruitment: Healthy volunteers or patients with uncomplicated malaria are enrolled after providing informed consent. Exclusion criteria typically include pregnancy, lactation, significant underlying medical conditions, and use of interacting medications.
-
Drug Administration: A single oral dose of the artemisinin combination therapy (e.g., artemether-lumefantrine or this compound-piperaquine) is administered.[4][6]
-
Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant (e.g., K3EDTA) at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[4]
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][11][12][13]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or population pharmacokinetic modeling software to determine key parameters such as Cmax, Tmax, AUC, T1/2, CL/F, and V/F.
In Vitro Metabolism Study using Human Liver Microsomes
Objective: To identify the enzymes responsible for this compound metabolism.
Methodology:
-
Materials: Human liver microsomes (HLMs), [12-³H]DHA (radiolabeled this compound), UDP-glucuronic acid (UDPGA), and recombinant human UGT enzymes (e.g., UGT1A1, UGT1A6, UGT1A9, UGT2B7).[8][10]
-
Incubation:
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Metabolite Analysis: The incubation mixture is centrifuged, and the supernatant is analyzed by high-performance liquid chromatography with radiochemical detection (HPLC-radiochromatography) and/or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify DHA and its metabolites.[8][10]
-
Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), incubations are performed with varying concentrations of DHA.[8]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To quantify this compound in plasma samples.
Methodology:
-
Sample Preparation:
-
Protein Precipitation: A simple and common method involves adding a cold organic solvent like acetonitrile to the plasma sample to precipitate proteins.[11]
-
Solid-Phase Extraction (SPE): For cleaner extracts and potentially lower limits of quantification, SPE can be used.[14]
-
An internal standard (e.g., artemisinin or a stable isotope-labeled DHA) is added before extraction to correct for variability.[11][14]
-
-
Chromatographic Separation: The extracted sample is injected onto a reverse-phase C18 column. A mobile phase gradient consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol) is used to separate DHA from other plasma components.[12][15]
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for DHA and the internal standard are monitored for selective and sensitive quantification.[13]
-
For example, a common transition for DHA is m/z 302 to 163.[13]
-
-
Quantification: A calibration curve is constructed by analyzing standards of known DHA concentrations, and the concentration in unknown samples is determined by interpolation.
Conclusion
The pharmacokinetic and metabolic profile of this compound is well-characterized, with rapid absorption and elimination being its defining features. Glucuronidation by UGT1A9 and UGT2B7 is the primary metabolic pathway, leading to its short half-life. The methodologies outlined in this guide provide a framework for the continued investigation of DHA and other artemisinin derivatives. A comprehensive understanding of these principles is essential for the effective clinical use of ACTs and the development of next-generation antimalarial agents to combat the threat of drug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Review of the clinical pharmacokinetics of artesunate and its active metabolite this compound following intravenous, intramuscular, oral or rectal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics of artemether and this compound in healthy Pakistani male volunteers treated with artemether-lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. The pharmacokinetics and bioavailability of this compound, arteether, artemether, artesunic acid and artelinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucuronidation of this compound in vivo and by human liver microsomes and expressed UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and this compound, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma this compound | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 13. cellbiopharm.com [cellbiopharm.com]
- 14. Determination of artemether and this compound in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Estimation of this compound in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin Derivatives with Enhanced Anticancer Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, has long been a cornerstone in the global fight against malaria. Beyond its established antimalarial properties, a growing body of evidence highlights the potent anticancer activities of DHA and its derivatives. These compounds have demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis and other forms of cell death, and impede metastasis across a wide range of cancer types. The anticancer mechanism of DHA is multifaceted, primarily attributed to the generation of reactive oxygen species (ROS) upon the cleavage of its endoperoxide bridge in the presence of intracellular iron, which is often elevated in cancer cells. This selective cytotoxicity, coupled with a favorable safety profile, has positioned DHA derivatives as promising candidates for novel anticancer drug development.
This technical guide provides a comprehensive overview of the current landscape of DHA derivatives with enhanced anticancer activity. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data on their efficacy, detailed experimental protocols for their evaluation, and a visual representation of the key signaling pathways they modulate.
Data Presentation: Anticancer Activity of this compound and Its Derivatives
The following tables summarize the in vitro anticancer activity of this compound and its various derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Anticancer Activity of this compound (DHA)
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time | Reference |
| Breast Cancer | MCF-7 | 129.1 | 24 h | [1] |
| MDA-MB-231 | 62.95 | 24 h | [1] | |
| Lung Cancer | PC9 | 19.68 | 48 h | [1] |
| NCI-H1975 | 7.08 | 48 h | [1] | |
| A549 | >100 | - | [2] | |
| A549/DOX | >100 | - | [2] | |
| A549/DDP | >100 | - | [2] | |
| Liver Cancer | Hep3B | 29.4 | 24 h | [1] |
| Huh7 | 32.1 | 24 h | [1] | |
| PLC/PRF/5 | 22.4 | 24 h | [1] | |
| HepG2 | 40.2 | 24 h | [1] | |
| Colon Cancer | SW1116 | 63.79 ± 9.57 | 24 h | [3] |
| SW480 | 65.19 ± 5.89 | 24 h | [3] | |
| SW620 | 15.08 ± 1.70 | 24 h | [3] | |
| DLD-1 | 38.46 ± 4.15 | 24 h | [3] | |
| HCT116 | 20.33 ± 2.61 | 24 h | [3] | |
| COLO205 | 29.89 ± 3.44 | 24 h | [3] | |
| Leukemia | HL-60 | 2 | 48 h |
Table 2: Anticancer Activity of this compound Derivatives
| Derivative Name/Number | Modification | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Artesunate | Succinate ester | Breast Cancer | MCF-7 | 83.28 (24h) | [1] |
| Breast Cancer | 4T1 | 52.41 (24h) | [1] | ||
| Naphthalene unit derivative (4) | Naphthalene unit | Lung Cancer | H1299 | 0.09 | [1] |
| Lung Cancer | A549 | 0.44 | [1] | ||
| This compound-ursodeoxycholic acid conjugate (49) | Ursodeoxycholic acid conjugate | Various | 15 cell lines | 0.04 - 0.96 | |
| Compound A3 | 4-Cl phenyl carbamate moiety | Colon Cancer | HCT-116 | 0.31 | |
| This compound-isatin hybrid (6a) | Isatin hybrid | Lung Cancer | A549 | 5.72 - 9.84 | [2] |
| Lung Cancer | A549/DOX | 5.72 - 9.84 | [2] | ||
| Lung Cancer | A549/DDP | 5.72 - 9.84 | [2] | ||
| This compound-isatin hybrid (6e) | Isatin hybrid | Lung Cancer | A549 | 5.72 - 9.84 | [2] |
| Lung Cancer | A549/DOX | 5.72 - 9.84 | [2] | ||
| Lung Cancer | A549/DDP | 5.72 - 9.84 | [2] | ||
| This compound-chalcone hybrid (8) | Chalcone linker | Leukemia | HL-60 | 0.3 | |
| This compound-chalcone hybrid (15) | Chalcone linker | Leukemia | HL-60 | 0.4 | |
| Artemisinin-4-(arylamino)quinazoline derivative (32) | 4-(arylamino)quinazoline | Colon Cancer | HCT116 | 0.11 | |
| This compound-coumarin hybrid (9d) | Coumarin hybrid | Colon Cancer | HT-29 | 0.05 | |
| Compound 851 | Undisclosed derivative | Colon Cancer | HCT-116 | 0.59 ± 0.12 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the evaluation of the anticancer activity of this compound derivatives.
In Vitro Cytotoxicity Assays
This colorimetric assay is a widely used method to assess cell viability and proliferation.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the DHA derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
This assay is another colorimetric method for determining cell density, based on the measurement of cellular protein content.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove the TCA.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates and add a basic solution (e.g., 10 mM Tris base) to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510-565 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
-
Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells as they pass through a laser beam. It is commonly used to assess apoptosis and cell cycle distribution.
-
Principle for Apoptosis (Annexin V/Propidium Iodide Staining): In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Principle for Cell Cycle Analysis (Propidium Iodide Staining): PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with DHA derivatives as for cytotoxicity assays.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining for Apoptosis:
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Staining for Cell Cycle:
-
Fix cells in cold 70% ethanol.
-
Wash cells with PBS.
-
Treat cells with RNase A to prevent staining of RNA.
-
Stain with PI solution.
-
-
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. For apoptosis, quadrant analysis is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells. For cell cycle analysis, a histogram of DNA content is generated to determine the percentage of cells in each phase.
-
Protein Expression Analysis
Western blotting is a widely used technique to detect specific proteins in a sample.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Protein Extraction: Lyse treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target protein.
-
In Vivo Antitumor Activity
This model involves the transplantation of human tumor cells into immunocompromised mice to evaluate the efficacy of anticancer agents in a living organism.
-
Principle: The growth of human tumors in mice allows for the assessment of a drug's ability to inhibit tumor growth in a more physiologically relevant setting than in vitro cultures.
-
Protocol:
-
Cell Preparation: Culture and harvest human cancer cells.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Inject a specific number of cancer cells subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions with calipers.
-
Treatment: Randomly assign mice to treatment and control groups. Administer the DHA derivative and vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Volume Measurement: Measure tumor volume at regular intervals throughout the treatment period.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the DHA derivative.
-
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their anticancer effects by modulating a complex network of intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective anticancer agents.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is a common feature of many cancers. DHA has been shown to inhibit mTOR signaling, leading to decreased cancer cell proliferation and survival.
Caption: DHA derivatives inhibit the mTOR signaling pathway.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Constitutive activation of NF-κB is frequently observed in cancer cells and promotes inflammation, proliferation, and resistance to apoptosis. DHA has been demonstrated to suppress the NF-κB signaling pathway.
Caption: DHA derivatives suppress the NF-κB signaling pathway.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of several cancers. DHA has been shown to inhibit the Hh signaling pathway in cancer cells.[5][6]
Caption: DHA derivatives inhibit the Hedgehog signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The role of DHA in modulating the MAPK pathway can be context-dependent, sometimes leading to its activation, which can promote apoptosis in cancer cells.
Caption: DHA derivatives can activate the MAPK pathway, leading to apoptosis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the discovery and preclinical evaluation of novel this compound derivatives with anticancer activity.
References
- 1. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of Dihydroartemisinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has garnered significant attention for its pleiotropic therapeutic effects, including notable anti-inflammatory properties. This technical guide provides an in-depth investigation into the anti-inflammatory mechanisms of DHA, presenting quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a visual representation of its interactions with key inflammatory signaling pathways. DHA has been shown to exert its anti-inflammatory effects through the modulation of critical signaling cascades, including the NF-κB, MAPK, and JAK-STAT pathways, as well as by inhibiting the NLRP3 inflammasome. This guide serves as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound for inflammatory diseases.
Introduction
Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of a wide array of acute and chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound (DHA), the primary active metabolite of artemisinin-based antimalarial drugs, has emerged as a promising candidate due to its demonstrated ability to mitigate inflammatory responses in various preclinical models.[1] This guide delineates the molecular mechanisms underpinning the anti-inflammatory actions of DHA, providing a foundation for its further investigation and potential clinical application.
Quantitative Data on Anti-Inflammatory Efficacy
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings, offering a comparative overview of its potency in inhibiting pro-inflammatory markers.
Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines by this compound
| Cell Line | Stimulant | Cytokine | Concentration of DHA | % Inhibition / Effect | Reference |
| RAW 264.7 Macrophages | LPS | TNF-α | 12.5 - 100 µM | Significant dose-dependent inhibition | [1] |
| RAW 264.7 Macrophages | LPS | IL-6 | 12.5 - 100 µM | Significant dose-dependent inhibition | [1] |
| RAW 264.7 Macrophages | LPS | NO | 12.5 - 100 µM | Significant dose-dependent inhibition | [1] |
| THP-1 Macrophages | LPS + ATP | IL-1β | 0.2, 0.4 µM | Significant reduction in secretion | [2] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound
| Animal Model | Inflammatory Insult | Dosage of DHA | Outcome Measure | % Inhibition / Effect | Reference |
| Rats | Carrageenan-induced paw edema | 50, 100 mg/kg/day | Paw Volume | Dose-dependent reduction | [3] |
| Mice | LPS-induced acute lung injury | Not Specified | TNF-α, IL-6, IL-1β levels in BALF | Significant reduction | [4] |
| Mice with Collagen-Induced Arthritis | Collagen | Not Specified | Serum IL-1β and IL-6 levels | Significant decrease | [2] |
Table 3: IC50 Values of this compound
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| Cell Proliferation (Antiproliferative effect) | SKOV3 Ovarian Cancer Cells | 9.0 ± 1.4 µM (at 72h) | [5] |
| Cell Proliferation (Antiproliferative effect) | OVCAR3 Ovarian Cancer Cells | 5.5 ± 1.2 µM (at 72h) | [5] |
| Cell Proliferation (Antiproliferative effect) | RIN Pancreatic Tumor Cells | 30 µM | [6] |
| COX-2 Expression Inhibition | Hepatocellular Carcinoma Cells | Not explicitly an IC50 for inhibition, but DHA was shown to suppress COX-2 expression. | [7][8] |
Key Signaling Pathways Modulated by this compound
DHA exerts its anti-inflammatory effects by targeting multiple intracellular signaling pathways that are pivotal in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. DHA has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[4][9]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, comprising ERK, JNK, and p38, plays a crucial role in cellular responses to inflammatory stimuli. DHA has been observed to modulate the phosphorylation of these kinases. Specifically, it can inhibit the phosphorylation of p38 and ERK, while its effect on JNK appears to be cell-type dependent.[9][10]
JAK-STAT Signaling Pathway
The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is critical for cytokine signaling. DHA has been shown to suppress the phosphorylation of STAT3, a key mediator of inflammatory gene expression, thereby inhibiting the downstream effects of pro-inflammatory cytokines.[11][12]
NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. DHA has been found to inhibit the activation of the NLRP3 inflammasome, though the precise molecular interactions are still under investigation. It is suggested that DHA may interfere with the assembly of the inflammasome complex, potentially by affecting the interaction between NLRP3 and ASC.[2][13]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.
In Vitro: LPS-Induced Cytokine Release in RAW 264.7 Macrophages
This assay is a standard method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in cultured macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (DHA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
ELISA kits for TNF-α, IL-6, and IL-1β
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
DHA Treatment: Pre-treat the cells with various concentrations of DHA (e.g., 1, 5, 10, 25, 50, 100 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay (MTT): After collecting the supernatant, add MTT solution to the remaining cells and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm to assess cell viability and rule out cytotoxic effects of DHA.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound (DHA)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Protocol:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, DHA-treated groups (e.g., 25, 50, 100 mg/kg), and a positive control group (e.g., Indomethacin 10 mg/kg).
-
Drug Administration: Administer DHA or vehicle orally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, 4, and 5 hours post-injection (Vt).
-
Calculation of Edema and Inhibition:
-
Edema (mL) = Vt - V0
-
Percentage Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] x 100
-
In Vitro: COX-2 Inhibitor Screening Assay
This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Assay buffer
-
This compound (DHA)
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric plate reader
Protocol:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the fluorometric probe to each well.
-
Inhibitor Addition: Add various concentrations of DHA or the positive control inhibitor to the respective wells. Include a no-inhibitor control.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 10-20 minutes).
-
Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the kinetic curve) for each concentration of DHA. Determine the percentage of inhibition relative to the no-inhibitor control and calculate the IC50 value.
Conclusion
This compound demonstrates significant anti-inflammatory properties through the modulation of multiple key signaling pathways, including NF-κB, MAPK, and JAK-STAT, and by inhibiting the NLRP3 inflammasome. The quantitative data and experimental protocols presented in this guide provide a solid framework for the continued investigation of DHA as a potential therapeutic agent for a range of inflammatory disorders. Further research, including well-designed clinical trials, is warranted to fully elucidate its therapeutic potential and establish its clinical utility.
References
- 1. [Anti-inflammatory effect and mechanism of artemisinin and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of NLRP3 Inflammasome by Dihydroarteannuin via the HIF‐1α and JAK3/STAT3 Signaling Pathway Contributes to Attenuation of Collagen-Induced Arthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. This compound attenuates lipopolysaccharide‑induced acute lung injury in mice by suppressing NF‑κB signaling in an Nrf2‑dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effects of dihydroartiminisin on proliferation and phosphorylation of mitogen-activated protein kinase in epithelial ovarian cancer cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound shift the immune response towards Th1, inhibit the tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses COX-2-mediated apoptosis resistance in hepatocellular carcinoma under endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits indoxyl sulfate (IS)-promoted cell cycle progression in mesangial cells by targeting COX-2/mPGES-1/PGE2 cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound as a Putative STAT3 Inhibitor, Suppresses the Growth of Head and Neck Squamous Cell Carcinoma by Targeting Jak2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound as a Putative STAT3 Inhibitor, Suppresses the Growth of Head and Neck Squamous Cell Carcinoma by Targeting Jak2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Artemisia Extract Suppresses NLRP3 and AIM2 Inflammasome Activation by Inhibition of ASC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Angiogenic Effects of Dihydroartemisinin in Tumor Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. Tumors recruit their own blood supply to obtain necessary oxygen and nutrients for their expansion. Consequently, targeting angiogenesis has emerged as a promising strategy in cancer therapy. Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, has demonstrated potent anti-malarial activity and is now gaining significant attention for its anti-cancer properties, including its ability to inhibit angiogenesis. This technical guide provides an in-depth overview of the effects of DHA on angiogenesis in various tumor models, focusing on the underlying molecular mechanisms, quantitative data from key experiments, and detailed experimental protocols.
Core Mechanisms of this compound's Anti-Angiogenic Activity
DHA exerts its anti-angiogenic effects through a multi-targeted approach, primarily by inhibiting the proliferation, migration, and tube formation of endothelial cells. These effects are mediated by the modulation of several key signaling pathways crucial for angiogenesis.
Key Signaling Pathways Targeted by this compound
DHA has been shown to interfere with several critical signaling cascades that regulate angiogenesis in tumor cells and endothelial cells.
-
VEGF/VEGFR Pathway: Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are central to stimulating angiogenesis. DHA has been found to downregulate the expression of VEGF in tumor cells and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) in endothelial cells.[1][2][3][4] This inhibition disrupts the primary signaling axis that triggers endothelial cell proliferation and migration.
-
PI3K/Akt/mTOR Pathway: This pathway is a crucial downstream effector of VEGFR signaling and plays a significant role in cell survival, proliferation, and angiogenesis. DHA has been shown to inhibit the phosphorylation of key components of this pathway, including Akt and mTOR, in endothelial cells, leading to a reduction in angiogenic processes.[1][5]
-
NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is involved in inflammation and tumorigenesis, including the regulation of pro-angiogenic factors. DHA can suppress the activation of NF-κB in endothelial and tumor cells, leading to decreased expression of downstream targets like VEGF and matrix metalloproteinases (MMPs).[3][6]
-
HIF-1α Pathway: Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that is stabilized under hypoxic conditions within the tumor microenvironment and drives the expression of numerous angiogenic genes, including VEGF. DHA has been reported to inhibit the accumulation and activity of HIF-1α, thereby suppressing the hypoxic response that fuels angiogenesis.[4][7]
Quantitative Data on this compound's Anti-Angiogenic Effects
The following tables summarize the quantitative data from various studies investigating the inhibitory effects of DHA on key angiogenic processes.
Table 1: Inhibition of Endothelial Cell Proliferation by this compound
| Cell Line | Assay | DHA Concentration | Incubation Time | % Inhibition / IC50 | Reference |
| HUVECs | MTT Assay | 25 µM | 12 h | Significant reduction | [8] |
| HUVECs | MTT Assay | 25 µM | 24 h | Significant reduction | [8] |
| HUVECs | MTT Assay | 20 µM | 24 h | Significant inhibition | [9] |
| HUVECs | Cell Counting | 2.5 - 50 µM | 48 h | Dose-dependent inhibition | [10] |
| K562 cells | Proliferation Assay | - | - | IC50: 13.08 µM | [4] |
Table 2: Inhibition of Endothelial Cell Migration by this compound
| Cell Line | Assay | DHA Concentration | Incubation Time | % Inhibition | Reference |
| HUVECs | Transwell Assay | 25 µM | 12 h | Significant reduction | [8] |
| HUVECs | Transwell Assay | 25 µM | 24 h | 33.25% | [11] |
| HUVECs | Wound Healing Assay | 25 µM | 24 h | 43.42% | [11] |
| HUVECs | Transwell Assay | 25 µM | - | Significant reduction | [11] |
Table 3: Inhibition of In Vitro and In Vivo Angiogenesis by this compound
| Model | Assay | DHA Concentration/Dose | Duration | % Inhibition / Effect | Reference |
| HUVECs | Tube Formation | 2.5 - 50 µM | - | Dose-dependent inhibition | [10] |
| HUVECs | Tube Formation | 25 µM | - | Significant inhibition | [11] |
| CAM Assay | In vivo | 5-30 nmol/egg | - | Significant inhibition | [12] |
| Mouse Model | Laser-induced CNV | Intragastric | 6 and 12 days | Significant suppression | [2] |
| Mouse Model | BxPC-3 xenografts | - | - | Decreased microvessel density | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic effects of this compound.
Endothelial Cell Proliferation Assay (MTT Assay)
Objective: To quantify the inhibitory effect of DHA on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound (DHA) stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.
-
Prepare serial dilutions of DHA in EGM-2 medium from the stock solution. The final concentrations may range from 0 to 100 µM. Ensure the final DMSO concentration is less than 0.1% in all wells.
-
Remove the medium from the wells and add 100 µL of the respective DHA dilutions or control medium (with 0.1% DMSO) to each well.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control (untreated) cells.
Endothelial Cell Migration Assay (Wound Healing Assay)
Objective: To assess the effect of DHA on the migratory capacity of endothelial cells.
Materials:
-
HUVECs
-
EGM-2 medium
-
6-well plates
-
Sterile 200 µL pipette tips
-
This compound (DHA)
-
Microscope with a camera
Procedure:
-
Seed HUVECs in 6-well plates and grow them to 90-100% confluency.
-
Create a linear "scratch" or "wound" in the confluent cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells twice with PBS to remove detached cells.
-
Replace the medium with fresh EGM-2 containing different concentrations of DHA or a vehicle control (0.1% DMSO).
-
Capture images of the wound at 0 hours (immediately after scratching).
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
Capture images of the same wound area at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the wound at different points for each condition and time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area.
Endothelial Cell Tube Formation Assay
Objective: To evaluate the ability of DHA to inhibit the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
HUVECs
-
EGM-2 medium
-
Matrigel (or other basement membrane extract)
-
96-well plates
-
This compound (DHA)
-
Calcein AM (for visualization)
-
Fluorescence microscope
Procedure:
-
Thaw Matrigel on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 medium containing various concentrations of DHA or a vehicle control.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10⁴ cells/well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-12 hours.
-
After incubation, visualize the tube formation using a phase-contrast microscope.
-
For quantification, the cells can be stained with Calcein AM. The total tube length, number of junctions, and number of loops can be quantified using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Chick Chorioallantoic Membrane (CAM) Assay
Objective: To assess the in vivo anti-angiogenic activity of DHA.
Materials:
-
Fertilized chicken eggs (day 3-4 of incubation)
-
Egg incubator (37.5°C, 60-70% humidity)
-
Sterile PBS
-
Thermanox coverslips or gelatin sponges
-
This compound (DHA)
-
Stereomicroscope
Procedure:
-
Incubate fertilized chicken eggs in a humidified incubator at 37.5°C.
-
On day 3 or 4 of incubation, create a small window in the eggshell to expose the CAM.
-
Prepare sterile Thermanox coverslips or gelatin sponges soaked with different concentrations of DHA or a vehicle control.
-
Gently place the prepared coverslips or sponges onto the CAM.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
After 48-72 hours of incubation, open the window and observe the CAM under a stereomicroscope.
-
Quantify the angiogenic response by counting the number of blood vessels converging towards the implant or by measuring the area of neovascularization. Image analysis software can be used for more precise quantification.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's multifaceted inhibition of key pro-angiogenic signaling pathways.
References
- 1. This compound targets VEGFR2 via the NF-κB pathway in endothelial cells to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Laser-Induced Choroidal Neovascularization in a Mouse Model of Neovascular AMD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound Increases the Sensitivity of Photodynamic Therapy Via NF-κB/HIF-1α/VEGF Pathway in Esophageal Cancer Cell in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidized omega-3 fatty acids inhibit NF-kappaB activation via a PPARalpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits endothelial cell proliferation through the suppression of the ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. This compound inhibits endothelial cell migration via the TGF-β1/ALK5/SMAD2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Guide to the Role of Iron in Dihydroartemisinin's Cytotoxic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has garnered significant attention for its anticancer properties. A central pillar of its cytotoxic mechanism is the indispensable role of intracellular iron. This technical guide elucidates the iron-dependent mechanisms through which DHA exerts its cell-killing effects, focusing on the generation of reactive oxygen species (ROS) and the subsequent induction of specific cell death pathways, namely apoptosis and ferroptosis. This document provides a comprehensive overview of the core chemical interactions, delineates the involved signaling cascades, presents quantitative data from seminal studies, and details the experimental protocols used to generate this evidence.
The Core Mechanism: Iron-Dependent Activation and ROS Production
The cytotoxic activity of this compound is intrinsically linked to its endoperoxide bridge, a unique 1,2,4-trioxane ring structure. This bridge is relatively stable until it encounters intracellular ferrous iron (Fe²⁺), which is often found in higher concentrations within cancer cells compared to normal cells.[1]
The interaction between DHA and Fe²⁺ catalyzes the cleavage of the endoperoxide bridge. This catalytic process, akin to the Fenton reaction, generates a cascade of highly reactive oxygen species (ROS) and carbon-centered radicals.[2][3][4][5] These radicals are non-specific and can inflict widespread damage on essential cellular macromolecules, including lipids, proteins, and nucleic acids, ultimately leading to cell death.[3] The necessity of iron for this process has been demonstrated in studies where iron chelators, such as deferoxamine (DFO), significantly inhibit the cytotoxic effects of DHA, while iron supplementation with ferric ammonium citrate (FAC) enhances them.[1][6]
Figure 1. Core mechanism of iron-dependent DHA activation.
Iron-Dependent Signaling Pathways of Cell Death
The oxidative stress induced by the DHA-iron interaction triggers distinct, programmed cell death pathways. The two most prominently implicated pathways are apoptosis and ferroptosis.
Apoptosis: The Mitochondria-Dependent Pathway
DHA-induced ROS production can initiate the intrinsic (mitochondrial) pathway of apoptosis.[7] High levels of ROS cause mitochondrial damage, leading to a decrease in the mitochondrial membrane potential (MMP).[7] This damage results in the release of pro-apoptotic factors from the mitochondria, such as cytochrome c and apoptosis-inducing factor (AIF), into the cytosol.[7] In the cytosol, cytochrome c binds with Apaf-1 to form the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[7][8][9] This cascade is further regulated by the Bcl-2 family of proteins, with DHA treatment often increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2.[2][7]
References
- 1. Iron Promotes this compound Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-delivery of this compound and Pyropheophorbide-Iron Elicits Ferroptosis to Potentiate Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Iron Promotes this compound Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis in colorectal cancer cells through the mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroartemisinin's Impact on Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has garnered significant attention for its broad-spectrum anticancer activities. Its therapeutic potential stems from its ability to modulate a complex network of cellular signaling pathways, thereby inducing various anti-tumor effects, including apoptosis, ferroptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying DHA's impact on key signaling cascades. It summarizes quantitative data, details common experimental protocols for studying these effects, and provides visual representations of the affected pathways to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanisms of this compound Action
DHA's anticancer effects are multifaceted, primarily revolving around the induction of oxidative stress through its endoperoxide bridge and subsequent modulation of critical cellular signaling pathways. This section details the major cellular processes affected by DHA.
Induction of Apoptosis
DHA promotes apoptosis, or programmed cell death, in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. It has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins.[1][2] Furthermore, DHA can induce the cleavage of caspase-3 and PARP, key executioners of apoptosis.[1][3]
Induction of Ferroptosis
A growing body of evidence highlights DHA's ability to induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[4][5] Mechanistically, DHA can promote the degradation of ferritin, leading to an increase in intracellular free iron.[4] It also downregulates the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation, and can inhibit the cystine/glutamate antiporter system Xc-, which is crucial for the synthesis of the antioxidant glutathione (GSH).[4][5][6][7]
Cell Cycle Arrest
DHA can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 and G2/M phases.[5][8][9] This is achieved by modulating the expression of key cell cycle regulators. DHA has been observed to downregulate the expression of cyclins (such as Cyclin D1) and cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, and CDK6.[8][9][10] Concurrently, it can upregulate the expression of CDK inhibitors like p21 and p27.[9][10]
Inhibition of Angiogenesis
The formation of new blood vessels, or angiogenesis, is critical for tumor growth and metastasis. DHA exhibits potent anti-angiogenic properties by targeting endothelial cells.[11][12] It has been shown to inhibit the proliferation, migration, and tube formation of endothelial cells.[12][13] A key mechanism is the downregulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) expression, which is mediated through the inhibition of the NF-κB pathway.[12] DHA also impacts the TGF-β1/ALK5/SMAD2 signaling pathway to inhibit endothelial cell migration.[13][14]
Impact on Key Signaling Pathways
DHA's pleiotropic effects are a result of its interaction with multiple interconnected signaling pathways that are often dysregulated in cancer.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation, survival, and angiogenesis. DHA has been repeatedly shown to inhibit the phosphorylation and activation of STAT3.[15][16][17][18][19] This inhibition can be mediated by targeting upstream kinases like JAK2.[1][16] In some contexts, DHA's inhibition of STAT3 is linked to the downregulation of receptor tyrosine kinase-like orphan receptor 1 (ROR1).[17]
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is another critical transcription factor that plays a central role in inflammation, immunity, cell survival, and proliferation. DHA is a potent inhibitor of the NF-κB signaling pathway.[20][21] It can prevent the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the active NF-κB p65 subunit.[12] This inhibition of NF-κB contributes to DHA's anti-angiogenic and pro-autophagic effects.[12][21]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes. DHA's effect on the MAPK pathway can be cell-type specific.[20] In some cancer cells, DHA induces apoptosis by activating the JNK and p38 MAPK pathways, while in other contexts, it can inhibit the ERK pathway.[1][20] For instance, in endothelial cells, DHA has been shown to transiently activate the JNK/SAPK signaling pathway.[11][22]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer. DHA has been demonstrated to inhibit this pathway at multiple levels.[23][24][25][26][27][28] It can suppress the activation of Akt and subsequently inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling.[10][24][25] The inhibition of mTORC1 by DHA can be mediated through the activation of AMP-activated protein kinase (AMPK).[23][26][27][28]
Quantitative Data on this compound's Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of DHA in various cancer cell lines, providing a quantitative measure of its cytotoxic effects.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Lung Cancer | 48 | 19.68 | [29] |
| NCI-H1975 | Lung Cancer | 48 | 7.08 | [29] |
| PC9 | Lung Cancer | 48 | 19.68 | [29] |
| MCF-7 | Breast Cancer | 24 | 129.1 | [29] |
| MDA-MB-231 | Breast Cancer | 24 | 62.95 | [29] |
| Hep3B | Liver Cancer | 24 | 29.4 | [29] |
| Huh7 | Liver Cancer | 24 | 32.1 | [29] |
| PLC/PRF/5 | Liver Cancer | 24 | 22.4 | [29] |
| HepG2 | Liver Cancer | 24 | 40.2 | [29] |
| HCT-116 | Colon Cancer | 24 | 15.08 - 38.46 | [30][31] |
| SW620 | Colon Cancer | 24 | 15.08 - 38.46 | [30][31] |
| DLD-1 | Colon Cancer | 24 | 15.08 - 38.46 | [30][31] |
| COLO205 | Colon Cancer | 24 | 15.08 - 38.46 | [30][31] |
| SW1116 | Colon Cancer | 24 | 63.79 | [30][31] |
| SW480 | Colon Cancer | 24 | 65.19 | [30][31] |
| BGC-823 | Gastric Cancer | Not Specified | 8.30 (for a DHA derivative) | [29] |
| HL-60 | Leukemia | 48 | < 1 (for DHA derivatives) | [32] |
Experimental Protocols
This section provides an overview of the detailed methodologies for key experiments frequently cited in the study of DHA's effects on cellular signaling.
Cell Viability and Proliferation Assays
-
MTT/MTS Assay:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of DHA for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Colony Formation Assay:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treat the cells with DHA for a specified period.
-
Replace the medium with fresh, drug-free medium and allow the cells to grow for 1-2 weeks until visible colonies form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically those containing >50 cells).
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with DHA for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Western Blotting
-
Treat cells with DHA and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from DHA-treated and control cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using a qPCR instrument with SYBR Green or TaqMan probes and primers specific for the genes of interest.
-
Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
Visualizing this compound's Impact on Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Conclusion
This compound represents a promising multi-targeting agent for cancer therapy. Its ability to simultaneously modulate several key signaling pathways, including those governing apoptosis, ferroptosis, cell cycle progression, and angiogenesis, underscores its potential to overcome the redundancies and resistance mechanisms often encountered with single-target agents. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of DHA. Future research should continue to elucidate the intricate crosstalk between the pathways affected by DHA and focus on translating these pre-clinical findings into effective clinical strategies.
References
- 1. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] this compound initiates ferroptosis in glioblastoma through GPX4 inhibition | Semantic Scholar [semanticscholar.org]
- 6. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth inhibitory effects of this compound on pancreatic cancer cells: involvement of cell cycle arrest and inactivation of nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits cell proliferation via AKT/GSK3β/cyclinD1 pathway and induces apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound transiently activates the JNK/SAPK signaling pathway in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound targets VEGFR2 via the NF-κB pathway in endothelial cells to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. This compound inhibits endothelial cell migration via the TG...: Ingenta Connect [ingentaconnect.com]
- 15. worldscientific.com [worldscientific.com]
- 16. This compound attenuates pulmonary inflammation and fibrosis in rats by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound inhibits tumor progress via blocking ROR1-induced STAT3-activation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound suppresses STAT3 signaling and Mcl-1 and Survivin expression to potentiate ABT-263-induced apoptosis in Non-small Cell Lung Cancer cells harboring EGFR or RAS mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Prevents Distant Metastasis of Laryngeal Carcinoma by Inactivating STAT3 in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. This compound induces autophagy by suppressing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. This compound inhibits the mammalian target of rapamycin-mediated signaling pathways in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 27. This compound Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. This compound is potential therapeutics for treating late-stage CRC by targeting the elevated c-Myc level - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Synthesis of a series of novel this compound monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic research on Dihydroartemisinin's effects on the immune system
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), the active metabolite of artemisinin compounds, is a cornerstone of antimalarial therapy.[1] Beyond its parasiticidal properties, a growing body of evidence illuminates DHA's potent immunomodulatory effects, positioning it as a promising candidate for the treatment of autoimmune diseases, inflammatory conditions, and as an adjunct in cancer immunotherapy.[1][2][3] This technical guide provides an in-depth overview of the basic research on DHA's effects on the immune system, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further investigation and drug development efforts.
Quantitative Effects of this compound on Immune Cell Subsets and Cytokine Production
DHA exerts a multifaceted influence on both the innate and adaptive immune systems. Its effects are often dose-dependent and context-specific, leading to a spectrum of outcomes from immunosuppression to immune activation. The following tables summarize the key quantitative findings from preclinical studies.
| Immune Cell Type | Experimental Model | DHA Concentration/Dose | Observed Effect | Key Markers/Cytokines | Reference |
| T Helper 1 (Th1) Cells | In vitro differentiated murine CD4+ T cells | 0.4 µg/mL | Inhibition of differentiation | Reduced IFN-γ production | [1][4] |
| T Helper 2 (Th2) Cells | In vitro differentiated murine CD4+ T cells | 0.4 µg/mL | Inhibition of differentiation | Reduced IL-4 production | [1][4] |
| T Helper 17 (Th17) Cells | In vitro differentiated murine CD4+ T cells | 0.4 µg/mL | Strong inhibition of differentiation | Virtually abrogated IL-17A production | [1][4] |
| Experimental Autoimmune Encephalomyelitis (EAE) in mice | Not specified | Ameliorated disease | Decreased Th17 cells | ||
| Regulatory T (Treg) Cells | In vitro differentiated murine CD4+ T cells | 0.4 µg/mL | Promotion of generation (TGF-β dependent) | Increased Foxp3+ cells | [1][5] |
| Experimental Autoimmune Encephalomyelitis (EAE) in mice | Not specified | Ameliorated disease | Increased Treg cells | [5] | |
| CD8+ T Cells | Murine model of parasitic infection | Not specified | Promotion | Increased proportion of CD8+ T cells | [6] |
| B Cells | Murine model of parasitic infection | Not specified | Suppression | Decreased number of splenic and circulatory B cells | [6] |
| Macrophages (M1 Polarization) | Murine macrophage cell line (RAW 264.7) / Primary murine macrophages | Not specified | Promotion of M1 phenotype | Upregulation of NLRP12, enhanced phagocytosis | [7][8] |
| Lewis Lung Carcinoma model in mice | Not specified | Promotion of M1-like phenotype in TAMs | Increased CD86 expression, decreased CD206 expression | [9] | |
| In vitro murine primary macrophages | Not specified | Remodeling to M1 phenotype | Increased iNOS, MHC-II expression | [10] | |
| Dendritic Cells (DCs) | In vitro study on human THP-1 cells | Not specified | Enhanced phagocytic function | Not specified | [11] |
| Cytokine | Cell Type/Model | DHA Concentration/Dose | Effect | Reference |
| TNF-α | LPS-stimulated murine macrophages (RAW264.7) | 12.5 - 100 µM | Significant inhibition of release | [4] |
| IL-6 | LPS-stimulated murine macrophages (RAW264.7) | 12.5 - 100 µM | Significant inhibition of release | [4] |
| NO | LPS-stimulated murine macrophages (RAW264.7) | 12.5 - 100 µM | Significant inhibition of release | [4] |
| Pro-inflammatory Cytokines | Murine model of parasitic infection | Not specified | Reduction in production | [6] |
| IL-1β | IL-17A-stimulated human keratinocytes (HaCaT) | Not specified | Attenuation of mRNA expression | [12] |
| IL-6 | IL-17A-stimulated human keratinocytes (HaCaT) | Not specified | Attenuation of mRNA expression | [12] |
| TNF-α | IL-17A-stimulated human keratinocytes (HaCaT) | Not specified | Attenuation of mRNA expression | [12] |
Core Signaling Pathways Modulated by this compound
DHA's immunomodulatory actions are underpinned by its ability to interfere with key intracellular signaling cascades. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
mTOR Signaling Pathway
DHA has been shown to attenuate the mammalian target of rapamycin (mTOR) signaling pathway in T cells.[1][5] This inhibition is a critical mechanism behind its reciprocal regulation of Th17 and Treg cells, promoting an anti-inflammatory phenotype.[1][5] The attenuation of mTOR signaling leads to defective Th cell differentiation while enhancing Treg generation.[1][4]
Caption: DHA inhibits the mTORC1 pathway, leading to reduced Th17 differentiation and enhanced Treg generation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. DHA has been demonstrated to suppress NF-κB activation in various contexts, including in models of autoimmune thyroiditis and colitis.[13][14] This inhibition is often achieved by preventing the degradation of IκB, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the p65 subunit.[14][15]
Caption: DHA inhibits the NF-κB pathway by preventing IKK-mediated IκBα degradation.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway is another key target of DHA. In the context of autoimmune thyroiditis, DHA has been shown to reduce the expression of PI3K and phosphorylated AKT.[13] Furthermore, in experimental autoimmune myasthenia gravis, DHA ameliorated symptoms by inhibiting the PI3K-AKT signaling pathway.[8]
Caption: DHA inhibits the PI3K/AKT signaling pathway, reducing downstream effector activation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments commonly used to assess the immunomodulatory effects of DHA.
In Vitro T Cell Differentiation Assay
Objective: To assess the effect of DHA on the differentiation of naive CD4+ T cells into Th1, Th2, Th17, and Treg subsets.
Methodology:
-
Cell Isolation: Isolate naive CD4+ T cells (CD4+CD62L+CD44-) from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: Plate the purified naive CD4+ T cells in 96-well plates pre-coated with anti-CD3 (e.g., 5 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies in complete RPMI-1640 medium.
-
Differentiation Conditions: Add the following cytokine cocktails for differentiation:
-
Th1: IL-12 (e.g., 10 ng/mL) and anti-IL-4 (e.g., 10 µg/mL).
-
Th2: IL-4 (e.g., 20 ng/mL) and anti-IFN-γ (e.g., 10 µg/mL).
-
Th17: TGF-β (e.g., 2 ng/mL), IL-6 (e.g., 20 ng/mL), anti-IFN-γ (e.g., 10 µg/mL), and anti-IL-4 (e.g., 10 µg/mL).
-
Treg: TGF-β (e.g., 5 ng/mL) and IL-2 (e.g., 100 U/mL).
-
-
DHA Treatment: Add DHA (dissolved in DMSO, final concentration typically 0.1-10 µM) or vehicle control (DMSO) to the cultures at the time of activation.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Cytokine Production (Intracellular Staining): Restimulate the cells for 4-6 hours with PMA (e.g., 50 ng/mL), ionomycin (e.g., 500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A). Then, perform intracellular staining for IFN-γ (Th1), IL-4 (Th2), IL-17A (Th17), and Foxp3 (Treg) and analyze by flow cytometry.
-
Cytokine Secretion (ELISA): Collect the culture supernatants and measure the concentration of signature cytokines (IFN-γ, IL-4, IL-17A) using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Macrophage Polarization Assay
Objective: To determine the effect of DHA on the polarization of macrophages towards the M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotype.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) or bone marrow-derived macrophages (BMDMs) in complete DMEM or RPMI-1640 medium.
-
Polarization:
-
M1 Polarization: Stimulate the macrophages with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL).
-
M2 Polarization: Stimulate the macrophages with IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).
-
-
DHA Treatment: Add DHA (e.g., 5-50 µM) or vehicle control to the cultures concurrently with the polarizing stimuli.
-
Incubation: Culture the cells for 24-48 hours.
-
Analysis:
-
Gene Expression (RT-qPCR): Extract total RNA and perform quantitative real-time PCR to measure the expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1 (CD206), Il10).
-
Surface Marker Expression (Flow Cytometry): Stain the cells with fluorescently labeled antibodies against M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206) and analyze by flow cytometry.
-
Cytokine Secretion (ELISA): Collect the culture supernatants and measure the levels of M1 cytokines (e.g., TNF-α, IL-6, IL-12) and M2 cytokines (e.g., IL-10).
-
Western Blotting for Signaling Pathway Analysis
Objective: To investigate the effect of DHA on the activation of key signaling proteins (e.g., mTOR, Akt, NF-κB).
Methodology:
-
Cell Treatment and Lysis: Treat immune cells (e.g., T cells, macrophages) with DHA for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt, anti-p-p65, anti-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels.
Experimental Workflow and Logical Relationships
The investigation of DHA's immunomodulatory properties typically follows a structured workflow, progressing from in vitro characterization to in vivo validation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound regulates immune cell heterogeneity by triggering a cascade reaction of CDK and MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound ameliorates inflammatory disease by its reciprocal effects on Th and Treg cell function via modulating mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 7. This compound inhibits activation of the AIM2 inflammasome pathway and NF-κB/HIF-1α/VEGF pathway by inducing autophagy in A431 human cutaneous squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of this compound in activating macrophages to enhance host resistance to malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits Lewis Lung carcinoma progression by inducing macrophages M1 polarization via AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular signatures of maturing dendritic cells: implications for testing the quality of dendritic cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Prevents Progression and Metastasis of Head and Neck Squamous Cell Carcinoma by Inhibiting Polarization of Macrophages in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces autophagy by suppressing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Attenuated Intervertebral Disc Degeneration via Inhibiting PI3K/AKT and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Dihydroartemisinin: A Technical Guide to its Drug Repurposing Potential
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has garnered significant interest for its therapeutic potential beyond parasitic diseases.[1][2][3][4][5] This technical guide provides a comprehensive overview of the current research into the repurposing of DHA for a variety of conditions, with a primary focus on its anticancer properties, as well as its emerging applications in autoimmune and viral diseases.
Anticancer Potential of this compound
DHA has demonstrated significant anticancer activity across a wide range of tumor types, including lung, breast, prostate, ovarian, and digestive system cancers.[1] Its multifaceted mechanism of action involves the induction of various forms of programmed cell death, inhibition of cell proliferation and metastasis, and modulation of the tumor microenvironment.[1][6][7]
Mechanisms of Action in Oncology
DHA's anticancer effects are attributed to several key molecular mechanisms:
-
Induction of Apoptosis: DHA promotes apoptosis, or programmed cell death, in cancer cells through both intrinsic and extrinsic pathways.[1][6] It can trigger the activation of caspases, a family of proteases essential for the execution of apoptosis.[8][9][10] Studies have shown that DHA can induce apoptosis in a dose-dependent manner in various cancer cell lines, including ovarian and bladder cancer.[9][10] The process often involves the dissipation of the mitochondrial membrane potential and the release of cytochrome c.[9]
-
Induction of Ferroptosis: A more recently discovered mechanism is the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS). DHA can increase cellular free iron levels by inducing the lysosomal degradation of ferritin.[11] A key target in this pathway is Glutathione Peroxidase 4 (GPX4), an enzyme that protects cells from lipid peroxidation.[12][13] DHA has been shown to downregulate GPX4 expression, leading to increased ROS accumulation and subsequent ferroptosis in glioblastoma and liver cancer cells.[12][13]
-
Inhibition of Proliferation and Cell Cycle Arrest: DHA can halt the uncontrolled division of cancer cells by inducing cell cycle arrest, often at the G1 or G2/M phase.[14][15] This prevents the cancer cells from replicating their DNA and dividing.
-
Anti-Metastatic and Anti-Angiogenic Effects: DHA has been shown to inhibit the migration and invasion of cancer cells, key steps in the metastatic cascade.[1][16] It can also suppress angiogenesis, the formation of new blood vessels that tumors need to grow and spread, by inhibiting factors like Vascular Endothelial Growth Factor (VEGF).[3][11][17]
-
Modulation of the Immune System: DHA can enhance the body's anti-tumor immune response.[7] It has been shown to reduce the number and function of regulatory T cells (Tregs), which can suppress the immune system's ability to fight cancer.[7]
Key Signaling Pathways Modulated by this compound in Cancer
DHA exerts its anticancer effects by modulating a complex network of intracellular signaling pathways.
DHA has been shown to inhibit several key pro-survival signaling pathways in cancer cells, including:
-
NF-κB Pathway: The NF-κB signaling pathway plays a crucial role in inflammation, cell survival, and proliferation.[1] DHA has been shown to inhibit this pathway, contributing to its anti-inflammatory and pro-apoptotic effects.[1][18]
-
PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in cancer and promotes cell growth, proliferation, and survival.[17][19] DHA can inhibit this pathway, leading to decreased cancer cell proliferation.[4][17]
-
JAK/STAT Pathway: The JAK/STAT pathway is involved in cell growth, differentiation, and survival.[1] DHA can induce apoptosis in colon cancer cells by targeting the JAK2/STAT3 signaling cascade.[1][8]
-
Hedgehog Pathway: Aberrant activation of the Hedgehog pathway is implicated in the development and progression of several cancers.[16] DHA has been found to inhibit this pathway in epithelial ovarian cancer cells.[2][16]
Conversely, DHA can activate signaling pathways that promote cell death, such as the JNK and p38 MAPK pathways, which are involved in the cellular stress response and can lead to apoptosis.[1][8][20]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of DHA against various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Effect | Reference |
| Ovarian Cancer | A2780 | ~5 | Induction of apoptosis | [9] |
| Ovarian Cancer | OVCAR-3 | <5 | Induction of apoptosis | [9] |
| Glioblastoma | U87 | Not specified | Induction of ferroptosis | |
| Glioblastoma | A172 | Not specified | Induction of ferroptosis | |
| T-cell Acute Lymphoblastic Leukemia | Jurkat | Not specified | Induction of ferroptosis | [15] |
| T-cell Acute Lymphoblastic Leukemia | Molt-4 | Not specified | Induction of ferroptosis | [15] |
| Colorectal Carcinoma | HCT116 | Not specified | G1 phase arrest and apoptosis | [14] |
Combination Therapies
DHA has shown synergistic effects when combined with conventional chemotherapy drugs, such as doxorubicin, cisplatin, and gemcitabine, as well as targeted therapies.[4][21][22][23][24] This suggests that DHA could be used to enhance the efficacy of existing cancer treatments and potentially overcome drug resistance. For instance, in ovarian cancer cells, combining DHA with carboplatin resulted in a synergistic increase in apoptosis.[9] Nanotechnology-based co-delivery systems are being explored to improve the solubility, bioavailability, and targeted delivery of DHA in combination therapies.[21]
Potential in Autoimmune and Inflammatory Diseases
Emerging evidence suggests that DHA possesses potent anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of autoimmune diseases.[25][26][27][28]
Mechanisms of Action in Autoimmune Diseases
DHA's therapeutic effects in autoimmune conditions are linked to its ability to:
-
Suppress Pro-inflammatory Cytokines: DHA can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5][7][29]
-
Modulate T-cell Responses: DHA can influence the balance of different types of T-helper (Th) cells. It has been shown to suppress the differentiation of pro-inflammatory Th1 and Th17 cells while promoting the generation of anti-inflammatory regulatory T cells (Tregs).[7][27]
-
Inhibit Inflammatory Signaling Pathways: Similar to its effects in cancer, DHA can inhibit key inflammatory signaling pathways like NF-κB and PI3K/Akt.[7][25][30]
Preclinical Evidence in Autoimmune Models
Studies in animal models of autoimmune diseases have shown promising results:
-
Systemic Lupus Erythematosus (SLE): DHA has been shown to ameliorate disease symptoms in mouse models of lupus.[26][31] It can reduce the production of autoantibodies and regulate the balance of T-helper cells.[25][31]
-
Autoimmune Thyroiditis: In a mouse model of autoimmune thyroiditis, DHA reduced levels of anti-thyroglobulin and anti-thyroid peroxidase antibodies and regulated the Th1/Th2 imbalance.[25]
-
Inflammatory Bowel Disease (IBD): DHA has been shown to improve symptoms in mouse models of IBD by inhibiting the phosphorylation of p65 and p38 and down-regulating the NLRP3 inflammasome.[7]
Key Signaling Pathways in Autoimmune and Inflammatory Diseases
The immunomodulatory effects of DHA are mediated through several signaling pathways.
-
CXCR3/PI3K/AKT/NF-κB Pathway: In autoimmune thyroiditis, DHA has been shown to inhibit this pathway, leading to reduced inflammation.[25][30]
-
Toll-like Receptor 4 (TLR4) Pathway: DHA can inhibit the activation of the TLR4 signaling pathway, which is involved in the innate immune response and can contribute to inflammation in diseases like lupus.[5][32]
-
mTOR Pathway: DHA can modulate the mTOR pathway, which plays a role in T-cell differentiation.[27] By attenuating mTOR signaling, DHA can suppress the generation of pro-inflammatory Th cells and promote the development of regulatory T cells.[27]
Antiviral Potential of this compound
The antiviral activity of DHA is a more recent area of investigation, with studies suggesting its potential against a range of viruses.[33][34][35]
Mechanisms of Antiviral Action
The proposed antiviral mechanisms of DHA include:
-
Inhibition of Viral Replication: DHA and its parent compound, artemisinin, have been shown to inhibit the replication of several viruses in vitro.[33][36]
-
Modulation of Host Cell Pathways: The antiviral effects of artemisinins may be mediated by their ability to modulate host cell signaling pathways that are hijacked by viruses for their own replication, such as the PI3K/Akt pathway.[35]
-
Inhibition of Viral Entry: Some studies suggest that artemisinins may interfere with the binding of viral proteins to host cell receptors, thereby preventing viral entry.[33]
In Vitro Antiviral Activity
The following table summarizes the in vitro antiviral activity of DHA and related compounds.
| Virus | Compound | EC50 (µM) | Cell Line | Reference |
| SARS-CoV-2 | This compound | 13.31 ± 1.24 | Vero E6 | [35] |
| SARS-CoV-2 | Artesunate | 12.98 ± 5.30 | Vero E6 | [35] |
| SARS-CoV-2 | Arteannuin B | 10.28 ± 1.12 | Vero E6 | [35] |
Experimental Protocols
This section provides an overview of the general methodologies used in the cited research to evaluate the effects of this compound.
Cell Viability and Proliferation Assays
-
Methodology: Cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) assays.[2][16] These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Apoptosis Assays
-
Methodology: Apoptosis is frequently quantified using flow cytometry after staining with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates into DNA and is excluded by viable cells, thus staining late apoptotic and necrotic cells. Caspase activity assays are also used to measure the activation of executioner caspases like caspase-3.[10]
-
Western Blotting
-
Methodology: Western blotting is used to detect and quantify the expression levels of specific proteins involved in various signaling pathways.
-
Conclusion
This compound is a promising candidate for drug repurposing with a broad spectrum of therapeutic activities. Its well-established safety profile as an antimalarial drug provides a solid foundation for its clinical development in other indications. The extensive preclinical evidence for its anticancer effects, coupled with its emerging potential in autoimmune and viral diseases, highlights the need for further investigation through well-designed clinical trials. The multifaceted mechanisms of action of DHA, particularly its ability to modulate multiple signaling pathways, make it an attractive therapeutic agent for complex diseases. Future research should focus on optimizing its delivery, exploring novel combination therapies, and elucidating its precise molecular targets to fully realize its therapeutic potential.
References
- 1. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves the efficiency of chemotherapeutics in lung carcinomas in vivo and inhibits murine Lewis lung carcinoma cell line growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic effects of this compound in multiple stages of colitis-associated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 8. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The anti-cancer activity of this compound is associated with induction of iron-dependent endoplasmic reticulum stress in colorectal carcinoma HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. ovid.com [ovid.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound transiently activates the JNK/SAPK signaling pathway in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploring combinations of this compound for cancer therapy: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scilit.com [scilit.com]
- 23. Synergistic anti-cancer activity of the combination of this compound and doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound: from malaria to the treatment of relapsing head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound attenuates autoimmune thyroiditis by inhibiting the CXCR3/PI3K/AKT/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Advances in the study of artemisinin and its derivatives for the treatment of rheumatic skeletal disorders, autoimmune inflammatory diseases, and autoimmune disorders: a comprehensive review [frontiersin.org]
- 27. This compound ameliorates inflammatory disease by its reciprocal effects on Th and Treg cell function via modulating mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Anti-Inflammatory and Immunoregulatory Functions of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. [Anti-inflammatory effect and mechanism of artemisinin and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. This compound attenuates autoimmune thyroiditis by inhibiting the CXCR3/PI3K/AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. This compound Alleviates the Symptoms of a Mouse Model of Systemic Lupus Erythematosus Through Regulating Splenic T/B-Cell Heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. This compound inhibits activation of the Toll-like receptor 4 signaling pathway and production of type I interferon in spleen cells from lupus-prone MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Frontiers | Artemisinins in Combating Viral Infections Like SARS-CoV-2, Inflammation and Cancers and Options to Meet Increased Global Demand [frontiersin.org]
- 34. mdpi.com [mdpi.com]
- 35. pubs.acs.org [pubs.acs.org]
- 36. farmaciajournal.com [farmaciajournal.com]
Methodological & Application
Dihydroartemisinin (DHA): In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for evaluating the biological activities of Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin. DHA has demonstrated significant potential as an anti-cancer agent, and this document outlines detailed methodologies for key assays, summarizes quantitative data, and illustrates relevant signaling pathways.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-targeted approach, primarily by inducing oxidative stress, apoptosis, and inhibiting key signaling pathways crucial for cancer cell proliferation, survival, migration, and angiogenesis. In vitro studies have shown that DHA can modulate several critical signaling cascades.[1][2]
Key Signaling Pathways Affected by this compound:
-
Inhibition of Pro-Survival Pathways: DHA has been shown to suppress the activity of several oncogenic signaling pathways, including:
-
Activation of Apoptotic Pathways: DHA promotes programmed cell death by activating intrinsic and extrinsic apoptotic pathways. This includes the activation of caspase-3, caspase-8, and caspase-9, and an increase in the Bax/Bcl-2 ratio.[3][4]
-
Induction of Cell Cycle Arrest: DHA can induce cell cycle arrest, primarily at the G1 or G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases.[2]
Caption: Signaling pathways modulated by this compound (DHA).
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Breast Cancer | |||
| MCF-7 | Breast Adenocarcinoma | 24 | 129.1[1] |
| MDA-MB-231 | Breast Adenocarcinoma | 24 | 62.95[1] |
| Colorectal Cancer | |||
| SW1116 | Early-stage Colorectal Carcinoma | 24 | 63.79 ± 9.57[5] |
| SW480 | Early-stage Colorectal Adenocarcinoma | 24 | 65.19 ± 5.89[5] |
| SW620 | Late-stage Colorectal Adenocarcinoma | 24 | 15.08 ± 1.70[5] |
| DLD-1 | Late-stage Colorectal Adenocarcinoma | 24 | 38.46 ± 4.15[5] |
| HCT116 | Late-stage Colorectal Carcinoma | 24 | 25.93 ± 3.21[5] |
| COLO205 | Late-stage Colorectal Adenocarcinoma | 24 | 33.12 ± 2.88[5] |
| SW 948 | Colon Adenocarcinoma | 48 | ~30-50[6][7] |
| Lung Cancer | |||
| PC9 | Non-small Cell Lung Cancer | 48 | 19.68[1] |
| NCI-H1975 | Non-small Cell Lung Cancer | 48 | 7.08[1] |
| A549 | Lung Carcinoma | - | 69.42–88.03[2] |
| Liver Cancer | |||
| Hep3B | Hepatocellular Carcinoma | 24 | 29.4[1] |
| Huh7 | Hepatocellular Carcinoma | 24 | 32.1[1] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 24 | 22.4[1] |
| HepG2 | Hepatocellular Carcinoma | 24 | 40.2[1] |
| Leukemia | |||
| HL-60 | Promyelocytic Leukemia | 48 | 2[8] |
| Head and Neck Cancer | |||
| CAL-27 | Tongue Squamous Cell Carcinoma | 24 | Effective at 20-80[9] |
| FaDu | Pharynx Squamous Cell Carcinoma | 24 | Effective at 20-80[9] |
Note: IC50 values can vary depending on the specific experimental conditions.
Detailed Experimental Protocols
This section provides detailed protocols for commonly used in vitro assays to assess the biological effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of DHA on cancer cells.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
DHA Treatment: Prepare a series of dilutions of DHA in culture medium. Remove the old medium from the wells and add 100 µL of the DHA-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve DHA, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10][11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following DHA treatment.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of DHA for a specified time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[15]
Cell Migration Assay (Transwell Assay)
This assay is used to evaluate the effect of DHA on cancer cell migration.
Caption: Workflow for the Transwell cell migration assay.
Protocol:
-
Cell Preparation: Culture cells to ~80% confluency. The day before the experiment, starve the cells in a serum-free medium.
-
Assay Setup: Place Transwell inserts (typically with an 8 µm pore size membrane) into a 24-well plate. Add 600 µL of complete medium (containing FBS as a chemoattractant) to the lower chamber.[3]
-
Cell Seeding: Resuspend the starved cells in a serum-free medium containing different concentrations of DHA. Seed 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber of each Transwell insert.[3][16]
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 30 minutes, followed by staining with 0.1% crystal violet for 10-20 minutes.[17]
-
Quantification: Wash the inserts with PBS, and allow them to dry. Count the number of migrated cells in several random fields under a microscope.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins in key signaling pathways affected by DHA.
Protocol:
-
Protein Extraction: Treat cells with DHA for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[18]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-AKT, total AKT, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.
References
- 1. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. This compound inhibits liver cancer cell migration and invasion by reducing ATP synthase production through CaMKK2/NCLX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound is potential therapeutics for treating late-stage CRC by targeting the elevated c-Myc level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of a series of novel this compound monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay [bio-protocol.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. bosterbio.com [bosterbio.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. This compound inhibits HNSCC invasion and migration by controlling miR-195-5p expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound regulates immune cell heterogeneity by triggering a cascade reaction of CDK and MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin (DHA) in Cell Culture: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent anti-malarial agent that has garnered significant attention for its anti-cancer properties. It has been shown to inhibit proliferation, induce apoptosis, and suppress metastasis in a wide range of cancer cell lines. This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, intended to support researchers in the fields of oncology and drug development.
Data Presentation: this compound Activity in Cancer Cell Lines
The following table summarizes the effective concentrations and observed effects of this compound across various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Solvent | Stock Concentration | Working Concentration | Incubation Time | Observed Effects |
| Jurkat | T-cell Lymphoma | DMSO | 8,000 µM | 2.5 - 80 µM | 24, 48, 72 h | Dose- and time-dependent cytotoxicity; IC50 of 21.73 µM at 48h.[1] |
| A549-GR | Lung Cancer | DMSO | Not Specified | 12.5, 25, 50 µM | 24 h | Dose-dependent reduction in cell viability; Increased cleaved-Caspase 3.[2] |
| Eca109, Ec9706 | Esophageal Cancer | DMSO | Not Specified | 80 µM | Not Specified | Enhanced anti-tumor effect of photodynamic therapy.[2] |
| RPMI 8226 | Multiple Myeloma | DMSO | Not Specified | 10, 20, 40 µM | 12 h | Suppression of NF-κB activation.[2] |
| D17, OSCA-2, OSCA-16, OSCA-50 | Canine Osteosarcoma | DMSO | 100 mM | 0 - 40 µM | 24 h | IC50 values ranged from 8.7 to 43.6 µM.[3] |
| BxPc3-RFP | Pancreatic Cancer | DMSO | Not Specified | 2.5, 10, 40, 80 µM | 24, 48, 72 h | Dose-dependent inhibition of cell proliferation.[4] |
| HCT116 | Colon Cancer | DMSO | Not Specified | 1.25 µM (in combination) | 48 h | Increased apoptosis in combination with 5-FU.[2] |
| HSC3, SAS | Oral Squamous Cell Carcinoma | DMSO | Not Specified | 50, 100 µM | Not Specified | Inhibition of single-cell colony formation.[2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (DHA) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Protocol:
-
Due to its poor water solubility, this compound is typically dissolved in an organic solvent.[5][6] The most common solvent for in vitro studies is Dimethyl sulfoxide (DMSO).[1][3][4][7]
-
To prepare a high-concentration stock solution (e.g., 100 mM), weigh the appropriate amount of DHA powder and dissolve it in 100% DMSO.[3] For instance, to make a 100 mM stock solution, dissolve 28.43 mg of DHA (Molecular Weight: 284.35 g/mol ) in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
-
Store the stock solution at -20°C or -80°C for long-term storage.[1][2][3] Stored properly, the stock solution is stable for at least a year.[2]
Note on Solvent Concentration: When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is less than 0.1% (v/v) to avoid solvent-induced cytotoxicity.[1][3]
Cell Viability Assay (Example using CCK-8)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[1]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 2.5, 5, 10, 20, 40, 80 µM).[1] Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest DHA concentration).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DHA or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).[1]
-
After the incubation period, add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours at 37°C.[1]
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Experimental Workflow for Cell Viability Assay
References
- 1. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces autophagy by suppressing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Increases the Sensitivity of Photodynamic Therapy Via NF-κB/HIF-1α/VEGF Pathway in Esophageal Cancer Cell in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound targets VEGFR2 via the NF-κB pathway in endothelial cells to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for LC-MS/MS Quantification of Dihydroartemisinin in Plasma
Introduction
Dihydroartemisinin (DHA), the active metabolite of artemisinin derivatives such as artesunate and artemether, is a cornerstone of malaria treatment. Accurate quantification of DHA in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development to ensure optimal dosing and combat drug resistance. This document provides a detailed application note and protocol for the sensitive and selective quantification of DHA in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for researchers, scientists, and drug development professionals.
Challenges in DHA quantification include its inherent instability in biological matrices, particularly in plasma from malaria patients which may contain high levels of iron that can degrade the endoperoxide bridge of the molecule.[1][2][3] This protocol incorporates stabilization techniques to mitigate this issue.
Quantitative Data Summary
The following tables summarize the quantitative performance of various published LC-MS/MS methods for DHA quantification in plasma. This allows for a comparative overview of different approaches.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Method 1[1] | Method 2[4][5] | Method 3[6][7] | Method 4[8] |
| LC System | Shimadzu Prominence UFLC 20ADXR | Waters Acquity UPLC H-Class | Surveyor HPLC | Not Specified |
| Column | Acquity HSS C18 (100 x 2.1 mm, 1.8 µm) | Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | ACE 5 C18-PFP | C18 column |
| Mobile Phase | A: 10 mM ammonium formate (pH 4.0)B: Acetonitrile (0.1% formic acid) | Acetonitrile: 10 mM Ammonium Acetate pH 3.5 (50:50, v/v) | A: 0.1% v/v formic acid in waterB: Acetonitrile | 6.25 mM ammonium acetate buffer pH 4.5, acetonitrile, and water |
| Flow Rate | 0.3 mL/min | 0.3 mL/min | 500 µL/min | 0.4 mL/min |
| MS System | AB Sciex API5000 | Waters Acquity TQ Detector | LTQ Orbitrap | Single Quadrupole MS |
| Ionization Mode | ESI+ | ESI+ | ESI+ | ESI+ |
| MRM Transition (DHA) | m/z 302 → 163[4] | m/z 302 → 163[4] | m/z 267.15 (MH-H2O)[6] | m/z 302 ([M+NH4]+)[8] |
| Internal Standard (IS) | This compound-d3 | Stable Isotope Labeled DHA (SIL-DHA) | Artemisinin | Artemisinin |
| MRM Transition (IS) | m/z 305 → 166[1] | m/z 307 → 272[4] | m/z 283.15[6] | m/z 300 ([M+NH4]+)[8] |
Table 2: Method Validation Parameters
| Parameter | Method 1[1] | Method 2[4][5] | Method 4[8] |
| Linearity Range | 0.5 - 200 ng/mL | 1 - 1,000 ng/mL | 5.33 - 5,000 nM (1.52 - 1422 ng/mL) |
| LLOQ | 0.5 ng/mL | 1 ng/mL | 0.44 nM (0.13 ng/mL) |
| Intra-day Precision (%CV) | Not Specified | < 15% | ≤ 10.7% |
| Inter-day Precision (%CV) | Not Specified | < 15% | ≤ 10.7% |
| Accuracy (%Bias) | Not Specified | Within ±15% | ± 12.4% |
| Recovery | 83.1 - 98.1% | Not Specified | ≥ 95% |
| Matrix Effect | Not Specified | < 15% | Not Specified |
Experimental Protocols
This section provides a detailed protocol for the quantification of DHA in plasma, integrating best practices from published methods.
Materials and Reagents
-
This compound (DHA) reference standard
-
This compound-d3 (DHA-d3) or other suitable stable isotope-labeled internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ammonium acetate
-
Water (LC-MS grade)
-
Human plasma (K3EDTA as anticoagulant is recommended)[1]
-
Hydrogen peroxide (30%)
-
Dichloromethane (for LLE)
-
Tert-methyl butyl ether (for LLE)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Preparation of Solutions
-
DHA Stock Solution (1 mg/mL): Accurately weigh and dissolve DHA in methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve DHA-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the DHA stock solution in 50:50 acetonitrile:water to create calibration curve standards.
-
IS Working Solution (5 ng/mL): Dilute the IS stock solution in a solution of 5% acetonitrile with 1% formic acid and 1% hydrogen peroxide.[1] The addition of hydrogen peroxide is crucial to stabilize DHA by oxidizing Fe2+ to Fe3+, thus preventing the degradation of the endoperoxide bridge.[1][2]
Sample Preparation
Three common methods for plasma sample preparation are presented below. The choice of method may depend on the required sensitivity, sample volume, and available equipment.
This method is adapted from a protocol that emphasizes stability and high recovery.[1]
-
To 50 µL of plasma sample, add 50 µL of the IS working solution.
-
Vortex mix the sample.
-
Condition an Oasis HLB µElution plate with 200 µL of methanol followed by 200 µL of water under mild vacuum.
-
Load the plasma mixture onto the SPE plate and allow it to drain slowly.
-
Wash the wells with 200 µL of water, followed by 200 µL of 5% acetonitrile.
-
Elute the analytes with two aliquots of 25 µL of acetonitrile-methyl acetate (9:1).
-
Inject 10 µL of the combined eluent into the LC-MS/MS system.
This method is suitable for rapid sample processing.[8]
-
To 100 µL of plasma sample, add a constant amount of IS.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Inject 5 µL of the supernatant directly into the LC-MS/MS system.
This is a classical extraction technique.[6][7]
-
To 500 µL of plasma sample, add the IS solution.
-
Add 1 mL of a mixture of dichloromethane and tert-methyl butyl ether (8:2 v/v).
-
Vortex for 5 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of acetonitrile.
-
Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
The following parameters are a robust starting point for method development.
-
LC System: UPLC system capable of high pressures.
-
Column: A C18 reversed-phase column with a particle size ≤ 1.8 µm is recommended for optimal resolution and speed (e.g., Acquity HSS C18, 100 x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 4.0 with formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-0.5 min: 50% B
-
0.5-6.5 min: 50-100% B
-
6.5-7.5 min: 100% B
-
7.5-7.6 min: 100-50% B
-
7.6-9.0 min: 50% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Source Temperature: 300 °C.[1]
-
Ionspray Voltage: 5500 V.[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of DHA to the IS against the nominal concentration of the calibration standards.
-
Use a weighted (1/x or 1/x²) linear regression for the calibration curve.
-
Quantify the DHA concentration in the plasma samples by interpolating their peak area ratios from the calibration curve.
Stability Considerations
DHA is unstable in plasma, and its degradation is pH and temperature-dependent.[9] The half-life of DHA in plasma at 37°C is approximately 2.3 hours.[9] Therefore, it is critical to:
-
Process blood samples promptly and store plasma at -80 °C.[8][10]
-
Keep samples on ice during preparation.[4]
-
Incorporate a stabilizing agent like hydrogen peroxide in the IS solution, especially when analyzing samples from malaria patients.[1][2]
-
Perform stability tests, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability, as part of method validation.[8]
Visualizations
Experimental Workflow
Caption: Workflow for DHA quantification in plasma.
Logical Relationship of Stability Factors
Caption: Factors influencing DHA stability in plasma.
References
- 1. Determination of artemether and this compound in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ovid.com [ovid.com]
- 4. cellbiopharm.com [cellbiopharm.com]
- 5. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma this compound | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 6. Estimation of this compound in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Estimation of this compound in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software [frontiersin.org]
- 8. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and this compound, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite this compound with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydroartemisinin in Pancreatic Cancer Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, has demonstrated significant anti-tumor activity in various cancer models, including pancreatic cancer.[1] Its therapeutic potential stems from its ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancer cells.[1] This document provides detailed application notes and experimental protocols for utilizing DHA in a pancreatic cancer xenograft model, offering a framework for preclinical evaluation of this promising compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on pancreatic cancer xenograft models and cell lines as reported in various studies.
Table 1: Effect of this compound on Pancreatic Cancer Xenograft Tumor Growth
| Treatment Group | Tumor Volume (mm³) (Mean ± SD) | Tumor Weight (g) (Mean ± SD) | Reference |
| Control (Vehicle) | 1850 ± 250 | 1.5 ± 0.3 | [1] |
| DHA (50 mg/kg/day, i.p.) | 750 ± 150 | 0.6 ± 0.1 | [1] |
| DHA (75 mg/kg/day, i.p.) | 450 ± 100 | 0.35 ± 0.08 | [1] |
Table 2: In Vitro Effects of this compound on Pancreatic Cancer Cells (BxPC-3)
| Treatment Group | % Cells in G0/G1 Phase (Mean ± SD) | Bcl-2/Bax Protein Ratio | p21 Protein Expression (Fold Change) | Cyclin D1 Protein Expression (Fold Change) | Reference |
| Control (Vehicle) | 45 ± 3% | 3.5 | 1.0 | 1.0 | [1] |
| DHA (20 µM) | 65 ± 5% | 1.2 | 2.5 | 0.4 | [1] |
| DHA (40 µM) | 78 ± 6% | 0.6 | 4.0 | 0.2 | [1] |
Mandatory Visualization
Signaling Pathways
Caption: this compound (DHA) signaling pathway in pancreatic cancer.
Experimental Workflow
Caption: Experimental workflow for DHA in a pancreatic cancer xenograft model.
Experimental Protocols
Establishment of Pancreatic Cancer Xenograft Model
Materials:
-
Pancreatic cancer cell line (e.g., BxPC-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
4-6 week old female athymic nude mice (e.g., BALB/c nude)
-
Sterile syringes and needles (27-30 gauge)
Protocol:
-
Culture BxPC-3 cells in a T75 flask until they reach 80-90% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in sterile PBS or serum-free medium to a final concentration of 2 x 10⁷ cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel on ice.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension (2 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice regularly for tumor formation. Tumors typically become palpable within 7-14 days.
-
Measure tumor volume every 2-3 days using calipers with the formula: Volume = (length × width²) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
This compound Administration
Materials:
-
This compound (DHA) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile PBS or saline
-
Sterile syringes and needles (27-30 gauge)
Protocol:
-
Prepare a stock solution of DHA by dissolving it in DMSO.
-
For daily administration, dilute the DHA stock solution in sterile PBS or saline to the desired final concentration (e.g., 50 or 75 mg/kg). The final DMSO concentration should be below 5%.
-
Prepare a vehicle control solution with the same concentration of DMSO in PBS or saline.
-
Administer the DHA solution or vehicle control to the mice via intraperitoneal (i.p.) injection daily. The injection volume should be approximately 100-200 µL.
-
Continue the treatment for the duration of the study (e.g., 21-28 days).
-
Monitor the body weight of the mice every 2-3 days as an indicator of toxicity.
Western Blot Analysis
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-p21, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Homogenize the excised tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
TUNEL Assay for Apoptosis Detection
Materials:
-
Paraffin-embedded tumor sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Protocol:
-
Deparaffinize the tumor sections in xylene and rehydrate through a graded series of ethanol to water.
-
Permeabilize the sections by incubating with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature.
-
Wash the sections with PBS.
-
Incubate the sections with the TUNEL reaction mixture in a humidified chamber for 1 hour at 37°C.
-
Wash the sections with PBS to stop the reaction.
-
Counterstain the nuclei with DAPI.
-
Mount the sections with an anti-fade mounting medium.
-
Visualize the sections under a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit green fluorescence, while all nuclei will be stained blue with DAPI.
-
Quantify the apoptotic index by counting the number of TUNEL-positive cells and the total number of cells in several random fields. Apoptotic Index (%) = (Number of TUNEL-positive cells / Total number of cells) × 100.
References
Application Notes and Protocols: Dihydroartemisinin in Neuroinflammation Research
Introduction
Dihydroartemisinin (DHA), the active metabolite of artemisinin compounds, is a well-established antimalarial agent.[1] Beyond its antiparasitic properties, a growing body of research highlights its potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for therapeutic applications in a range of inflammatory conditions, including neurodegenerative diseases.[1][2][3] Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a key pathological feature in Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[2][3] DHA has been shown to cross the blood-brain barrier and ameliorate neuroinflammatory processes by modulating critical signaling pathways, reducing pro-inflammatory cytokine production, and promoting a reparative microenvironment in the central nervous system (CNS).[3][4]
These application notes provide an overview of DHA's mechanisms of action in neuroinflammation and detailed protocols for its use in relevant in vitro and in vivo experimental models.
Mechanisms of Action in Neuroinflammation
DHA exerts its anti-neuroinflammatory effects by targeting several key signaling cascades within microglia and other CNS cells. These include the inhibition of pro-inflammatory pathways like NF-κB and the NLRP3 inflammasome, and the modulation of pathways involved in cellular repair and differentiation, such as STAT6 and LXR signaling.
1. Inhibition of the PI3K/Akt Pathway
DHA has been shown to ameliorate lipopolysaccharide (LPS)-induced neuroinflammation by inhibiting the PI3K/Akt signaling pathway.[2][5] This pathway is a central regulator of cell survival, proliferation, and inflammation. By suppressing PI3K/Akt activation, DHA can reduce the downstream inflammatory response in the brain.[2]
Caption: DHA inhibits the LPS-induced PI3K/Akt pathway, reducing neuroinflammation.
2. Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of potent pro-inflammatory cytokines like IL-1β.[6][7] DHA has been demonstrated to inhibit the activation of the NLRP3 inflammasome, representing a key mechanism for its anti-inflammatory effects.[6][8] This inhibition can occur through various upstream mechanisms, including the suppression of the HIF-1α and JAK3/STAT3 signaling pathways which regulate NLRP3 expression.[6]
Caption: DHA suppresses NLRP3 inflammasome activation, partly via HIF-1α/JAK3/STAT3.
3. Modulation of Microglial Phenotype and Function
DHA can influence the phenotype of microglia, the primary immune cells of the CNS, shifting them from a pro-inflammatory state to a reparative, anti-inflammatory state. This is crucial for resolving inflammation and promoting tissue repair, such as remyelination in demyelinating diseases.[3][9][10]
-
STAT6/Chi3l3 Pathway: DHA activates the STAT6/Chi3l3 signaling pathway in microglia, which in turn promotes the differentiation of neural stem cells into oligodendrocytes, the myelin-producing cells of the CNS.[11]
-
Liver X Receptor (LXR): DHA promotes a reparative microglial phenotype by activating LXR.[3][9] This enhances the capacity of microglia to clear myelin debris and manage cholesterol recycling, providing metabolic support for myelin regeneration.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound ameliorates LPS-induced neuroinflammation by inhibiting the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances remyelination by switching microglia to the reparative phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of NLRP3 Inflammasome by Dihydroarteannuin via the HIF‐1α and JAK3/STAT3 Signaling Pathway Contributes to Attenuation of Collagen-Induced Arthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound prevents dextran sodium sulphate-induced colitisthrough inhibition of the activation of NLRP3 inflammasome and p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound enhances remyelination by switching microglia to the reparative phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Promotes Neural Stem Cell Differentiation into...: Ingenta Connect [ingentaconnect.com]
Protocol for Assessing Dihydroartemisinin-Induced Apoptosis
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial drug that has demonstrated significant anticancer activity.[1][2] One of the key mechanisms underlying its antitumor effect is the induction of apoptosis, or programmed cell death, in various cancer cell types.[2][3][4] This document provides detailed protocols for assessing DHA-induced apoptosis, including the investigation of key signaling pathways and quantitative analysis of apoptotic markers.
Key Signaling Pathways in DHA-Induced Apoptosis
DHA has been shown to induce apoptosis through multiple signaling pathways, primarily the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major mechanism of DHA-induced apoptosis.[1][2] It is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. Key events in this pathway include:
-
Regulation by Bcl-2 Family Proteins: DHA modulates the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic proteins (e.g., Bax, Bak) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[1][5] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP).
-
Mitochondrial Disruption: DHA can cause a breakdown of the mitochondrial transmembrane potential.[1]
-
Cytochrome c Release: Following MOMP, cytochrome c is released from the mitochondria into the cytosol.[1]
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[5]
-
Effector Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which carry out the demolition phase of apoptosis.[2][5]
Caption: DHA-induced intrinsic apoptosis pathway.
Extrinsic (Death Receptor) Pathway
DHA can also trigger the extrinsic pathway by upregulating death receptors on the cell surface.[5] This pathway involves:
-
Death Receptor Upregulation: DHA can increase the expression of death receptors like Fas.[5]
-
DISC Formation: Ligand binding to the death receptor leads to the formation of the Death-Inducing Signaling Complex (DISC).
-
Caspase-8 Activation: The DISC facilitates the activation of the initiator caspase-8.[2][5]
-
Effector Caspase Activation: Activated caspase-8 can directly cleave and activate effector caspases like caspase-3.[5]
-
Crosstalk with Intrinsic Pathway: Caspase-8 can also cleave Bid to its truncated form, tBid, which then translocates to the mitochondria and activates the intrinsic pathway.[5]
Caption: DHA-induced extrinsic apoptosis pathway.
Other Involved Signaling Pathways
-
MAPK Pathway: DHA has been shown to activate JNK1/2 and p38 MAPK signaling pathways, which can play a pivotal role in inducing apoptosis in some cancer cells.[6][7][8]
-
PI3K/Akt Pathway: Inhibition of the PI3K/Akt survival pathway is another mechanism by which DHA can promote apoptosis.
-
Hedgehog Signaling Pathway: In certain cancers, such as epithelial ovarian cancer, DHA induces apoptosis by suppressing the Hedgehog signaling pathway.[3][9]
Experimental Workflow for Assessing DHA-Induced Apoptosis
A general workflow to investigate the pro-apoptotic effects of DHA involves cell culture, treatment with DHA, and subsequent analysis using various apoptosis assays.
Caption: General workflow for assessing apoptosis.
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of DHA for the desired time. Include a vehicle-treated control.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.[11]
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[13]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 5 µL of PI staining solution.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14]
Materials:
-
TUNEL assay kit (commercial kits are recommended)
-
4% Paraformaldehyde in PBS (for fixation)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope or flow cytometer
Protocol (for cells on coverslips):
-
Grow and treat cells with DHA on coverslips.
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[15]
-
Wash with PBS.
-
Permeabilize the cells with permeabilization solution for 2 minutes on ice.
-
Wash with PBS.
-
Follow the manufacturer's instructions for the TUNEL reaction, which typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs for 60 minutes at 37°C in a humidified chamber.[14][15]
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mount the coverslips and visualize under a fluorescence microscope.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.[16]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat cells with DHA and harvest.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.[17]
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[17]
Caspase Activity Assay
These assays measure the activity of key caspases, such as caspase-3, -8, and -9.
Materials:
-
Caspase activity assay kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Caspase substrate (e.g., DEVD-pNA for caspase-3)
-
Microplate reader
Protocol (Colorimetric Assay):
-
Treat cells with DHA and prepare cell lysates.
-
Determine the protein concentration of the lysates.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the caspase substrate to each well.[18]
-
Incubate the plate at 37°C for 1-2 hours.[18]
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA).[18]
-
Calculate the fold-increase in caspase activity relative to the control.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of DHA on Cell Viability
| DHA Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 |
| 10 | 85.3 ± 4.5 | 65.7 ± 5.8 |
| 25 | 62.1 ± 6.3 | 40.2 ± 4.9 |
| 50 | 41.5 ± 5.1 | 22.8 ± 3.7 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| DHA Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 10 | 15.4 ± 2.1 | 5.2 ± 0.8 |
| 25 | 32.8 ± 3.5 | 12.6 ± 1.9 |
| 50 | 45.6 ± 4.2 | 25.3 ± 3.1 |
Cells were treated with DHA for 48 hours. Data are presented as mean ± SD.
Table 3: Relative Protein Expression from Western Blot Analysis
| DHA Concentration (µM) | Bax/Bcl-2 Ratio | Cleaved Caspase-3 | Cleaved PARP |
| 0 (Control) | 1.0 | 1.0 | 1.0 |
| 10 | 2.5 | 3.2 | 2.8 |
| 25 | 4.8 | 6.5 | 5.9 |
| 50 | 7.2 | 9.8 | 8.7 |
Protein levels were quantified and normalized to the control group. Data represent the fold change.
Table 4: Caspase-3 Activity
| DHA Concentration (µM) | Caspase-3 Activity (Fold Increase) |
| 0 (Control) | 1.0 |
| 10 | 2.8 ± 0.4 |
| 25 | 5.1 ± 0.7 |
| 50 | 8.6 ± 1.1 |
Cells were treated with DHA for 24 hours. Data are presented as mean ± SD.
References
- 1. This compound induces apoptosis by a Bak-dependent intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound induces apoptosis in human gastric cancer cell line BGC-823 through activation of JNK1/2 and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. bosterbio.com [bosterbio.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Video: The TUNEL Assay [jove.com]
- 15. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. benchchem.com [benchchem.com]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Dihydroartemisinin and Cisplatin Combination Therapy in Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic effects of combining dihydroartemisinin (DHA) with the conventional chemotherapeutic agent cisplatin in various lung cancer models. The protocols outlined below are based on established research and are intended to guide the design and execution of experiments to further investigate this promising anti-cancer strategy.
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) accounting for the majority of cases.[1][2] Cisplatin is a cornerstone of chemotherapy for lung cancer; however, its efficacy is often limited by significant side effects and the development of drug resistance.[3][4] this compound (DHA), a semi-synthetic derivative of artemisinin, has demonstrated potent anti-cancer properties in various tumor types, including lung cancer.[3][5][6][7] Emerging evidence strongly suggests that combining DHA with cisplatin results in a synergistic cytotoxic effect against lung cancer cells, offering a potential strategy to enhance therapeutic efficacy and overcome chemoresistance.[1][4][5][8]
The combination of DHA and cisplatin has been shown to induce apoptosis, trigger ferroptosis, and modulate key signaling pathways involved in cell survival and death.[4][8][9] This document summarizes the key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the underlying molecular mechanisms.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Cisplatin in Lung Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Combination Effect | Reference |
| A549 | This compound | Varies (Dose-dependent) | Synergistic with Cisplatin | [4] |
| H1975 | This compound | Varies (Dose-dependent) | Synergistic with Cisplatin | [4] |
| H1299 | This compound | ~20 µM (at 24h) | Synergistic with Cisplatin | [2] |
| H1299 | Cisplatin | Varies | Synergistic with DHA | [2] |
| Lewis Lung Carcinoma (LLC) | This compound | Varies (Dose-dependent) | Synergistic with Carboplatin | [3] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.
Table 2: Effects of DHA and Cisplatin Combination on Apoptosis and Cell Cycle in Lung Cancer Cells
| Cell Line | Treatment | Observation | Mechanism | Reference |
| H1299 | DHA + Cisplatin | Increased apoptosis | Activation of caspase-3, -8, -9 | [2] |
| Lewis Lung Carcinoma (LLC) | DHA + Carboplatin | G0/G1 phase cell cycle arrest and increased apoptosis | Activation of p38 MAPK | [3] |
| A549 | This compound | G1 phase cell cycle arrest | Downregulation of Cyclin D1 | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of DHA and cisplatin, both individually and in combination.
Materials:
-
Lung cancer cell lines (e.g., A549, H1975, H1299)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (DHA)
-
Cisplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed lung cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of DHA and cisplatin in complete culture medium.
-
Treat the cells with varying concentrations of DHA, cisplatin, or a combination of both for 24, 48, or 72 hours. Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curves.
Protocol 2: Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol is for quantifying the induction of apoptosis by DHA and cisplatin.
Materials:
-
Lung cancer cell lines
-
Complete culture medium
-
This compound (DHA)
-
Cisplatin
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with DHA, cisplatin, or the combination for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways.
Materials:
-
Treated and untreated lung cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p38, JNK, caspases, ZIP14, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 4: In Vivo Tumor Xenograft Model
This protocol is for evaluating the anti-tumor efficacy of the combination therapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Lung cancer cells (e.g., A549, LLC)
-
This compound (DHA)
-
Cisplatin
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of lung cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to different treatment groups (e.g., vehicle control, DHA alone, cisplatin alone, DHA + cisplatin).
-
Administer the treatments according to a predetermined schedule. The sequential administration of cisplatin followed by DHA may offer superior outcomes.[4][9]
-
Measure the tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Signaling Pathways and Mechanisms
The synergistic effect of this compound and cisplatin in lung cancer is mediated through multiple signaling pathways.
References
- 1. This compound, a potential PTGS1 inhibitor, potentiated cisplatin-induced cell death in non-small cell lung cancer through activating ROS-mediated multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. This compound sensitizes Lewis lung carcinoma cells to carboplatin therapy via p38 mitogen-activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Sensitizes Lung Cancer Cells to Cisplatin Treatment by Upregulating ZIP14 Expression and Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound improves the efficiency of chemotherapeutics in lung carcinomas in vivo and inhibits murine Lewis lung carcinoma cell line growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound restores the immunogenicity and enhances the anticancer immunosurveillance of cisplatin by activating the PERK/eIF2α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound combined with cisplatin on proliferation, apoptosis and migration of HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a potential PTGS1 inhibitor, potentiated cisplatin-induced cell death in non-small cell lung cancer through activating ROS-mediated multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Sensitizes Lung Cancer Cells to Cisplatin Treatment by Upregulating ZIP14 Expression and Inducing Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits cell proliferation via AKT/GSK3β/cyclinD1 pathway and induces apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydroartemisinin (DHA) in Oncology Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent anti-malarial drug that has garnered significant interest for its anticancer properties.[1][2][3] Extensive preclinical studies have demonstrated that DHA exhibits a range of anti-tumor activities, including the induction of apoptosis, inhibition of cell proliferation, migration, and angiogenesis.[4] This document provides a comprehensive guide to the experimental design of clinical trials investigating DHA in oncology, including detailed protocols and data presentation formats.
Mechanism of Action
DHA's anticancer effects are attributed to its ability to induce oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[1] It modulates multiple signaling pathways critical for cancer cell survival and proliferation.
Key Signaling Pathways Affected by this compound
DHA has been shown to interact with and modulate several key signaling pathways involved in tumorigenesis and progression. These include:
-
PI3K/Akt/mTOR Pathway: DHA can inhibit this crucial pathway that regulates cell growth, proliferation, and survival.[2]
-
NF-κB Pathway: By inhibiting the NF-κB pathway, DHA can reduce the expression of genes involved in inflammation, cell survival, and proliferation.[1]
-
JAK/STAT Pathway: DHA has been observed to suppress the JAK/STAT signaling cascade, which is often constitutively active in many cancers and drives cell proliferation and survival.
-
Hedgehog Pathway: DHA can inhibit the Hedgehog pathway, which plays a critical role in the development and progression of certain cancers.
-
MAPK Pathway: DHA's effects on the MAPK pathway, which regulates cell proliferation, differentiation, and apoptosis, can be context-dependent.
References
- 1. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 4. Inhibitory Effect of this compound on the Proliferation and Migration of Melanoma Cells and Experimental Lung Metastasis From Melanoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Models of Dihydroartemisinin Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing and characterizing in vitro models of Dihydroartemisinin (DHA) resistance in the malaria parasite, Plasmodium falciparum. Understanding the mechanisms of DHA resistance is critical for the development of new antimalarial drugs and for monitoring the efficacy of existing artemisinin-based combination therapies (ACTs).
Application Notes
In vitro models are indispensable tools for elucidating the molecular mechanisms underlying drug resistance. For this compound, the active metabolite of artemisinin derivatives, in vitro studies have been instrumental in identifying key genetic markers and cellular pathways associated with reduced parasite susceptibility.
Key Mechanisms of DHA Resistance Identified Through In Vitro Models:
-
Mutations in the Kelch13 (K13) Gene: The primary determinant of artemisinin resistance is mutations in the propeller domain of the P. falciparum K13 protein.[1][2][3][4] These mutations are associated with a reduced rate of parasite clearance in patients.[5] In vitro, K13 mutant parasites exhibit enhanced survival in the ring-stage survival assay (RSA).[2][4]
-
Upregulation of the Unfolded Protein Response (UPR): Artemisinin-induced damage to parasite proteins can trigger the UPR, a cellular stress response.[1][6] In resistant parasites, an enhanced UPR may help to mitigate this proteotoxic stress.[6]
-
Altered Phosphatidylinositol-3-Phosphate (PI3P) Signaling: Mutations in K13 can lead to increased levels of PI3P.[1][7][8] This is thought to occur through the reduced ubiquitination and degradation of P. falciparum phosphatidylinositol-3-kinase (PfPI3K), leading to its accumulation.[7][8] Elevated PI3P levels are predictive of artemisinin resistance.[7][8]
-
Increased Antioxidant Defense: DHA and other artemisinins are thought to act by generating reactive oxygen species (ROS).[9] Resistant parasites have been shown to have elevated antioxidant defense mechanisms to counteract this oxidative stress.[10][11][12]
-
Amplification of the pfmdr1 Gene: While not the primary driver, amplification of the P. falciparum multidrug resistance gene 1 (pfmdr1) has been associated with in vitro-selected DHA resistance and can contribute to reduced susceptibility to artemisinins and partner drugs.[10][12]
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on DHA resistance.
Table 1: In Vitro Susceptibility of DHA-Resistant P. falciparum Lines
| Parasite Line | Method of Resistance Induction | Fold Increase in IC50 (vs. Parental) | Key Genetic Markers | Reference |
| Dd2-DHA1 | Continuous DHA pressure | >25 | pfmdr1 amplification | [10][12] |
| Dd2-DHA2 | Continuous DHA pressure | >25 | pfmdr1 amplification | [10][12] |
| K13 mutants | CRISPR/Cas9 genome editing | Variable | K13 mutations (e.g., C580Y, R539T) | [2][4] |
Table 2: Cross-Resistance Profile of DHA-Resistant P. falciparum Lines
| Parasite Line | Drug | Fold Increase in IC50 (vs. Parental) | Reference |
| Dd2-DHA1 | Artemisinin | >16 | [10] |
| Dd2-DHA1 | Artemether | ~5 | [10] |
| Dd2-DHA1 | Artesunate | ~10 | [10] |
| Dd2-DHA2 | Artemisinin | >16 | [10] |
| Dd2-DHA2 | Artemether | ~5 | [10] |
| Dd2-DHA2 | Artesunate | ~10 | [10] |
Experimental Protocols
Protocol 1: In Vitro Induction of this compound Resistance in P. falciparum
This protocol describes a method for generating DHA-resistant parasite lines from a sensitive parental strain through continuous drug pressure.
Materials:
-
P. falciparum culture (e.g., Dd2, 3D7)
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 2 g/L sodium bicarbonate, and 10 mg/L hypoxanthine)
-
Human O+ erythrocytes
-
This compound (DHA) stock solution (in DMSO)
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C
-
Microscopes for monitoring parasitemia
-
96-well plates
Methodology:
-
Initiate Culture: Start a culture of the parental P. falciparum strain at a parasitemia of 0.5-1% in a T25 flask.
-
Initial Drug Exposure: Once the culture is established, add DHA at a concentration equivalent to the IC50 of the parental strain.
-
Monitor Parasitemia: Monitor the parasitemia daily by Giemsa-stained thin blood smears.
-
Increase Drug Concentration: When the parasite culture recovers and reaches a parasitemia of >1%, increase the DHA concentration by a factor of 1.5-2.
-
Repeat Selection Cycle: Continue this cycle of drug pressure and parasite recovery, gradually increasing the DHA concentration over several months.
-
Clone Resistant Parasites: Once parasites can consistently grow in a high concentration of DHA (e.g., >20-fold the parental IC50), clone the resistant population by limiting dilution in 96-well plates to obtain clonal lines.
-
Characterize Resistant Clones: Determine the IC50 of the resistant clones to DHA and other antimalarial drugs. Analyze the clones for known resistance markers such as K13 mutations and pfmdr1 copy number.
Protocol 2: Ring-Stage Survival Assay (RSA)
The RSA is the standard in vitro assay to assess the susceptibility of early ring-stage parasites to a short pulse of DHA, mimicking the in vivo drug exposure.
Materials:
-
Synchronized P. falciparum ring-stage culture (0-3 hours post-invasion)
-
Complete parasite culture medium
-
DHA stock solution (in DMSO)
-
96-well plates
-
SYBR Green I or other DNA-intercalating dye
-
Fluorescence plate reader
Methodology:
-
Synchronize Culture: Synchronize the parasite culture to obtain a tight window of 0-3 hour old ring-stage parasites. This can be achieved by methods such as sorbitol lysis or magnetic-activated cell sorting (MACS).
-
Prepare Drug Plate: Prepare a 96-well plate with serial dilutions of DHA in complete culture medium. Include a drug-free control.
-
Expose Parasites to Drug: Add the synchronized ring-stage culture (at 1-2% parasitemia and 2% hematocrit) to the drug plate.
-
Drug Pulse: Incubate the plate for 6 hours in the incubator.
-
Wash: After 6 hours, wash the cells three times with drug-free complete culture medium to remove the DHA.
-
Continue Culture: Resuspend the cells in fresh complete culture medium and incubate for a further 66 hours.
-
Measure Parasite Growth: After the 66-hour incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I. Measure the fluorescence using a plate reader.
-
Calculate Survival: Calculate the percentage of parasite survival as the fluorescence of the DHA-treated wells divided by the fluorescence of the drug-free control wells, multiplied by 100.
Visualizations
Caption: Workflow for inducing and characterizing DHA resistance in vitro.
Caption: K13-mediated signaling in DHA resistance.
References
- 1. malariaworld.org [malariaworld.org]
- 2. researchgate.net [researchgate.net]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. Plasmodium berghei K13 Mutations Mediate In Vivo Artemisinin Resistance That Is Reversed by Proteasome Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria [scholarworks.indianapolis.iu.edu]
- 9. Understanding Mechanisms of Artemisinin Resistance in P.falciparum Malaria | Official website of Jawaharlal Nehru Centre for Advanced Scientific Research [jncasr.ac.in]
- 10. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroartemisinin (DHA): Application Notes and Protocols for the Treatment of Chloroquine-Resistant Malaria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA) is the active metabolite of all artemisinin compounds and a cornerstone in the treatment of malaria, particularly infections caused by chloroquine-resistant Plasmodium falciparum. As a potent and rapidly acting antimalarial, DHA is a critical component of Artemisinin-based Combination Therapies (ACTs), the frontline treatment for uncomplicated falciparum malaria recommended by the World Health Organization. These application notes provide a comprehensive overview of DHA, including its mechanism of action, efficacy data against chloroquine-resistant strains, and detailed protocols for preclinical evaluation.
Mechanism of Action
The antimalarial activity of this compound is centered on its endoperoxide bridge. The proposed mechanism involves the activation of this bridge by intraparasitic iron, primarily in the form of heme released during hemoglobin digestion by the parasite within infected red blood cells.[1][2] This activation generates a cascade of reactive oxygen species (ROS) and other free radicals.[1][2] These highly reactive molecules then alkylate and damage a wide range of parasite macromolecules, including proteins and lipids, leading to oxidative stress and ultimately, parasite death.[1][2] Recent studies also suggest that DHA may disrupt zinc homeostasis within the parasite, further contributing to its cytotoxic effects.[3]
Resistance to artemisinins, clinically defined by delayed parasite clearance, has been linked to mutations in the P. falciparum Kelch13 (K13) protein.[4][5] These mutations are thought to reduce the parasite's hemoglobin endocytosis, thereby limiting the activation of artemisinin and decreasing the level of oxidative stress.[4]
Figure 1: Simplified signaling pathway of this compound's mechanism of action against Plasmodium falciparum.
Quantitative Data: In Vitro Efficacy of this compound
The following tables summarize the 50% inhibitory concentrations (IC50) of DHA against various chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
Table 1: In Vitro Activity of this compound against Laboratory Strains of P. falciparum
| Parasite Strain | Origin | Chloroquine Susceptibility | DHA IC50 (nM) | Reference(s) |
| 3D7 | Africa | Sensitive | 3.2 | [6] |
| D10 | Papua New Guinea | Sensitive | - | [6] |
| HB3 | Honduras | Sensitive | - | [6] |
| Dd2 | Southeast Asia | Resistant | 7.6 | [6] |
| 7G8 | Brazil | Resistant | - | [6] |
| V1S | - | Resistant | 2 ± 1 | [7] |
| 3D7 | - | Sensitive | 2.0 ± 0.1 | [7] |
| K1 | Thailand | Resistant | - | [8] |
| W2 | Indochina | Resistant | - | [9] |
Table 2: In Vitro Activity of this compound against Clinical Isolates of P. falciparum
| Location of Isolates | Chloroquine Susceptibility | Geometric Mean DHA IC50 (nM) | 95% Confidence Interval | Reference(s) |
| Yaoundé, Cameroon | Sensitive | 1.25 | 0.99-1.57 | [10] |
| Yaoundé, Cameroon | Resistant | 0.979 | 0.816-1.18 | [10] |
| Kenya | Mixed | 2 | 1-3 | [7] |
| Pailin, Cambodia | - | 0.47 | - | [8] |
| Ratanakiri, Cambodia | - | 0.32 | - | [8] |
Quantitative Data: Clinical Efficacy of this compound-Piperaquine (DHA-PQP)
DHA is most commonly used in combination with a partner drug to prevent the development of resistance. This compound-piperaquine (DHA-PQP) is a widely used ACT.
Table 3: Clinical Efficacy of DHA-PQP in Treating Uncomplicated P. falciparum Malaria
| Study Location | Comparator | Follow-up Duration (Days) | DHA-PQP Cure Rate (%) | Comparator Cure Rate (%) | Reference(s) |
| Cambodia | Chloroquine (for P. vivax) | 28 | 100 | 82.6-95.6 | [11] |
| China-Myanmar Border | - | 42 | 100 | - | [12] |
| Afghanistan | Chloroquine (for P. vivax) | 28 | 100 | 100 | [13] |
| Hainan, China | Artemether-Lumefantrine | 28 | 100 | 100 | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods and should be adapted as necessary for specific laboratory conditions.
In Vitro Drug Susceptibility Testing: SYBR Green I-based Fluorescence Assay
This assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA.
Figure 2: Experimental workflow for the SYBR Green I-based in vitro drug susceptibility assay.
Materials:
-
P. falciparum culture (chloroquine-sensitive and -resistant strains)
-
Complete RPMI 1640 medium
-
Human red blood cells (O+)
-
This compound
-
96-well microtiter plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Drug Plate Preparation: Prepare serial dilutions of DHA in complete medium in a 96-well plate. Include drug-free wells as controls.
-
Parasite Culture Preparation: Adjust the parasitemia of the P. falciparum culture to 0.5% with a 2% hematocrit.
-
Inoculation: Add 200 µL of the parasite suspension to each well of the drug-coated plate.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Lysis: After incubation, freeze the plates at -20°C for at least 2 hours, then thaw at room temperature to lyse the red blood cells.
-
Staining: Prepare the SYBR Green I lysis buffer. Add 100 µL of this buffer to each well.
-
Incubation: Incubate the plates in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Measure the fluorescence using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[15]
-
Data Analysis: Determine the IC50 values by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Drug Susceptibility Testing: Isotopic Microtest ([³H]-Hypoxanthine Incorporation Assay)
This method assesses parasite growth by measuring the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.
Materials:
-
P. falciparum culture
-
Complete RPMI 1640 medium
-
Human red blood cells (O+)
-
This compound
-
96-well microtiter plates
-
[³H]-hypoxanthine
-
Cell harvester
-
Scintillation counter and fluid
Procedure:
-
Drug Plate Preparation: Prepare serial dilutions of DHA in complete medium in a 96-well plate.
-
Parasite Culture Preparation: Adjust the parasitemia to 0.5% with a 1.5% hematocrit.
-
Inoculation: Add 200 µL of the parasite suspension to each well.
-
Incubation (Initial): Incubate for 24 hours under standard culture conditions.[16]
-
Radiolabeling: Add 25 µL of [³H]-hypoxanthine (0.5 µCi/well) to each well.[16]
-
Incubation (Final): Incubate for an additional 18-24 hours.[14][16]
-
Harvesting: Harvest the contents of each well onto a glass fiber filter mat using a cell harvester.
-
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 values by comparing the counts per minute (CPM) in the drug-treated wells to the control wells.
In Vivo Efficacy Testing: Murine Malaria Model (Plasmodium berghei)
This protocol outlines a standard 4-day suppressive test to evaluate the in vivo efficacy of DHA.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. malariaworld.org [malariaworld.org]
- 4. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of Piperaquine, Lumefantrine, and this compound in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of this compound against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Clinical Efficacy of this compound–Piperaquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria at the China–Myanmar Border - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-piperaquine versus chloroquine to treat vivax malaria in Afghanistan: an open randomized, non-inferiority, trial | PVIVAX [vivaxmalaria.org]
- 14. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iddo.org [iddo.org]
- 16. scielo.br [scielo.br]
Application of Dihydroartemisinin in Autoimmune Disease Models: A Comprehensive Guide for Researchers
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a well-established antimalarial agent.[1][2] Recent research has unveiled its potent immunomodulatory and anti-inflammatory properties, positioning it as a promising therapeutic candidate for a range of autoimmune diseases.[2][3][4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in various preclinical autoimmune disease models. The information presented summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the underlying signaling pathways.
I. Application in Key Autoimmune Disease Models
DHA has demonstrated significant therapeutic efficacy in a variety of autoimmune disease models, including those for Systemic Lupus Erythematosus (SLE), Inflammatory Bowel Disease (IBD), Multiple Sclerosis (MS), Rheumatoid Arthritis (RA), and Autoimmune Thyroiditis (AIT).
A. Systemic Lupus Erythematosus (SLE)
In lupus-prone MRL/lpr and pristane-induced mouse models, DHA has been shown to ameliorate disease symptoms.[3][6][7] Treatment with DHA leads to a reduction in autoantibody production, including anti-dsDNA antibodies, and alleviates lupus nephritis.[8][9] Mechanistically, DHA inhibits the activation of spleen cells and suppresses the TLR4 signaling pathway.[3][6] It also restores the balance of T regulatory (Treg) and T helper 17 (Th17) cells, a critical aspect of SLE pathogenesis.[5][7] Furthermore, DHA has been observed to modulate B-cell differentiation into plasma cells, potentially by influencing effector CD4+ T cells.[8]
B. Inflammatory Bowel Disease (IBD)
In dextran sodium sulfate (DSS)-induced colitis models in mice and rats, DHA administration has been shown to significantly alleviate disease activity.[10][11][12] This includes a reduction in weight loss, disease activity index (DAI) scores, and colonic inflammation.[12][13] The therapeutic effects of DHA in IBD are attributed to its ability to suppress the PI3K/AKT and NF-κB signaling pathways.[3][12] Additionally, DHA promotes the apoptosis of activated CD4+ T cells and restores the Th1/Treg balance, partly through the induction of heme oxygenase-1 (HO-1).[3] It has also been shown to regulate gut microbiota and the expression of genes related to cell junctions.[3]
C. Multiple Sclerosis (MS)
In the experimental autoimmune encephalomyelitis (EAE) mouse model of MS, DHA and other artemisinin derivatives have demonstrated the ability to ameliorate clinical symptoms and reduce central nervous system (CNS) inflammation.[14][15][16] Treatment has been associated with a decrease in the infiltration of pathogenic T cells into the CNS.[14] One of the key mechanisms involves enhancing AXL signaling in microglia, which helps to dampen the immune response and reduce the secretion of pro-inflammatory cytokines.[17] DHA also promotes a shift from a Th1 to a Th2 immune response, characterized by decreased IFN-γ and increased IL-4 production.[14][18] Furthermore, DHA has been shown to promote remyelination by inducing a reparative phenotype in microglia.[15]
D. Rheumatoid Arthritis (RA)
In collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models in rodents, DHA and its derivatives have been shown to reduce paw swelling, joint inflammation, and bone erosion.[19][20][21] The therapeutic mechanisms in RA involve the regulation of the Treg/Th17 balance and the inhibition of fibroblast-like synoviocyte (FLS) proliferation and invasion.[4][19] DHA has been found to modulate the PI3K/AKT/mTOR signaling pathway in chondrocytes and inhibit the NF-κB pathway.[4] It also affects the cellular microenvironment by regulating matrix metalloproteinases (MMPs), such as MMP2 and MMP3.[21]
E. Autoimmune Thyroiditis (AIT)
In a mouse model of experimental autoimmune thyroiditis, DHA treatment has been shown to reduce the levels of antithyroglobulin and thyroid peroxidase antibodies.[1] It also helps to regulate the Th1/Th2 imbalance.[1] The underlying mechanism involves the inhibition of the CXCR3/PI3K/AKT/NF-κB signaling pathway.[1]
II. Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the application of DHA in autoimmune disease models.
Table 1: this compound in Systemic Lupus Erythematosus (SLE) Models
| Animal Model | DHA Dosage | Administration Route | Key Quantitative Outcomes | Reference |
| MRL/lpr mice | Not specified | Not specified | Decreased TLR4 protein expression; Inhibited IRF3 phosphorylation in spleen cells. | [6] |
| Pristane-induced mice | Not specified | Not specified | Significantly alleviated disease manifestations; Restored Treg/Th17 balance. | [7] |
| MRL/lpr mice | Not specified | Not specified | Reduced kidney inflammation; Decreased proportion of splenic plasma cells. | [8] |
| SLE mouse model | Not specified | Not specified | Reduced serum IgG, IgM, IgA, and anti-dsDNA levels. | [9] |
| Pristane-induced mice | Not specified | Not specified | In combination with prednisone, attenuated SLE by regulating M1/M2 balance. | [22] |
Table 2: this compound in Inflammatory Bowel Disease (IBD) Models
| Animal Model | DHA Dosage | Administration Route | Key Quantitative Outcomes | Reference |
| DSS-induced colitis (rats) | 20 mg/kg | Intraperitoneal injection | Dose-dependently protected against bone loss; Inhibited TNF-α production. | [10][11] |
| OXA- and TNBS-induced colitis (mice) | Not specified | Not specified | Ameliorated colitis in a dose-dependent manner; Regulated Th/Treg balance. | [13] |
| DSS-induced colitis (mice) | 20 mg/kg/day | Intraperitoneal injection | Reduced fenestration of vascular endothelial cells in the colon. | [23] |
| DSS-induced colitis (mice) | Not specified | Oral gavage | Attenuated colitis; Inhibited PI3K/AKT and NF-κB signaling. | [12] |
Table 3: this compound in Multiple Sclerosis (MS) Models
| Animal Model | DHA Dosage | Administration Route | Key Quantitative Outcomes | Reference |
| Chronic EAE (mice) | 2, 10, 20 mg/kg | Oral gavage | Enhanced white matter integrity; Promoted OPC proliferation and differentiation. | [15][24] |
| EAE (mice) | Not specified | Not specified | Ameliorated CNS inflammation by enhancing AXL signaling in microglia. | [17] |
| EAE (mice) | 200, 600 mg/kg/day | Intraperitoneal injection | Reduced IFN-γ and increased IL-4 concentration. | [16][18] |
Table 4: this compound in Rheumatoid Arthritis (RA) Models
| Animal Model | DHA Derivative | Dosage | Administration Route | Key Quantitative Outcomes | Reference |
| CIA (mice) | DC32 | Not specified | Not specified | Inhibited footpad swelling; Restored Treg/Th17 balance. | [19][25] |
| AIA (rats) | DHA | Not specified | Not specified | Reduced redness, swelling, and pain; Changed synovial tissue microenvironment. | [20][21] |
| CIA (rats) | DHA | Not specified | Not specified | Validated efficacy and influence on Treg cells in spleen and lymph nodes. | [26] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
A. Induction of Collagen-Induced Arthritis (CIA) in Mice
-
Animals: DBA/1 mice are typically used for this model.
-
Immunization:
-
Prepare an emulsion of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA).
-
On day 0, inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster:
-
On day 21, administer a booster injection of CII emulsified in Incomplete Freund's Adjuvant (IFA) in the same manner.
-
-
DHA Administration:
-
Begin DHA treatment (e.g., orally or intraperitoneally) at a predetermined time point, often after the onset of arthritis.
-
-
Assessment:
-
Monitor mice regularly for signs of arthritis, including paw swelling (measured with calipers) and clinical scoring based on erythema and swelling.
-
At the end of the study, collect tissues (e.g., paws, spleen, lymph nodes) for histological analysis, flow cytometry, and cytokine profiling.
-
B. Induction of Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
-
Animals: C57BL/6 mice are commonly used.
-
Induction:
-
Administer 2-3% (w/v) DSS in the drinking water for a period of 5-7 days.
-
-
DHA Administration:
-
DHA can be administered concurrently with DSS or as a therapeutic intervention after the induction period. Administration is typically via oral gavage or intraperitoneal injection.
-
-
Assessment:
-
Monitor body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
At the end of the experiment, measure colon length and collect colon tissue for histological examination (e.g., H&E staining) and analysis of inflammatory markers.
-
C. Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice
-
Animals: C57BL/6 mice are frequently used.
-
Immunization:
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
On day 0, inject the emulsion subcutaneously at two sites on the flank.
-
-
Pertussis Toxin Administration:
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of encephalitogenic T cells into the CNS.
-
-
DHA Administration:
-
Initiate DHA treatment at a specific time point, for instance, at the onset of clinical signs or prophylactically.
-
-
Assessment:
-
Monitor mice daily for clinical signs of EAE using a standardized scoring system (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis).
-
Collect CNS tissue (brain and spinal cord) for histological analysis of inflammation and demyelination (e.g., Luxol Fast Blue staining) and for flow cytometric analysis of infiltrating immune cells.
-
IV. Signaling Pathways and Mechanisms of Action
DHA exerts its immunomodulatory effects by targeting multiple signaling pathways involved in the pathogenesis of autoimmune diseases.
Figure 1: Key signaling pathways modulated by this compound in autoimmune responses.
The diagram above illustrates how pro-inflammatory stimuli activate several key signaling pathways, including TLR4, PI3K/AKT, NF-κB, CXCR3, MAPK, and mTOR. These pathways lead to downstream effects such as the production of pro-inflammatory cytokines, activation and proliferation of immune cells, and an imbalance in Treg and Th17 cells. This compound has been shown to inhibit these critical signaling nodes, thereby mitigating the inflammatory cascade.
Figure 2: General experimental workflow for evaluating the efficacy of this compound.
This workflow outlines the standard procedure for testing the therapeutic potential of DHA in preclinical autoimmune disease models. It begins with the induction of the specific disease model, followed by the administration of DHA or a vehicle control. The efficacy of the treatment is then assessed through a multi-faceted approach including clinical monitoring, histopathological examination of affected tissues, immunophenotyping to analyze immune cell populations, and molecular analysis of relevant biomarkers.
References
- 1. This compound attenuates autoimmune thyroiditis by inhibiting the CXCR3/PI3K/AKT/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artemisinin and its derivatives as promising therapies for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Immunoregulation by Artemisinin and Its Derivatives: A New Role for Old Antimalarial Drugs [frontiersin.org]
- 4. Frontiers | Advances in the study of artemisinin and its derivatives for the treatment of rheumatic skeletal disorders, autoimmune inflammatory diseases, and autoimmune disorders: a comprehensive review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits activation of the Toll-like receptor 4 signaling pathway and production of type I interferon in spleen cells from lupus-prone MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound attenuated the symptoms of mice model of systemic lupus erythematosus by restoring the Treg/Th17 balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound inhibits follicular helper T and B cells: implications for systemic lupus erythematosus treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of this compound on inflammatory bowel disease-related bone loss in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of this compound on inflammatory bowel disease-related bone loss in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Regulates the Th/Treg Balance by Inducing Activated CD4+ T cell Apoptosis via Heme Oxygenase-1 Induction in Mouse Models of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunoregulation by Artemisinin and Its Derivatives: A New Role for Old Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. This compound derivative DC32 attenuates collagen-induced arthritis in mice by restoring the Treg/Th17 balance and inhibiting synovitis through down-regulation of IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Regulated the MMP-Mediated Cellular Microenvironment to Alleviate Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Prednisone combined with this compound attenuates systemic lupus erythematosus by regulating M1/M2 balance through the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound Modulates Enteric Glial Cell Heterogeneity to Alleviate Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound enhances remyelination by switching microglia to the reparative phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ovid.com [ovid.com]
- 26. This compound alleviates erosive bone destruction by modifying local Treg cells in inflamed joints: A novel role in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroartemisinin (DHA) as a Tool for Studying Ferroptosis: Application Notes and Protocols
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels.[1][2] Unlike apoptosis or necrosis, it has unique morphological and biochemical features, making it a distinct cell death modality.[2] Dysregulation of ferroptosis is implicated in various diseases, including cancer, neurodegenerative disorders, and ischemia-reperfusion injury.[3] Dihydroartemisinin (DHA), a semi-synthetic derivative of the antimalarial compound artemisinin, has emerged as a potent and specific inducer of ferroptosis in a variety of cancer cell types.[4][5] Its ability to modulate key pathways in iron metabolism and lipid peroxidation makes it an invaluable chemical tool for researchers studying the mechanisms and therapeutic potential of ferroptosis.[3][6]
This document provides detailed application notes on the mechanism of DHA-induced ferroptosis and standardized protocols for its application in a research setting.
Mechanism of Action
DHA induces ferroptosis through a multi-pronged mechanism that converges on the accumulation of lipid reactive oxygen species (ROS) and the depletion of antioxidant systems. The primary pathways affected by DHA are:
-
Iron Metabolism Regulation : DHA can induce the lysosomal degradation of ferritin, an iron-storage protein.[3][5][7] This process, known as ferritinophagy, increases the intracellular labile iron pool (LIP).[6] The elevated free iron then participates in the Fenton reaction, generating highly reactive hydroxyl radicals that drive lipid peroxidation.
-
Inhibition of GPX4 : Glutathione Peroxidase 4 (GPX4) is the central enzyme that neutralizes lipid peroxides, acting as the primary guardian against ferroptosis.[8] DHA has been shown to significantly downregulate the expression of GPX4 in various cancer cells, including glioblastoma and T-cell acute lymphoblastic leukemia (T-ALL), thereby disabling the cell's primary defense against lipid peroxidation.[1][2][9]
-
Disruption of the System Xc⁻-GSH Axis : System Xc⁻, a cystine/glutamate antiporter composed of the SLC7A11 and SLC3A2 subunits, is crucial for the import of cystine, a precursor for glutathione (GSH) synthesis.[9] DHA can downregulate SLC7A11 expression, leading to depleted intracellular GSH levels.[9][10] Since GSH is a necessary cofactor for GPX4 activity, its depletion further cripples the cell's antioxidant capacity.[9]
-
Activation of Stress Pathways : DHA can activate endoplasmic reticulum (ER) stress pathways, leading to the upregulation of the ATF4-CHOP signaling axis, which has been linked to the induction of ferroptosis.[9] In some contexts, DHA also promotes the formation of a PEBP1/15-LO complex, which can directly catalyze lipid peroxidation.[11]
The signaling cascade of DHA-induced ferroptosis is visualized below.
Quantitative Data Summary
The efficacy of DHA as a ferroptosis inducer varies across different cell lines and experimental conditions. The following table summarizes key quantitative findings from the literature.
| Cell Line/Model | DHA Conc. (µM) | Duration (h) | Key Observations | Reference |
| Glioblastoma (U87, A172) | 50-150 | 24 | Significant decrease in GPX4 protein expression; increased total and lipid ROS. | [1][2] |
| T-ALL (Jurkat, Molt-4) | 5, 10, 20 | 48 | Dose-dependent decrease in cell viability, GSH levels, and protein expression of SLC7A11 & GPX4; dose-dependent increase in ROS and MDA. | [9] |
| Lung Cancer (NCI-H23, XWLC-05) | 40, 60 | Not Specified | Significant inhibition of colony formation; cell death reversible by Ferrostatin-1 but not Z-VAD-FMK. | [10] |
| Hepatocellular Carcinoma (HCC-LM3, SMMC-7721) | 40 | 24 | Decreased expression of ATF4, xCT, and GPX4; increased cell death and MDA levels. | [12] |
| Hepatocellular Carcinoma (HepG2, Huh-7) | 20 | 24 | Increased PEBP1 protein expression and promotion of PEBP1/15-LO complex formation. | [11] |
| Cervical Cancer (HeLa, SiHa) | 40, 80 | 24 | Dose-dependent decrease in GSH, GPx activity, and GPX4 expression; increased MDA levels. | [13] |
| Head and Neck Carcinoma | Not Specified | Not Specified | DHA induces ferroptosis and causes cell cycle arrest. | [4] |
Experimental Protocols
The following protocols provide a framework for using DHA to induce and study ferroptosis in cultured cells. A general workflow is depicted below.
Protocol 1: Induction of Ferroptosis with this compound
This protocol describes the basic procedure for treating cultured cancer cells with DHA to induce ferroptosis.
Materials:
-
This compound (DHA) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for your cell line
-
Cultured cells of interest
-
Ferrostatin-1 (Fer-1) as a negative control (optional)
Procedure:
-
Prepare DHA Stock Solution: Dissolve DHA powder in DMSO to create a high-concentration stock solution (e.g., 20-100 mM). Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of analysis. Allow cells to adhere overnight.
-
Treatment:
-
Prepare working solutions of DHA by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 5, 10, 20, 40, 80 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest DHA dose).
-
For control experiments, co-treat cells with DHA and a ferroptosis inhibitor like Ferrostatin-1 (typically 1-2 µM).[2][9]
-
Remove the old medium from the cells and replace it with the medium containing DHA, the vehicle control, or DHA + Fer-1.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Proceed with specific assays to measure the hallmarks of ferroptosis.
Protocol 2: Measurement of Lipid Peroxidation (MDA Assay)
This protocol measures Malondialdehyde (MDA), a stable end-product of lipid peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[14][15]
Materials:
-
DHA-treated and control cells (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) or Phosphotungstic Acid
-
Butylated hydroxytoluene (BHT) to prevent ex-vivo oxidation[16]
-
MDA standard
-
Spectrophotometer or plate reader capable of measuring absorbance at ~532 nm.[14][16]
Procedure:
-
Sample Preparation:
-
Harvest cells by scraping or trypsinization, wash with cold PBS, and centrifuge.
-
Homogenize the cell pellet (approx. 2 x 10⁶ cells) on ice in 300 µL of MDA Lysis Buffer containing an antioxidant like BHT.[16]
-
Centrifuge the lysate at 13,000 x g for 10 minutes to pellet insoluble material.[16] Collect the supernatant.
-
-
TBARS Reaction:
-
To 200 µL of the supernatant, add 600 µL of TBA reagent (often a mixture of TBA, TCA, and HCl).
-
Prepare a standard curve using known concentrations of MDA.
-
Incubate all tubes (samples and standards) at 95°C for 45-60 minutes to facilitate the formation of the MDA-TBA adduct.[15]
-
-
Measurement:
-
Calculation: Determine the MDA concentration in the samples by comparing their absorbance to the standard curve. Normalize the results to the total protein concentration of the lysate.
Protocol 3: Detection of Lipid ROS using C11-BODIPY
This protocol uses the fluorescent probe C11-BODIPY 581/591 to specifically detect lipid peroxidation in live cells via flow cytometry or fluorescence microscopy.
Materials:
-
DHA-treated and control cells in culture plates
-
C11-BODIPY 581/591 probe (e.g., from Thermo Fisher Scientific)
-
DMSO
-
PBS or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Probe Loading:
-
Prepare a 2.5 mM stock solution of C11-BODIPY in DMSO.
-
At the end of the DHA treatment period (Protocol 1), add the C11-BODIPY stock solution directly to the culture medium to a final concentration of 1-5 µM.
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (if using flow cytometry) and wash them twice with cold PBS to remove excess probe.
-
Resuspend the cells in 500 µL of PBS for analysis.
-
-
Fluorescence Detection:
-
Flow Cytometry: Analyze the cells immediately. The non-oxidized probe fluoresces red (Em ~590-610 nm), while the oxidized probe shifts to green fluorescence (Em ~510-520 nm). The degree of ferroptosis is indicated by an increase in the green fluorescence signal.
-
Fluorescence Microscopy: Image the live cells using appropriate filter sets for red and green fluorescence.
-
Protocol 4: Western Blot Analysis of Key Ferroptosis Proteins
This protocol is for assessing the protein levels of key ferroptosis regulators like GPX4, SLC7A11, and ACSL4.[17][18]
Materials:
-
DHA-treated and control cells (from Protocol 1)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-SLC7A11, anti-ACSL4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse harvested cells in cold lysis buffer, quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize protein levels. Analyze band density using software like ImageJ.[2]
References
- 1. [PDF] this compound initiates ferroptosis in glioblastoma through GPX4 inhibition | Semantic Scholar [semanticscholar.org]
- 2. This compound initiates ferroptosis in glioblastoma through GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (DHA) induces ferroptosis and causes cell cycle arrest in head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artemisinin compounds sensitize cancer cells to ferroptosis by regulating iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHA inhibits proliferation and induces ferroptosis of leukemia cells through autophagy dependent degradation of ferritin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits the Proliferation, Colony Formation and Induces Ferroptosis of Lung Cancer Cells by Inhibiting PRIM2/SLC7A11 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. This compound induces ferroptosis of hepatocellular carcinoma via inhibiting ATF4‐xCT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arigobio.com [arigobio.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note: Evaluating the Impact of Dihydroartemisinin on Mitochondrial Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has garnered significant attention for its broad-spectrum therapeutic potential, including pronounced anti-cancer activities.[1][2][3] A growing body of evidence suggests that mitochondria are a primary target of DHA's cytotoxic action.[4][5][6] DHA can disrupt mitochondrial homeostasis by inducing the production of reactive oxygen species (ROS), depolarizing the mitochondrial membrane, and triggering the intrinsic apoptotic pathway.[3][7][8] Therefore, a thorough evaluation of DHA's effects on mitochondrial function is crucial for understanding its mechanism of action and developing it as a therapeutic agent.
This document provides detailed protocols and application notes for assessing the key parameters of mitochondrial function following treatment with this compound.
Experimental Workflow Overview
The following diagram outlines a general workflow for investigating the effects of DHA on mitochondrial function in a cell-based model.
Caption: General experimental workflow for assessing DHA's mitochondrial effects.
Key Parameters and Protocols
Measurement of Mitochondrial Membrane Potential (ΔΨm)
A decrease in the mitochondrial membrane potential (ΔΨm) is a hallmark of mitochondrial dysfunction and an early event in apoptosis. DHA has been shown to induce the loss of ΔΨm in various cancer cells.[7]
Protocol: JC-1 Assay for ΔΨm by Flow Cytometry
-
Cell Preparation: Seed cells in a 6-well plate and culture to 70-80% confluency. Treat with various concentrations of DHA for the desired time. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS. Resuspend the cell pellet in 500 µL of PBS.
-
JC-1 Staining: Add 500 µL of JC-1 staining solution (final concentration 2.5 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells at 37°C for 20-30 minutes in the dark.
-
Washing: Centrifuge the cells, remove the supernatant, and wash twice with PBS.
-
Analysis: Resuspend the final cell pellet in 500 µL of PBS and analyze immediately using a flow cytometer. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or stressed cells with low ΔΨm will show green fluorescence (JC-1 monomers).
Data Presentation:
| Treatment Group | DHA Conc. (µM) | % Cells with High ΔΨm (Red) | % Cells with Low ΔΨm (Green) |
| Control | 0 | 95.2 ± 2.1 | 4.8 ± 0.5 |
| DHA-Treated | 20 | 65.7 ± 3.5 | 34.3 ± 1.8 |
| DHA-Treated | 40 | 30.1 ± 2.9 | 69.9 ± 3.2 |
Quantification of Mitochondrial Reactive Oxygen Species (ROS)
DHA's mechanism of action is strongly linked to the induction of oxidative stress through the generation of ROS, which can damage mitochondria and other cellular components.[3][7][8]
Protocol: MitoSOX Red for Mitochondrial Superoxide Detection
-
Cell Preparation: Culture and treat cells with DHA as described in section 3.1.
-
Cell Harvesting: Harvest and wash the cells, resuspending them in 1 mL of warm buffer (e.g., HBSS).
-
MitoSOX Staining: Add MitoSOX Red reagent to a final concentration of 5 µM.
-
Incubation: Incubate at 37°C for 10 minutes, protected from light.
-
Washing: Centrifuge the cells, remove the supernatant, and wash three times with warm buffer.
-
Analysis: Resuspend the cells in fresh buffer and analyze by flow cytometry (excitation ~510 nm, emission ~580 nm) or visualize under a fluorescence microscope.
Data Presentation:
| Treatment Group | DHA Conc. (µM) | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| Control | 0 | 150 ± 15 | 1.0 |
| DHA-Treated | 20 | 450 ± 38 | 3.0 |
| DHA-Treated | 40 | 980 ± 75 | 6.5 |
| DHA + NAC (Antioxidant) | 40 | 210 ± 22 | 1.4 |
Assessment of Mitochondrial ATP Production
Mitochondria are the primary source of cellular ATP through oxidative phosphorylation. Disruption of mitochondrial function by DHA can lead to a significant drop in ATP levels, compromising cellular energy and viability.[2][9]
Protocol: Luciferase-Based ATP Assay
-
Cell Preparation: Seed cells in a white-walled 96-well plate and treat with DHA.
-
Cell Lysis: After treatment, remove the culture medium. Add 100 µL of lysis buffer to each well and incubate according to the manufacturer's instructions (e.g., 5 minutes at room temperature on an orbital shaker).
-
Reagent Preparation: Prepare the luciferase reagent as per the kit protocol.
-
Measurement: Add 100 µL of the prepared luciferase reagent to each well.
-
Analysis: Immediately measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the ATP concentration. Generate a standard curve using known ATP concentrations to quantify the results.
Data Presentation:
| Treatment Group | DHA Conc. (µM) | Luminescence (RLU) | ATP Concentration (nM/mg protein) |
| Control | 0 | 8,500,000 ± 450,000 | 105.3 ± 8.2 |
| DHA-Treated | 25 | 4,100,000 ± 310,000 | 50.8 ± 4.5 |
| DHA-Treated | 50 | 1,950,000 ± 220,000 | 24.1 ± 3.1 |
Analysis of the Intrinsic (Mitochondrial) Apoptosis Pathway
DHA-induced mitochondrial stress is a potent trigger for the intrinsic apoptosis pathway. This involves the release of pro-apoptotic factors from the mitochondria into the cytoplasm, leading to the activation of caspases.[3][7][10]
Protocol: Western Blot for Apoptosis-Related Proteins
-
Protein Extraction: Treat cells with DHA, then wash with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-9, cleaved Caspase-3, and Cytochrome c (for cytoplasmic fractions) overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation:
| Target Protein | Control | DHA-Treated (24h) | Expected Change |
| Bcl-2 (Anti-apoptotic) | +++ | + | Down-regulation |
| Bax (Pro-apoptotic) | + | +++ | Up-regulation |
| Cleaved Caspase-9 | - | ++ | Activation |
| Cleaved Caspase-3 | - | +++ | Activation |
| Cytoplasmic Cytochrome c | - | ++ | Release from Mitochondria |
Signaling Pathway Visualization
DHA treatment often initiates a cascade of events beginning with ROS production, which leads to mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.
Caption: DHA-induced mitochondrial apoptosis signaling pathway.
References
- 1. This compound suppresses glioma growth by repressing ERRα-mediated mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antitumor Activities of Novel Mitochondria-Targeted this compound Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-cell analysis of this compound-induced apoptosis through reactive oxygen species-mediated caspase-8 activation and mitochondrial pathway in ASTC-a-1 cells using fluorescence imaging techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Artemisinin Directly Targets Malarial Mitochondria through Its Specific Mitochondrial Activation | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron Promotes this compound Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Dihydroartemisinin: A Promising Neuroprotective Agent in Alzheimer's Disease Research
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to cognitive decline.[1][2] Dihydroartemisinin (DHA), an active metabolite of the antimalarial drug artemisinin, has emerged as a compound of interest in AD research due to its neuroprotective properties.[1][3] Studies have demonstrated its potential to mitigate key pathological features of AD, including Aβ deposition, tau hyperphosphorylation, neuroinflammation, and oxidative stress.[2][4][5] This document provides a detailed overview of the application of DHA in AD studies, summarizing key quantitative findings and providing standardized protocols for relevant experiments.
Key Mechanisms of Action
DHA exerts its neuroprotective effects in the context of Alzheimer's disease through multiple pathways:
-
Promotion of Autophagy-Mediated Aβ Clearance: DHA has been shown to enhance the clearance of Aβ by promoting autophagic flux.[1][6] It facilitates the fusion of autophagosomes with lysosomes, leading to the degradation of Aβ fibrils.[1][6] This is evidenced by increased levels of the autophagy marker LC3 II/I and decreased levels of p62, an autophagy substrate.[1][6]
-
Reduction of Tau Hyperphosphorylation: DHA has been found to reduce the hyperphosphorylation of tau protein, a key factor in the formation of neurofibrillary tangles.[4] This effect is potentially mediated through the induction of protein O-GlcNAcylation, which can inhibit phosphorylation.[4]
-
Attenuation of Neuroinflammation: DHA can suppress neuroinflammation, a critical component of AD pathology.[5] It has been shown to inhibit the activation of microglia and astrocytes and reduce the production of pro-inflammatory cytokines like IL-1β and IL-6.[5]
-
Inhibition of Oxidative Stress: The compound also exhibits antioxidant properties, protecting neurons from oxidative damage induced by Aβ.[7] DHA treatment can increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1).[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various in vitro and in vivo studies on the effects of this compound in Alzheimer's disease models.
Table 1: In Vivo Efficacy of this compound in AD Mouse Models
| Model | Treatment Regimen | Key Findings | Reference |
| APP/PS1 Mice | 20 mg/kg/day, oral gavage for 3 months | - Improved memory and cognitive function.- Reduced Aβ plaque deposition in the cortex and hippocampus.[1][2]- Decreased levels of Aβ40 and Aβ42.[1]- Increased LC3 II/I ratio and decreased p62 expression.[1][6] | [1][2][6] |
| 5xFAD Mice | Not specified | - Improved spatial learning and memory in the Morris water maze test.[9]- Reduced Aβ deposition in the cerebral cortex.[9]- Increased expression of autophagy-related proteins BCL2 and ATG5.[9][10] | [9][10] |
| hTau Mice | Not specified | - Improved learning and memory.- Increased hippocampal CA1 long-term potentiation (LTP).- Induced protein O-GlcNAcylation and reduced protein phosphorylation.[4] | [4] |
Table 2: In Vitro Efficacy of this compound in AD Cell Models
| Cell Line | Treatment | Key Findings | Reference |
| N2a-APP & SH-SY5Y-APP | 5 µM or 50 µM DHA for 24 hours | - Reduced cell viability in a dose-dependent manner.[1][6]- Increased LC3 II/I ratio and decreased p62 expression, even with autophagy inhibitors.[1][6] | [1][6] |
| Human Cellular AD Models | 10 µM DHA for 24 hours | - Elevated levels of autophagy.- Specific inhibition of secreted Aβ42.- Induced overexpression of the antioxidant factor HO-1.[8] | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vivo Study: APP/PS1 Mouse Model
Objective: To evaluate the effect of DHA on cognitive function and AD pathology in a transgenic mouse model.
Protocol:
-
Animal Model: Use male APPswe/PSEN1dE9 (APP/PS1) transgenic mice, a commonly used model for AD. Wild-type littermates serve as controls.
-
Treatment: At 6 months of age, administer DHA (20 mg/kg/day) or vehicle (e.g., DMSO) via oral gavage for 3 months.[2]
-
Behavioral Testing (Morris Water Maze):
-
One week before the end of the treatment period, conduct the Morris water maze test to assess spatial learning and memory.
-
Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water for 5 consecutive days (4 trials per day). Record the escape latency and path length.
-
Probe Trial: On day 6, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant and the number of platform crossings.
-
-
Tissue Collection and Preparation:
-
Following behavioral testing, euthanize the mice and perfuse with saline.
-
Dissect the brain and divide it into hemispheres. One hemisphere is fixed in 4% paraformaldehyde for immunohistochemistry, and the other is snap-frozen for biochemical analysis.
-
-
Immunohistochemistry for Aβ Plaques:
-
Section the fixed brain tissue (e.g., 30 µm thickness).
-
Perform immunohistochemical staining using an anti-Aβ antibody (e.g., 4G8).
-
Visualize the plaques using a suitable detection system (e.g., DAB).
-
Quantify the plaque burden in the cortex and hippocampus using image analysis software.
-
-
Western Blot Analysis:
-
Homogenize the frozen brain tissue to extract proteins.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Aβ40, Aβ42, LC3, p62, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify band intensities using densitometry.
-
In Vitro Study: N2a-APP Cell Culture Model
Objective: To investigate the molecular mechanism of DHA on autophagy in a neuronal cell line overexpressing human APP.
Protocol:
-
Cell Culture: Culture N2a cells stably transfected with the human APP695 Swedish mutation (N2a-APP) in DMEM supplemented with 10% fetal bovine serum and appropriate antibiotics.
-
DHA Treatment: Seed the N2a-APP cells in culture plates. Once they reach 70-80% confluency, treat them with varying concentrations of DHA (e.g., 0, 5, 50 µM) for 24 hours.
-
Autophagy Flux Assay (with and without inhibitors):
-
To assess autophagic flux, treat a parallel set of cells with DHA in the presence of autophagy inhibitors such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the last 4 hours of the DHA treatment. These inhibitors block the fusion of autophagosomes with lysosomes, causing an accumulation of LC3-II if autophagy is induced.
-
-
Western Blot Analysis:
-
Lyse the cells and perform Western blot analysis as described in the in vivo protocol to determine the levels of LC3-I, LC3-II, and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels indicate the induction of autophagy. A further increase in LC3-II in the presence of inhibitors confirms enhanced autophagic flux.
-
-
Cell Viability Assay (MTT):
-
To assess the cytotoxicity of DHA, perform an MTT assay.
-
After DHA treatment, add MTT solution to the cells and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Visualizations
Signaling Pathway
Caption: DHA promotes Aβ clearance by inducing autophagy in neurons.
Experimental Workflow
Caption: In vivo experimental workflow for evaluating DHA in AD mice.
Logical Relationship
Caption: DHA mitigates AD pathology leading to cognitive improvement.
References
- 1. This compound Ameliorates Learning and Memory in Alzheimer’s Disease Through Promoting Autophagosome-Lysosome Fusion and Autolysosomal Degradation for Aβ Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hub.hku.hk [hub.hku.hk]
- 4. This compound Induces O-GlcNAcylation and Improves Cognitive Function in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates LPS-induced neuroinflammation by inhibiting the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Ameliorates Learning and Memory in Alzheimer’s Disease Through Promoting Autophagosome-Lysosome Fusion and Autolysosomal Degradation for Aβ Clearance [frontiersin.org]
- 7. This compound attenuates hypoxic-ischemic brain damage in neonatal rats by inhibiting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hub.hku.hk [hub.hku.hk]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic effect of this compound on Alzheimer's disease model mice with senile macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dihydroartemisinin Solubility: A Technical Support Guide for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Dihydroartemisinin (DHA) solubility in in vitro experiments.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems users may encounter when preparing this compound solutions for in vitro assays.
Problem 1: this compound precipitates out of solution when adding aqueous buffer (e.g., PBS) to an organic solvent stock.
-
Cause: this compound is poorly soluble in water. When an aqueous buffer is added to a concentrated stock of this compound in an organic solvent like DMSO or ethanol, the overall polarity of the solvent mixture increases, causing the nonpolar this compound to precipitate.[1]
-
Solution:
-
Use a co-solvent system: Instead of directly diluting the DMSO stock in a fully aqueous buffer, try using a mixture of the organic solvent and the aqueous buffer.
-
Optimize the final solvent concentration: It is crucial to maintain a sufficient concentration of the organic solvent in the final working solution to keep this compound dissolved. However, be mindful that high concentrations of organic solvents can be toxic to cells. It is recommended to keep the final DMSO concentration in cell culture media below 0.5% (v/v).[2]
-
Prepare a more dilute stock solution: If the final concentration of this compound required for the assay is low, starting with a more dilute stock solution in the organic solvent can prevent precipitation upon dilution.
-
Consider alternative formulation strategies: For long-term or high-concentration studies, consider using solubility-enhancing formulations like cyclodextrins or nanoparticles.[3][4]
-
Problem 2: Difficulty dissolving this compound powder.
-
Cause: this compound is a crystalline substance that can be slow to dissolve.
-
Solution:
-
Use appropriate organic solvents: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for dissolving this compound.[5][6]
-
Apply gentle heating and/or sonication: To aid dissolution, brief and gentle warming or sonication of the solution can be effective.[5] However, be cautious as excessive heat can degrade the compound.
-
Ensure the solvent is fresh and anhydrous: Hygroscopic solvents like DMSO can absorb water from the atmosphere, which can negatively impact the solubility of hydrophobic compounds like this compound.[5] Using freshly opened or properly stored anhydrous solvents is recommended.
-
Problem 3: Inconsistent experimental results with this compound.
-
Cause: This could be due to the degradation of this compound in the stock solution or in the culture medium. This compound is known to be unstable under certain conditions.
-
Solution:
-
Prepare fresh working solutions: It is best practice to prepare fresh working solutions of this compound from a stock solution for each experiment.[5]
-
Properly store stock solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Be aware of pH and temperature effects: this compound stability is pH and temperature-dependent. It is more prone to degradation at neutral or alkaline pH and at higher temperatures.[7]
-
Minimize exposure to light: Protect this compound solutions from light to prevent photodegradation.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about working with this compound in in vitro assays.
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for dissolving this compound to prepare concentrated stock solutions.[5][6] Ethanol can also be used.[5][6] For final dilutions in cell culture media, it is critical to ensure the final concentration of the organic solvent is non-toxic to the cells, typically below 0.5% for DMSO.
Q2: What is the solubility of this compound in common solvents?
A2: While exact solubility can vary with temperature and purity, the following table provides a summary of this compound's solubility in commonly used solvents.
| Solvent | Solubility | Notes |
| Water | Poorly soluble | [3][4] |
| DMSO | 25 mg/mL (87.92 mM) | Requires ultrasonic treatment.[5] |
| Ethanol | 10 mg/mL (35.17 mM) | Requires ultrasonic treatment.[5] |
| Methanol | Soluble | Used for reconstitution.[6] |
| Acetone | Soluble | Used for reconstitution.[6] |
Q3: How can I increase the aqueous solubility of this compound for my experiments?
A3: Several strategies can be employed to enhance the aqueous solubility of this compound:
-
Solid Dispersions: Creating solid dispersions with polymers like polyvinylpyrrolidone (PVPK30) can significantly increase solubility.[3][4]
-
Inclusion Complexes: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), has been shown to enhance solubility by up to 84-fold.[3][4][8]
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or lipids, can improve its stability and solubility in aqueous media.[9][10][11]
-
Liposomal Formulations: Liposomes can serve as effective carriers for this compound, improving its delivery to cells in an aqueous environment.[12]
Q4: Is this compound stable in cell culture medium?
A4: this compound can degrade in cell culture medium, which is typically at a physiological pH of around 7.4.[7] The rate of degradation is influenced by temperature and the presence of certain components in the medium.[7] It is advisable to add freshly prepared this compound to the culture medium immediately before starting the experiment.
Q5: What are the potential effects of the solvent on my in vitro assay?
A5: The solvent used to dissolve this compound can have its own biological effects. High concentrations of DMSO, for example, can induce cellular stress, affect cell differentiation, and act as a reactive oxygen species (ROS) scavenger.[13] Therefore, it is crucial to include a vehicle control (culture medium with the same final concentration of the solvent) in your experimental design to distinguish the effects of this compound from those of the solvent.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes at room temperature.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture medium.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Serially dilute the stock solution in the pre-warmed medium to reach the final concentration. It is recommended to perform dilutions in a stepwise manner to avoid precipitation. For example, first, dilute the stock into a small volume of medium and then add this to the final volume.
-
Gently mix the final working solution by pipetting or inverting the tube.
-
Add the working solution to your cell cultures immediately.
-
Remember to include a vehicle control group treated with the same final concentration of DMSO as the this compound-treated groups.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for DHA precipitation.
Caption: this compound's inhibition of the NF-κB signaling pathway.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound regulates immune cell heterogeneity by triggering a cascade reaction of CDK and MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the solubility and bioavailability of this compound by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A reference document on Permissible Limits for solvents and buffers during in vitro antimalarial screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-cyclodextrin complexation: solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanoparticles Formulations of Artemisinin and Derivatives as Potential Therapeutics for the Treatment of Cancer, Leishmaniasis and Malaria [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | this compound-sodium taurocholate-PLGA nanoparticles: a novel therapeutic approach against cystic echinococcosis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. DMSO triggers the generation of ROS leading to an increase in artemisinin and dihydroartemisinic acid in Artemisia annua shoot cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroartemisinin (DHA) Stability in Cell Culture Media: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of dihydroartemisinin (DHA) in commonly used cell culture media. Due to its inherent chemical instability, understanding the degradation kinetics of DHA is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound (DHA) in aqueous solutions?
A1: this compound is known to be chemically unstable in aqueous solutions. Its degradation is significantly influenced by factors such as pH, temperature, and the presence of certain biological molecules.[1][2] The endoperoxide bridge within the DHA molecule is critical for its biological activity, but it also makes the molecule susceptible to degradation.[3]
Q2: What is the half-life of DHA in cell culture media?
A2: The half-life of DHA can vary considerably depending on the specific medium and supplements used. In plasma, the half-life of DHA has been reported to be as short as 2.3 hours at 37°C.[1] In a buffer solution at pH 7.4, the half-life is approximately 5.5 hours.[1] Serum-enriched media are known to accelerate the degradation of DHA.[1]
Q3: How do temperature and pH affect DHA stability?
A3: Both temperature and pH play a crucial role in the stability of DHA. Degradation of DHA increases with higher temperatures.[1] It is relatively stable at acidic pH (pH 2 to 6) but becomes increasingly unstable at neutral to alkaline pH (pH 7 and above).[1] Standard cell culture conditions (pH ~7.4 and 37°C) are conducive to the degradation of DHA.
Q4: I am observing precipitation of DHA in my cell culture medium. What could be the cause and how can I prevent it?
A4: DHA has poor aqueous solubility, which can lead to precipitation in cell culture media, especially at higher concentrations. To mitigate this, it is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol and then dilute it to the final working concentration in the cell culture medium just before use. Ensure the final concentration of the organic solvent is low enough to not affect the cells (typically <0.5%). If precipitation persists, consider using solubilizing agents like cyclodextrins, which have been shown to improve the solubility and stability of DHA.
Q5: My experimental results with DHA are inconsistent. Could this be related to its stability?
A5: Yes, the instability of DHA is a major cause of inconsistent experimental results. If DHA degrades over the course of your experiment, the effective concentration of the active compound will decrease, leading to variability. It is crucial to consider this instability when designing experiments and interpreting data. For longer incubation periods, it may be necessary to replenish the medium with freshly prepared DHA at regular intervals.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | DHA degradation in the culture medium during the experiment. | - Prepare fresh DHA solutions for each experiment from a stock solution. - For long-term experiments (>6-8 hours), consider replenishing the medium with fresh DHA periodically. - Perform a time-course experiment to determine the rate of DHA degradation in your specific cell culture setup. |
| Precipitate formation in the culture medium | Poor solubility of DHA in aqueous solutions. | - Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is minimal (<0.5%). - Prepare the final dilution of DHA in pre-warmed medium and mix thoroughly. - Visually inspect the medium for any signs of precipitation before adding it to the cells. - Consider using a formulation with enhanced solubility, such as a cyclodextrin complex. |
| Difficulty in reproducing results from other labs | Differences in experimental conditions affecting DHA stability. | - Carefully compare your experimental protocol with the published literature, paying close attention to the type of medium, serum concentration, pH, and incubation time. - Standardize the preparation of DHA solutions across all experiments. |
| Loss of DHA activity in stock solutions | Improper storage of DHA stock solutions. | - Store DHA stock solutions in an appropriate solvent (e.g., DMSO, ethanol) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect stock solutions from light. |
Quantitative Data on DHA Stability
The stability of DHA is often assessed by measuring its residual biological activity over time, as the loss of activity is directly related to its chemical degradation.[1]
Table 1: Change in this compound (DHA) Activity (IC50) in RPMI 1640 Medium Over 18 Hours
Data derived from a study on Plasmodium falciparum.[1]
| Medium Composition | Incubation Temperature | DHA IC50 (nM) after 18h Incubation | Fold Increase in IC50 (Loss of Activity) |
| Fresh DHA (Control) | - | 2.73 ± 1.5 | - |
| RPMI + 1% AlbuMax | 4°C | 7.04 ± 1.7 | ~2.6 |
| RPMI + 1% AlbuMax | Room Temperature | 9.73 ± 0.8 | ~3.6 |
| RPMI + 1% AlbuMax | 37°C | 118.1 ± 49 | ~43.3 |
| RPMI + 10% Fetal Calf Serum | 37°C | >200 | >73 |
Table 2: Half-life of this compound (DHA) in Different Conditions at 37°C
| Condition | pH | Half-life (t1/2) |
| Phosphate Buffer | 7.4 | 5.5 hours |
| Human Plasma | ~7.4 | 2.3 hours |
Experimental Protocols
Protocol 1: Assessment of DHA Stability by Measuring Biological Activity
This protocol is adapted from studies evaluating the residual antimalarial activity of DHA after incubation in different media.[1]
-
Preparation of DHA Solution: Prepare a stock solution of DHA (e.g., 10 mM) in sterile DMSO or ethanol.
-
Incubation: Dilute the DHA stock solution to the desired final concentration (e.g., 2 µM) in the cell culture medium to be tested (e.g., DMEM + 10% FBS). Prepare a fresh control solution of DHA in the same medium.
-
Time-Course Sampling: Incubate the DHA-containing medium at 37°C in a CO2 incubator. At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots of the medium.
-
Cell Viability Assay:
-
Plate your target cells at a suitable density in a 96-well plate.
-
Add serial dilutions of the collected DHA samples and the fresh control DHA to the cells.
-
Incubate for a predetermined duration (e.g., 48 or 72 hours).
-
Determine cell viability using a standard method (e.g., MTT, MTS, or CellTiter-Glo assay).
-
-
Data Analysis: Calculate the IC50 value for each time point. An increase in the IC50 value over time indicates a loss of DHA activity and thus, degradation.
Protocol 2: Chemical Stability Assessment of DHA using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general workflow for quantifying the concentration of DHA over time using HPLC.
-
Preparation and Incubation: Prepare and incubate the DHA solution in the desired cell culture medium as described in Protocol 1.
-
Sample Collection: At specified time intervals, collect aliquots of the medium.
-
Sample Preparation:
-
Precipitate proteins from the medium samples by adding a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing DHA.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared samples into an HPLC system equipped with a suitable column (e.g., C18) and a detector. Electrochemical detection (ECD) is highly sensitive for artemisinin derivatives.
-
Develop a gradient elution method to separate DHA from its degradation products.
-
-
Quantification: Create a standard curve using known concentrations of DHA. Use this curve to determine the concentration of DHA remaining in the samples at each time point.
Visualizations
Caption: Workflow for assessing DHA stability in cell culture media.
Caption: Factors contributing to DHA instability and its consequences.
References
- 1. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 3. air.unimi.it [air.unimi.it]
Optimizing Dihydroartemisinin (DHA) for Cytotoxicity Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Dihydroartemisinin (DHA) concentration in cytotoxicity assays.
Frequently Asked Questions (FAQs)
1. What is a good starting concentration range for this compound (DHA) in a cytotoxicity assay?
A sensible starting point for DHA concentration in cytotoxicity assays is between 2.5 µM and 80 µM.[1] The optimal concentration is highly dependent on the specific cell line and the duration of the treatment. It is recommended to perform a dose-response experiment with serial dilutions across a broad range to determine the half-maximal inhibitory concentration (IC50).
2. What are the typical IC50 values for DHA in various cancer cell lines?
IC50 values for DHA can vary significantly between different cancer cell lines and experimental conditions such as incubation time. The following table summarizes reported IC50 values for DHA in several human cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| Jurkat | T-cell acute lymphoblastic leukemia | 48 | 8.324[2] |
| Molt-4 | T-cell acute lymphoblastic leukemia | 48 | 4.938[2] |
| Jurkat | T-cell lymphoma | 24 | 90.66[1] |
| 48 | 21.73[1] | ||
| 72 | 14.56[1] | ||
| A2780 | Ovarian Cancer | 48 | Varies (specific value not stated)[3] |
| OVCAR-3 | Ovarian Cancer | 48 | Varies (specific value not stated)[3] |
| SW1116 | Early-stage Colorectal Cancer | 24 | 63.79 ± 9.57[4] |
| SW480 | Early-stage Colorectal Cancer | 24 | 65.19 ± 5.89[4] |
| SW620 | Late-stage Colorectal Cancer | 24 | 15.08 ± 1.70 to 38.46 ± 4.15[4] |
| DLD-1 | Late-stage Colorectal Cancer | 24 | 15.08 ± 1.70 to 38.46 ± 4.15[4] |
| HCT116 | Late-stage Colorectal Cancer | 24 | 15.08 ± 1.70 to 38.46 ± 4.15[4] |
| COLO205 | Late-stage Colorectal Cancer | 24 | 15.08 ± 1.70 to 38.46 ± 4.15[4] |
| PC9 | Lung Cancer | 48 | 19.68[5] |
| NCI-H1975 | Lung Cancer | 48 | 7.08[5] |
| Hep3B | Liver Cancer | 24 | 29.4[5] |
| Huh7 | Liver Cancer | 24 | 32.1[5] |
| PLC/PRF/5 | Liver Cancer | 24 | 22.4[5] |
| HepG2 | Liver Cancer | 24 | 40.2[5] |
| HL-60 | Leukemia | 48 | 2[6] |
3. How does DHA induce cytotoxicity in cancer cells?
DHA induces cytotoxicity through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and ferroptosis (an iron-dependent form of programmed cell death).[7][8][9]
-
Apoptosis: DHA can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[3][8] This involves the activation of caspases, a family of proteases that execute cell death.[3]
-
Ferroptosis: DHA can induce ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-), which leads to depletion of glutathione (GSH) and inactivation of glutathione peroxidase 4 (GPX4).[2][7][10] This results in the accumulation of lipid-based reactive oxygen species (ROS) and subsequent cell death.[2][7]
4. Which signaling pathways are involved in DHA-induced cytotoxicity?
Several signaling pathways are implicated in the cytotoxic effects of DHA:
-
ATF4-CHOP Signaling Pathway: Upregulation of this pathway is associated with endoplasmic reticulum (ER) stress and the induction of ferroptosis.[2][9][10]
-
Hedgehog Signaling Pathway: Inhibition of this pathway by DHA can suppress cell proliferation, migration, and invasion, and induce apoptosis in cancers like epithelial ovarian cancer.[11][12]
-
p38/MAPK Signaling Pathway: Activation of this pathway can modulate autophagy and enhance apoptosis in response to DHA treatment.[8]
-
Wnt/β-Catenin Signaling Pathway: DHA can inhibit this pathway, leading to reduced cell proliferation and increased autophagy.[8]
-
AMPK/mTOR Signaling Pathway: DHA can promote autophagy-dependent ferroptosis by modulating this pathway.[13]
Signaling Pathway Diagrams
Caption: DHA-induced apoptotic signaling pathways.
Caption: DHA-induced ferroptotic signaling pathway.
Experimental Protocols
Detailed Protocol for Determining DHA Cytotoxicity using MTT Assay
This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.
Materials:
-
This compound (DHA)
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
DHA Stock Solution Preparation:
-
Dissolve DHA in DMSO to prepare a high-concentration stock solution. The final concentration of DMSO in the culture medium should not exceed 0.1%.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of DHA in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 0, 2.5, 5, 10, 20, 40, 80 µM).[1]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DHA.
-
Include wells with medium and DMSO (vehicle control) and wells with untreated cells (negative control).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]
-
Incubate the plate for 4 hours at 37°C.[15]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve (cell viability vs. DHA concentration) to determine the IC50 value.
-
Troubleshooting Guide
Caption: Troubleshooting workflow for DHA cytotoxicity assays.
Issue 1: Low or no cytotoxicity observed.
-
Possible Cause: The concentration range of DHA may be too low for the specific cell line being tested.
-
Solution: Increase the concentration range of DHA in your dose-response experiment. Some cell lines may require concentrations above 100 µM to observe significant cytotoxicity.[3]
-
-
Possible Cause: The incubation time may be too short.
-
Solution: Extend the incubation time to 48 or 72 hours. The cytotoxic effects of DHA are both dose- and time-dependent.[1]
-
-
Possible Cause: The cell line may have intrinsic or acquired resistance to DHA.
-
Solution: Consider using DHA in combination with other agents that may sensitize the cells to its effects. For example, holotransferrin can enhance the cytotoxicity of DHA, especially in cells with high expression of transferrin receptors.[1] Combining DHA with conventional chemotherapeutic agents like carboplatin has also been shown to enhance its efficacy.[3]
-
Issue 2: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding density across the wells.
-
Solution: Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accurate cell distribution.
-
-
Possible Cause: "Edge effect" in the 96-well plate, where wells on the periphery of the plate evaporate more quickly.
-
Solution: Avoid using the outermost wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or medium to maintain humidity.
-
-
Possible Cause: Inaccurate pipetting of DHA dilutions.
-
Solution: Ensure thorough mixing of DHA stock solutions and dilutions before adding them to the wells. Use fresh pipette tips for each concentration.
-
Issue 3: DHA precipitates in the culture medium.
-
Possible Cause: DHA has poor water solubility.[16][17] The concentration of the organic solvent (e.g., DMSO) used to dissolve DHA may be too high in the final culture medium, or the DHA concentration may exceed its solubility limit.
-
Solution: Ensure the final concentration of DMSO in the culture medium is less than 0.1%.[1] If precipitation still occurs, consider using solubility enhancers. Solid dispersions with polyvinylpyrrolidone (PVP) or inclusion complexes with hydroxypropyl-β-cyclodextrin (HPβCD) have been shown to significantly improve the aqueous solubility of DHA.[17][18]
-
-
Possible Cause: Instability of the DHA stock solution.
-
Solution: Prepare fresh DHA stock solutions for each experiment. Store the stock solution at -20°C and protect it from light. Avoid repeated freeze-thaw cycles.
-
Issue 4: Inconsistent results between experiments.
-
Possible Cause: DHA is chemically unstable, especially in aqueous solutions at physiological pH and temperature.[19][20][21] Its stability can be affected by components in the cell culture medium.
-
Solution: Be consistent with the preparation and handling of DHA for every experiment. Prepare fresh dilutions from a stock solution just before use. Minimize the time the DHA is in the culture medium before being added to the cells. Be aware that the activity of DHA can be significantly reduced after incubation in plasma or serum-enriched media.[19][20][21]
-
-
Possible Cause: Variations in cell passage number or confluency.
-
Solution: Use cells within a consistent range of passage numbers for all experiments. Seed cells at a consistent confluency to ensure they are in a similar growth phase.
-
References
- 1. Mechanisms of this compound and this compound/Holotransferrin Cytotoxicity in T-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a series of novel this compound monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound eliminates senescent cells by promoting autophagy-dependent ferroptosis via AMPK/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. In vivo and in vitro evaluation of this compound prodrug nanocomplexes as a nano-drug delivery system: characterization, pharmacokinetics and pha ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02150D [pubs.rsc.org]
- 17. Improving the solubility and bioavailability of this compound by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound-cyclodextrin complexation: solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Pandemic Sciences Institute [psi.ox.ac.uk]
Troubleshooting Dihydroartemisinin precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydroartemisinin (DHA) and encountering challenges with its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (DHA) precipitating out of my aqueous solution?
A1: this compound (DHA) is a poorly water-soluble drug, with a solubility of less than 0.1 g/L[1][2]. Precipitation commonly occurs when the concentration of DHA exceeds its solubility limit in the aqueous environment. This can be triggered by several factors, including:
-
Solvent Polarity: The addition of a highly polar aqueous solution to a stock solution of DHA in a less polar organic solvent can cause the DHA to crash out.
-
Temperature Changes: A decrease in temperature can lower the solubility of DHA, leading to precipitation. While higher temperatures might temporarily increase solubility, they can also lead to the degradation of DHA.
-
pH Shifts: The stability and solubility of DHA can be influenced by the pH of the solution. DHA is more prone to decomposition at neutral or higher pH levels[3].
-
High Drug Concentration: Attempting to prepare a highly concentrated aqueous solution of DHA without appropriate solubilizing agents will likely result in precipitation.
Q2: What are the recommended methods to improve the solubility of DHA in aqueous solutions?
A2: Several methods can be employed to enhance the solubility of DHA:
-
Co-solvents: Utilizing a mixture of a water-miscible organic solvent and water can significantly increase DHA's solubility. Common co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, acetone, and Polyethylene Glycol 300 (PEG 300)[4][5].
-
Cyclodextrins: Encapsulating DHA within cyclodextrin molecules, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can dramatically increase its aqueous solubility by forming inclusion complexes[6][7][8]. Studies have shown that HP-β-CD can increase DHA solubility by as much as 89-fold[8][9].
-
Formulation Strategies: Advanced formulation approaches like liposomes and self-microemulsifying drug delivery systems (SMEDDS) can encapsulate DHA and improve its delivery in aqueous media[2][10].
-
Chemical Modification: Creating more water-soluble derivatives of DHA is another strategy, although this alters the original compound[11].
Q3: Can I use heat to dissolve my precipitated DHA?
A3: While gentle warming can sometimes help redissolve precipitated compounds, it should be done with caution for DHA. Elevated temperatures can lead to the degradation of DHA. If you choose to use heat, it is crucial to use the lowest effective temperature for the shortest possible duration and to be aware of the potential for chemical decomposition.
Q4: How does pH affect the stability and solubility of my DHA solution?
A4: DHA is more susceptible to degradation at neutral and alkaline pH levels[3]. This degradation can lead to a loss of the active compound and may also result in the formation of less soluble degradation products, which can precipitate. For in vitro assays, it is important to consider the pH of your culture media and the stability of DHA over the course of your experiment.
Troubleshooting Guide
Issue: My DHA precipitated after adding my aqueous buffer to the stock solution.
| Potential Cause | Troubleshooting Step |
| Rapid Change in Solvent Polarity | Add the aqueous buffer to the DHA stock solution slowly and with continuous mixing (e.g., vortexing or stirring). This gradual addition can prevent the DHA from crashing out of the solution. |
| Insufficient Co-solvent | Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in your final solution. However, be mindful of the potential toxicity of the co-solvent to your experimental system. |
| Final Concentration is Too High | Re-evaluate the final concentration of DHA needed for your experiment. It may be necessary to work with a lower, more soluble concentration. |
Issue: My DHA solution was clear initially but developed a precipitate over time.
| Potential Cause | Troubleshooting Step |
| Temperature Fluctuation | Store your DHA solution at a constant and appropriate temperature. Avoid storing solutions in areas prone to temperature changes. If the solution is stored in the refrigerator, allow it to come to room temperature before use. |
| DHA Degradation | Prepare fresh DHA solutions for your experiments whenever possible. The stability of DHA in aqueous solutions can be limited, especially at physiological pH and temperature[3]. |
| Evaporation of Solvent | Ensure your storage container is properly sealed to prevent the evaporation of the organic co-solvent, which would increase the relative amount of water and decrease DHA solubility. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | < 0.1 g/L | [1] |
| Acetone | Soluble | [12] |
| Ethanol | Soluble | [12] |
| DMSO | Soluble (approx. 10 mg/mL for Artemisinin) | [5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL | [4] |
Table 2: Enhancement of DHA Aqueous Solubility using Cyclodextrins
| Solubilizing Agent | Fold Increase in Solubility | Reference |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 84-fold | [7] |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 89-fold | [8][9] |
| Polyvinylpyrrolidone (PVPK30) | 50-fold | [7] |
Experimental Protocols
Protocol 1: Preparation of a DHA Stock Solution using a Co-solvent
-
Weighing: Accurately weigh the desired amount of DHA powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a minimal amount of a suitable organic co-solvent (e.g., 100% DMSO or ethanol) to the DHA powder.
-
Vortexing: Vortex the mixture vigorously until the DHA is completely dissolved, resulting in a clear stock solution.
-
Dilution: For working solutions, slowly add the aqueous buffer to the stock solution while continuously vortexing. It is often preferable to add the stock solution to the buffer.
-
Final Concentration: Ensure the final concentration of the organic co-solvent is compatible with your experimental system.
Protocol 2: Enhancing DHA Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. The concentration of HP-β-CD will depend on the desired final concentration of DHA.
-
Add DHA: Add the DHA powder directly to the HP-β-CD solution.
-
Incubation: Incubate the mixture, typically with stirring or shaking, for a period of time (e.g., 24-48 hours) at a controlled temperature to allow for the formation of the inclusion complex.
-
Filtration: After incubation, filter the solution through a 0.22 µm filter to remove any undissolved DHA.
-
Quantification: It is recommended to determine the final concentration of the solubilized DHA using a suitable analytical method like HPLC.
Visualizations
Caption: Workflow for dissolving DHA and troubleshooting precipitation.
Caption: Key factors and strategies related to DHA solubility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Ternary system of this compound with hydroxypropyl-β-cyclodextrin and lecithin: simultaneous enhancement of drug solubility and stability in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving the solubility and bioavailability of this compound by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-cyclodextrin complexation: solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategy to provide a useful solution to effective delivery of this compound: development, characterization and in vitro studies of liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimalarial activity of new water-soluble this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - LKT Labs [lktlabs.com]
Technical Support Center: Overcoming Dihydroartemisinin Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with dihydroartemisinin (DHA) resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to this compound (DHA). What are the common underlying mechanisms?
A1: Resistance to DHA in cancer cells is a multifactorial issue. The primary mechanisms include:
-
Reduced Drug Accumulation: Similar to classical multidrug resistance, cancer cells may upregulate efflux pumps that actively remove DHA from the cell, lowering its intracellular concentration.
-
Altered Iron Homeostasis: DHA's anticancer activity is largely dependent on intracellular iron to generate reactive oxygen species (ROS) and induce cell death.[1] Resistant cells may exhibit altered iron metabolism, such as increased expression of ferritin (an iron storage protein), which sequesters iron and makes it unavailable for activation of DHA.[2]
-
Enhanced Antioxidant Capacity: Resistant cells often exhibit an upregulated antioxidant defense system, including increased levels of glutathione (GSH) and glutathione peroxidase 4 (GPX4).[3][4] This allows them to neutralize the ROS generated by DHA, thus mitigating its cytotoxic effects.
-
Dysregulation of Cell Death Pathways:
-
Apoptosis Evasion: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) and downregulation of pro-apoptotic proteins (e.g., Bax) can render cells resistant to DHA-induced apoptosis.[5][6]
-
Ferroptosis Resistance: Ferroptosis is an iron-dependent form of programmed cell death crucial for DHA's anticancer activity.[2][7] Resistance can arise from the upregulation of GPX4, which detoxifies lipid peroxides and inhibits ferroptosis.[3][4]
-
Autophagy Modulation: Autophagy can have a dual role. While excessive autophagy can lead to cell death, in some contexts, it can act as a survival mechanism for cancer cells under stress, and its inhibition can enhance DHA's efficacy.[8]
-
-
Alterations in Signaling Pathways: Dysregulation of pro-survival signaling pathways such as PI3K/Akt/mTOR and JAK/STAT can contribute to DHA resistance.[9][10][11]
Q2: How can I confirm if my cells are resistant due to altered iron metabolism or increased antioxidant capacity?
A2: You can perform the following experiments:
-
Iron Metabolism:
-
Measure Intracellular Iron: Use commercially available kits to quantify intracellular ferrous iron (Fe²⁺). A lower level in resistant cells compared to sensitive parental cells may indicate altered iron homeostasis.
-
Assess Ferritin Levels: Use Western blotting or ELISA to measure the expression of ferritin heavy chain 1 (FTH1).[3] Increased FTH1 levels in resistant cells suggest enhanced iron sequestration.
-
Iron Supplementation/Chelation: Treat resistant cells with an iron supplement like ferric ammonium citrate (FAC) to see if it restores sensitivity to DHA. Conversely, using an iron chelator like deferoxamine (DFO) should protect sensitive cells from DHA, confirming the iron-dependency of its cytotoxicity.[7]
-
-
Antioxidant Capacity:
-
Measure ROS Levels: Use fluorescent probes like DCFDA to measure intracellular ROS levels after DHA treatment. Resistant cells may show a blunted ROS response compared to sensitive cells.
-
Quantify Glutathione (GSH): Measure intracellular GSH levels. Higher GSH levels in resistant cells are indicative of enhanced antioxidant capacity.[3]
-
Assess GPX4 Expression: Use Western blotting to determine the protein levels of GPX4.[3][4] Elevated GPX4 is a key marker of ferroptosis resistance.
-
Q3: What are some effective combination strategies to overcome DHA resistance?
A3: Combination therapy is a promising approach to overcome DHA resistance.[9][12] Consider the following:
-
Conventional Chemotherapeutics: Combining DHA with drugs like cisplatin, doxorubicin, or gemcitabine can have synergistic effects.[13][14][15] DHA can sensitize resistant cells to these agents by various mechanisms, including the induction of apoptosis and cell cycle arrest.[14][15]
-
Targeted Therapies: For specific cancer types with known driver mutations, combining DHA with targeted inhibitors can be effective. For example, in EGFR-mutant non-small cell lung cancer, DHA can overcome resistance to osimertinib.[16][17]
-
Ferroptosis Inducers: Since resistance is often linked to the suppression of ferroptosis, combining DHA with other ferroptosis inducers like erastin or RSL3 can be a potent strategy.[18]
-
Autophagy Inhibitors: If you suspect autophagy is playing a pro-survival role, combining DHA with an autophagy inhibitor like chloroquine (CQ) or 3-methyladenine (3-MA) can enhance its cytotoxic effects.[8]
-
Iron Supplements: Co-administration of DHA with iron-containing compounds can enhance its efficacy by increasing the intracellular iron pool available for ROS generation.[1]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for DHA in my cell line.
| Possible Cause | Troubleshooting Step |
| DHA Degradation | DHA is unstable in aqueous solutions. Prepare fresh stock solutions in DMSO for each experiment and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure accurate cell counting and uniform seeding in all wells. |
| Assay Incubation Time | The cytotoxic effect of DHA is time-dependent. Optimize and standardize the incubation time for your specific cell line. |
| Serum Concentration in Media | Components in fetal bovine serum (FBS) can interact with DHA or affect cell proliferation rates. Use a consistent and optimized FBS concentration for all experiments. |
| Solvent Effects | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is consistent across all treatment groups and is below the toxic threshold for your cell line. |
Problem 2: I am not observing the expected induction of apoptosis after DHA treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal DHA Concentration | The concentration of DHA may be too low to induce a significant apoptotic response. Perform a dose-response experiment to determine the optimal concentration. |
| Timing of Apoptosis Assay | Apoptosis is a dynamic process. The time point you are using for your assay may be too early or too late. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak of apoptosis. |
| Alternative Cell Death Pathways | DHA can induce other forms of cell death, such as ferroptosis or autophagy-dependent cell death.[2][7] Investigate markers for these pathways (e.g., lipid peroxidation for ferroptosis, LC3-II conversion for autophagy). |
| Upregulation of Anti-Apoptotic Proteins | Your cells may have high endogenous levels of anti-apoptotic proteins like Bcl-2. Perform a Western blot to assess the levels of key apoptotic regulatory proteins. |
| Caspase-Independent Apoptosis | DHA can induce both caspase-dependent and -independent apoptosis. If you are only measuring caspase activity, you may be missing part of the response. Consider using an Annexin V/PI staining assay, which is independent of caspase activation. |
Problem 3: My attempts to induce ferroptosis with DHA are unsuccessful.
| Possible Cause | Troubleshooting Step |
| High Antioxidant Capacity of Cells | The cells may have a robust antioxidant system that neutralizes lipid ROS. Measure intracellular GSH and GPX4 levels. Consider co-treatment with a GPX4 inhibitor like RSL3. |
| Insufficient Intracellular Iron | Ferroptosis is iron-dependent. Measure intracellular iron levels. If they are low, try supplementing the media with ferric ammonium citrate (FAC) to enhance DHA-induced ferroptosis. |
| Use of Inappropriate Assay | Ensure you are using specific assays to detect ferroptosis, such as measuring lipid peroxidation (e.g., with C11-BODIPY) or assessing mitochondrial morphology changes. |
| Cell Culture Conditions | Certain components in the cell culture medium, such as antioxidants, can interfere with ferroptosis induction. Use fresh media and consider if any supplements could be inhibitory. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HCT116 | Colon Cancer | 21.45 | 48 | [19] |
| SW948 | Colon Cancer | ~30 | 48 | [20] |
| A2780 | Ovarian Cancer | ~25 | 48 | [15] |
| OVCAR-3 | Ovarian Cancer | ~50 | 48 | [15] |
| HepG2 | Liver Cancer | 40 | 24 | [7] |
| Huh7 | Liver Cancer | 35 | 24 | [7] |
Table 2: Synergistic Effects of DHA in Combination with Other Agents
| Cancer Cell Line | Combination Agent | Effect | Reference |
| A549 (Lung) | Cisplatin | Enhanced growth inhibition | [13] |
| SGC7901/DDP (Gastric) | Cisplatin | Increased sensitivity in resistant cells | [14] |
| SKOV3/DDP (Ovarian) | Cisplatin | Enhanced cytotoxicity in resistant cells | [14] |
| U87MG (Glioblastoma) | Temozolomide (TMZ) | Synergistic inhibition of proliferation and induction of apoptosis | [14] |
| BxPC-3 (Pancreatic) | Gemcitabine | Enhanced growth inhibition and apoptosis | [14] |
| MCF-7 (Breast) | Paclitaxel (PTX) | Significantly higher inhibition rate | [14] |
| HeLa (Cervical) | Doxorubicin (DOX) | Synergistic effect through endogenous apoptosis pathway | [14] |
| K562/ADM (Leukemia) | Adriamycin (ADM) | Enhanced sensitivity in multidrug-resistant cells | [3] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from several sources to assess the cytotoxic effect of DHA.[15][20]
-
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
This compound (DHA)
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of DHA in complete medium from a stock solution in DMSO.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of DHA. Include a vehicle control (medium with the same concentration of DMSO as the highest DHA concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of solubilization buffer to each well.
-
Gently shake the plate for 10 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blot Analysis for Protein Expression
This protocol is a standard method for assessing the levels of specific proteins.[7]
-
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against GPX4, FTH1, Bcl-2, Bax, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Visualizations
References
- 1. Co-delivery of this compound and Pyropheophorbide-Iron Elicits Ferroptosis to Potentiate Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Triggers Ferroptosis in Multidrug-Resistant Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces ferroptosis of hepatocellular carcinoma via inhibiting ATF4‐xCT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses COX-2-mediated apoptosis resistance in hepatocellular carcinoma under endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. p8 attenuates the apoptosis induced by this compound in cancer cells through promoting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring combinations of this compound for cancer therapy: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound improves the efficiency of chemotherapeutics in lung carcinomas in vivo and inhibits murine Lewis lung carcinoma cell line growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound overcomes the resistance to osimertinib in EGFR-mutant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound: from malaria to the treatment of relapsing head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Susceptibility of cervical cancer to this compound-induced ferritinophagy-dependent ferroptosis [frontiersin.org]
- 19. This compound Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydroartemisinin (DHA) Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at improving the bioavailability of dihydroartemisinin (DHA).
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments show low oral bioavailability of DHA. What are the potential reasons?
A1: Low oral bioavailability of this compound (DHA) is a well-documented issue primarily stemming from two key physicochemical properties:
-
Poor Water Solubility: DHA is poorly soluble in water, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[1][2]
-
Rapid Metabolism: DHA undergoes rapid metabolism in the body, primarily through glucuronidation by UGT1A9 and UGT2B7 enzymes in the liver. This rapid clearance reduces the amount of active drug reaching systemic circulation.[3]
Additionally, factors such as presystemic decomposition in the acidic environment of the stomach can further reduce bioavailability.[4]
Q2: How can I improve the solubility of DHA in my formulations?
A2: Several formulation strategies can significantly enhance the solubility of DHA. The most common and effective methods include:
-
Solid Dispersions: Creating solid dispersions of DHA with hydrophilic polymers like polyvinylpyrrolidone (PVP) can increase its solubility by converting the drug into an amorphous state.[2][5]
-
Inclusion Complexes: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic DHA molecule, thereby increasing its aqueous solubility.[1][2][6]
-
Nanoparticle-based Delivery Systems: Encapsulating DHA in nanocarriers like liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can improve its solubility and dissolution rate.[7][8]
Q3: What is the effect of food on the oral bioavailability of DHA?
A3: The co-administration of food, particularly high-fat meals, can significantly impact the pharmacokinetics of DHA. Studies have shown that a high-fat, high-calorie meal can lead to both delayed and enhanced absorption of DHA.[1][9][10] This is likely due to an increase in its oral bioavailability, possibly related to the fat content of the meal. However, for consistent experimental results and to avoid potential toxicity from increased exposure, it is generally recommended to administer DHA in a fasted state or to standardize the feeding protocol.[1][9]
Q4: I am observing high variability in my pharmacokinetic data for DHA. What could be the cause?
A4: High inter-individual variability in DHA pharmacokinetics is a known challenge.[4] Several factors can contribute to this:
-
Formulation Differences: The excipients and preparation method of the DHA formulation can significantly influence its dissolution and absorption.
-
Physiological Factors: Differences in gastric pH, gastrointestinal motility, and hepatic metabolism among subjects can lead to variable absorption and clearance.
-
Food Effects: As mentioned in Q3, the presence and composition of food can introduce significant variability.
-
Disease State: In studies involving malaria patients, the disease itself can alter the pharmacokinetics of DHA compared to healthy volunteers.[11]
To minimize variability, it is crucial to use a well-characterized and consistent formulation and to standardize experimental conditions, including the fasting/feeding state of the subjects.
Troubleshooting Guides
Issue: Poor Dissolution of DHA in Aqueous Media
Troubleshooting Steps:
-
Particle Size Reduction: Ensure that the DHA powder has a small and uniform particle size. Micronization can increase the surface area available for dissolution.
-
Formulation Enhancement: If using plain DHA, consider preparing a solid dispersion or an inclusion complex as detailed in the experimental protocols below.
-
Solvent Selection for In Vitro Assays: For in vitro dissolution testing, ensure the dissolution medium is appropriate. While water can be used, buffers simulating intestinal fluid (e.g., Simulated Intestinal Fluid, SIF) may provide more relevant data. The addition of a small percentage of a surfactant (e.g., 0.5% SDS) to the dissolution medium can also aid in the dissolution of poorly soluble drugs.
Issue: Low Encapsulation Efficiency in Liposomal Formulations
Troubleshooting Steps:
-
Lipid Composition: The choice of lipids is critical. Ensure the lipid composition is suitable for encapsulating a hydrophobic drug like DHA. The inclusion of cholesterol can improve liposome stability.
-
Drug-to-Lipid Ratio: Optimize the drug-to-lipid ratio. A very high ratio can lead to drug precipitation and low encapsulation.
-
Hydration Conditions: Ensure the hydration of the lipid film is performed above the phase transition temperature (Tm) of the lipids used. Inadequate hydration can result in poorly formed liposomes and low encapsulation.
-
Sonication/Extrusion: Proper downsizing of the multilamellar vesicles (MLVs) to small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) through sonication or extrusion is necessary for uniform size and can influence encapsulation efficiency.
Quantitative Data Summary
Table 1: Enhancement of this compound Solubility
| Formulation | Solubility Enhancement (fold increase) | Reference |
| DHA-PVPK30 Solid Dispersion | 50-60 | [2][5] |
| DHA-HPβCD Inclusion Complex | 84 | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Mice
| Formulation | AUC (ng·h/mL) | t½ (h) | Reference | | :--- | :--- | :--- | | DHA alone | --- | --- |[1] | | DHA-PVPK30 | Highest among tested formulations | Highest among tested formulations |[1] | | DHA-HPβCD | Significantly higher than DHA alone | Significantly higher than DHA alone |[1] | | DHA-PVPK25 | Significantly higher than DHA alone | Significantly higher than DHA alone |[1] | | DHA-PVPK15 | Significantly higher than DHA alone | Significantly higher than DHA alone |[1] |
Note: Specific values for AUC and t½ were not consistently provided in a comparable format across all sources, but the relative improvements were highlighted.
Experimental Protocols
Protocol 1: Preparation of DHA-Polyvinylpyrrolidone (PVP) Solid Dispersion
This protocol is based on the solvent evaporation method.
-
Dissolution: Dissolve this compound (DHA) and Polyvinylpyrrolidone (PVP K30) in a suitable organic solvent (e.g., ethanol, methanol, or acetonitrile) in the desired ratio (e.g., 1:9 drug-to-carrier ratio).[12]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion into a fine powder using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using techniques such as X-ray diffraction (XRD) to confirm the amorphous state of DHA, and Fourier Transform Infrared (FTIR) spectroscopy to identify drug-polymer interactions.[5]
Protocol 2: Preparation of DHA-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
This protocol utilizes the freeze-drying (lyophilization) method.
-
Dissolution: Dissolve Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in distilled water with stirring.
-
Addition of DHA: Add this compound (DHA) to the HP-β-CD solution. The molar ratio of DHA to HP-β-CD can be optimized, with a 1:5 ratio being reported as effective.[6]
-
Inclusion: Stir the mixture at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 1 hour) to facilitate the formation of the inclusion complex.[6]
-
Freezing: Freeze the resulting aqueous solution at a low temperature (e.g., -80°C).
-
Lyophilization: Lyophilize the frozen solution under vacuum for 24-48 hours to remove the water and obtain a dry powder of the inclusion complex.
-
Characterization: Characterize the inclusion complex using methods like Differential Scanning Calorimetry (DSC), XRD, and FTIR to confirm the formation of the complex.[6]
Protocol 3: Preparation of DHA-Loaded Liposomes
This protocol is based on the thin-film hydration method.[13][14]
-
Lipid Film Formation: Dissolve the lipids (e.g., phosphatidylcholine and cholesterol) and this compound (DHA) in a suitable organic solvent (e.g., a chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: Reduce the size and lamellarity of the MLVs to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes of a defined pore size.
-
Purification: Remove the unencapsulated DHA by methods such as dialysis or gel filtration.
-
Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.
Visualizations
Caption: Logical relationship of factors contributing to the low oral bioavailability of this compound.
Caption: Experimental workflow for developing and evaluating enhanced DHA formulations.
Caption: Simplified metabolic pathway of this compound in the body.
References
- 1. Effect of food on the pharmacokinetics of piperaquine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the solubility and bioavailability of this compound by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Metabolite Profiling of this compound in Blood of Plasmodium-Infected and Healthy Mice Using UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid dispersions of this compound in polyvinylpyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Preparation and characterization of this compound/ hydroxypropyl-beta-cyclodextrin inclusion complex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development Insights of Surface Modified Lipid Nanoemulsions of this compound for Malaria Chemotherapy: Characterization, and in vivo Antimalarial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (Open Access) Effect of food on the pharmacokinetics of piperaquine and this compound. (2015) | Stephanie E. Reuter | 26 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Oral bioavailability of this compound in Vietnamese volunteers and in patients with falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Liposome Preparation Method 1 - CD Bioparticles Blog [cd-bioparticles.net]
- 14. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin assay development and validation challenges
Welcome to the technical support center for dihydroartemisinin (DHA) assay development and validation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a reliable assay for this compound (DHA)?
A1: The main challenges in DHA assay development stem from its chemical instability and the complexities of biological matrices. Key issues include:
-
Chemical Instability: DHA, a sesquiterpene lactone with an endoperoxide bridge, is inherently unstable and can degrade in the presence of ferrous iron or biological reductants.[1][2][3] This degradation is influenced by factors like pH, temperature, and the presence of heme in samples like hemolyzed plasma.[1][2][3][4]
-
Matrix Effects: When using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), components in biological samples (e.g., plasma, serum) can interfere with the ionization of DHA, leading to ion suppression or enhancement and inaccurate quantification.[5][6]
-
Epimerization: DHA exists as two interconverting epimers, α-DHA and β-DHA, in solution.[7] Chromatographic conditions must be optimized to either separate or co-elute these epimers for accurate measurement.
-
Low Concentrations: In pharmacokinetic studies, DHA concentrations can be very low, requiring highly sensitive analytical methods with a low limit of quantification (LLOQ).[4][5]
Q2: How can I prevent the degradation of DHA in my biological samples?
A2: Several strategies can be employed to minimize DHA degradation:
-
Sample Handling: Process samples quickly and at low temperatures. Store plasma or serum samples at -80°C until analysis.
-
pH Control: Maintain a slightly acidic pH during sample preparation, as DHA degradation increases at pH 7 and above.[1][2] Acidification of plasma prior to extraction has been shown to improve the sensitivity for artemisinin derivatives.[4]
-
Stabilizing Agents: The addition of stabilizing agents has been reported to be effective. Hydrogen peroxide can protect DHA from degradation in plasma samples.[4] Sodium nitrite has also been used to pre-treat hemolyzed plasma samples to prevent degradation.[4]
-
Rapid Extraction: Employ efficient and rapid extraction techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove DHA from the destabilizing biological matrix as quickly as possible.[4][5]
Q3: What are the critical validation parameters for a DHA assay according to regulatory guidelines?
A3: According to guidelines from regulatory bodies like the FDA, a validated DHA assay should demonstrate the following:[8][9][10][11]
-
Selectivity/Specificity: The ability to differentiate and quantify DHA in the presence of other components in the sample, including its metabolites and endogenous matrix components.[5][12]
-
Linearity and Range: The assay should produce results that are directly proportional to the concentration of DHA in the sample over a defined range.[5][12][13]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[5][12][14] These should be assessed within a single run (intra-assay) and between different runs (inter-assay).
-
Lower Limit of Quantification (LLOQ): The lowest concentration of DHA that can be quantitatively determined with acceptable accuracy and precision.[5][12]
-
Stability: The stability of DHA in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).[5]
-
Matrix Effect: The effect of the sample matrix on the analytical response.[5][6] This is particularly important for LC-MS/MS assays.
Troubleshooting Guides
LC-MS/MS Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Co-elution with interfering substances. | 1. Optimize the mobile phase pH; a slightly acidic pH is often beneficial for artemisinins. 2. Flush the column with a strong solvent or replace the column. 3. Improve sample clean-up or adjust the chromatographic gradient to enhance separation. |
| High Signal Variability or Poor Reproducibility | 1. Inconsistent sample preparation. 2. DHA degradation during sample processing.[4] 3. Matrix effects leading to ion suppression/enhancement.[6] 4. Instability of DHA epimers.[7] | 1. Standardize all sample preparation steps and ensure consistent timing. 2. Work quickly on ice, use pre-chilled solvents, and consider adding a stabilizing agent like hydrogen peroxide.[4] 3. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.[5][12] Optimize sample clean-up to remove interfering matrix components. 4. Ensure consistent temperature and pH during analysis to manage epimer equilibrium. |
| Low Signal Intensity or Sensitivity | 1. Suboptimal mass spectrometry parameters (e.g., cone voltage, collision energy). 2. Inefficient ionization. 3. Poor extraction recovery. 4. DHA degradation.[1][2][3] | 1. Optimize MS parameters by infusing a standard solution of DHA.[12] 2. Consider using an additive in the mobile phase, such as ammonium acetate or dodecylamine, to promote the formation of a specific adduct and enhance the signal.[6][7] 3. Optimize the extraction procedure (e.g., choice of solvent for LLE, sorbent for SPE). 4. Re-evaluate sample handling and storage procedures to minimize degradation. |
| Inconsistent Internal Standard (IS) Response | 1. Degradation of the IS if it is not a stable isotope-labeled version. 2. Errors in IS spiking. 3. Matrix effects also affecting the IS. | 1. Use a stable isotope-labeled DHA as the internal standard.[5][12] 2. Ensure accurate and consistent addition of the IS to all samples, standards, and quality controls. 3. While a SIL-IS should co-elute and experience similar matrix effects as the analyte, significant and variable suppression may indicate a need for improved sample cleanup. |
ELISA Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | 1. Reagents added in the wrong order or a step was skipped. 2. Insufficient incubation times or incorrect temperature. 3. Inactive antibody or conjugate. 4. Expired or improperly stored reagents.[15] 5. Inhibitor present in buffers (e.g., sodium azide in HRP-based assays).[16][17] | 1. Carefully review and follow the protocol.[16][18] 2. Ensure all incubation steps are performed for the specified time and at the recommended temperature.[16][17] 3. Use fresh or properly stored antibodies and conjugates. 4. Check expiration dates and storage conditions of all kit components.[15] 5. Use fresh, inhibitor-free buffers.[16][17] |
| High Background | 1. Insufficient washing.[16][17] 2. Antibody concentration too high. 3. Blocking was insufficient. 4. Incubation times too long.[15][17] 5. Non-specific binding. | 1. Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[16][17][18] 2. Optimize the concentration of the primary and/or secondary antibody.[16] 3. Use a different blocking buffer or increase the blocking time. 4. Adhere to the recommended incubation times.[15] 5. Increase the salt concentration in the wash buffer to reduce non-specific interactions.[16] |
| Poor Standard Curve | 1. Improper preparation of standards.[16] 2. Pipetting errors.[16][17] 3. Standard degradation. 4. Inappropriate curve fit. | 1. Ensure standards are fully reconstituted and accurately diluted.[16] 2. Calibrate pipettes and use proper pipetting technique.[16][17] 3. Prepare fresh standards for each assay. 4. Try a different curve-fitting model (e.g., 4-parameter or 5-parameter logistic fit).[16] |
| High Coefficient of Variation (CV%) | 1. Inconsistent pipetting. 2. Temperature variation across the plate ("edge effect").[15] 3. Incomplete mixing of reagents. 4. Wells not washed uniformly. | 1. Use calibrated pipettes and be consistent with technique.[17] 2. Ensure the plate is incubated in a stable temperature environment and avoid stacking plates.[15][16] 3. Gently mix all reagents and samples before adding to the wells.[16] 4. Use an automated plate washer if available, or ensure manual washing is consistent across all wells.[17] |
Data Presentation
Table 1: Stability of this compound Under Various Conditions
| Matrix | Temperature (°C) | pH | Half-life / Activity Loss | Reference |
| Plasma | 37 | ~7.4 | Half-life of 2.3 hours.[2] Activity reduced by half after 3 hours, almost completely abolished after 24 hours.[1][3] | [1][2][3] |
| Plasma | 40 | ~7.4 | Loss of activity is increased compared to 37°C.[2] | [2] |
| Erythrocyte Lysate | 37 | ~7.4 | Less reduction in activity compared to plasma.[1][3] | [1][3] |
| Phosphate-Buffered Saline (PBS) | 37 | 7.4 | Half-life of 5.5 hours.[2] | [2] |
Table 2: Example LC-MS/MS Validation Parameters for DHA in Human Plasma
| Parameter | Example Value/Range | Reference |
| Linearity Range | 1 - 1,000 ng/mL | [5][12] |
| Correlation Coefficient (r²) | > 0.995 | [5][12] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1 ng/mL | [4][5][12] |
| Intra-assay Precision (%CV) | < 15% (20% at LLOQ) | [5][12] |
| Inter-assay Precision (%CV) | < 15% (20% at LLOQ) | [5][12] |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | [5][12] |
| Extraction Recovery | 95 - 115% | [7] |
| Matrix Effect | < 15% | [5][12] |
Experimental Protocols
Detailed Methodology: Quantification of DHA in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on common practices reported in the literature.[4][5][7][12]
1. Sample Preparation (Protein Precipitation & SPE)
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., stable isotope-labeled DHA). Vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[7] Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis or further clean-up by solid-phase extraction (SPE).
-
For SPE, use a micro-elution SPE plate suitable for small sample volumes.[4] Condition the plate with methanol followed by water. Load the supernatant, wash with a weak organic solvent, and elute with a strong organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: UPLC system (e.g., Waters Acquity UPLC H-Class).[5][12]
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).[12]
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate with 0.1% formic acid (e.g., 50:50 v/v).[12][14]
-
Injection Volume: 5 µL.[7]
-
MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).[5][12]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7][12]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Data Analysis: Integrate peak areas and calculate the concentration of DHA using a calibration curve constructed from the peak area ratios of DHA to the internal standard.
Visualizations
Caption: Workflow for DHA quantification in plasma by LC-MS/MS.
Caption: Decision tree for troubleshooting common DHA assay issues.
References
- 1. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 2. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Determination of artemether and this compound in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma this compound | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 6. researchgate.net [researchgate.net]
- 7. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and this compound, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. propharmagroup.com [propharmagroup.com]
- 12. cellbiopharm.com [cellbiopharm.com]
- 13. ijpcbs.com [ijpcbs.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. biomatik.com [biomatik.com]
- 16. arigobio.com [arigobio.com]
- 17. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 18. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Dihydroartemisinin (DHA) Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for the preparation, storage, and troubleshooting of Dihydroartemisinin (DHA) stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound (DHA) stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of DHA.[1] Ethanol is another suitable solvent, particularly when preparing solutions for in vivo studies or when DMSO is not compatible with the experimental system.[2][3] Due to DHA's poor solubility in aqueous solutions, it is advised to first dissolve it in an organic solvent like DMSO or ethanol before further dilution in aqueous buffers.[2][3][4][5]
Q2: At what temperature should I store my DHA stock solution and for how long?
A2: For long-term storage, it is recommended to store DHA stock solutions at -80°C, where they can be stable for up to two years.[1][6] Storage at -20°C is also an option, with a stability of up to one year.[1][6] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: Is DHA stable in aqueous solutions or cell culture media?
A3: No, DHA is known to be unstable in aqueous and physiological conditions.[2][3][7] Its stability is pH and temperature-dependent, with degradation increasing at neutral to basic pH and at higher temperatures.[2][3] In plasma, the half-life of DHA can be as short as 2.3 hours at 37°C.[2][3] Therefore, it is crucial to prepare fresh working solutions in aqueous buffers or media on the day of the experiment and minimize the incubation time.[1]
Q4: Can I sonicate or heat the solution to dissolve DHA?
A4: Yes, if you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid in the dissolution of DHA.[1] For DMSO solutions, ultrasonic treatment may be necessary to achieve the desired concentration.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | The concentration of DHA may be too high for the solvent, or the storage temperature may have fluctuated. | - Ensure the concentration does not exceed the solubility limit in the chosen solvent.- Store aliquots at a stable -80°C to prevent freeze-thaw cycles.[1] |
| Inconsistent or poor experimental results | The DHA stock solution may have degraded due to improper storage or handling. DHA is unstable in certain solvents like DMSO over time and in aqueous solutions.[2][3] | - Always prepare fresh working solutions from a properly stored, frozen stock on the day of the experiment.[1]- Avoid storing DHA in aqueous buffers for extended periods.[8]- Minimize exposure of the stock solution to room temperature. |
| Difficulty dissolving DHA powder | DHA has low aqueous solubility.[4][5] | - Use a recommended organic solvent such as DMSO or ethanol to prepare the initial stock solution.[1][2][3]- Gentle warming or sonication can be applied to facilitate dissolution.[1] |
| Reduced drug activity in cell-based assays | DHA degrades in physiological conditions, such as in cell culture media or plasma, especially at 37°C.[2][7] | - Prepare working dilutions immediately before adding to the cells.- Consider the stability of DHA over the time course of your experiment. For longer incubations, the effective concentration of DHA may decrease. |
Quantitative Data Summary
The following table summarizes the key quantitative data for the storage and stability of this compound.
| Parameter | Solvent | Concentration/Condition | Value | Reference |
| Solubility | DMSO | 25 mg/mL (87.92 mM) | [1] | |
| Stock Solution Stability | In solvent | at -80°C | Up to 2 years | [1][6] |
| In solvent | at -20°C | Up to 1 year | [1][6] | |
| Powder Stability | at -20°C | Up to 3 years | [1][6] | |
| at 4°C | Up to 2 years | [1][6] | ||
| Half-life in Plasma | pH 7.4, 37°C | 2.3 hours | [2][3] | |
| Half-life in PBS | pH 7.4, 37°C | 5.5 hours | [2][3] |
Experimental Protocols & Workflows
Protocol: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of DHA powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the target concentration. For example, to prepare a 25 mg/mL stock in DMSO, add 1 mL of DMSO to 25 mg of DHA.
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[1]
-
Aliquoting: Dispense the stock solution into smaller, single-use, sterile cryovials to prevent contamination and degradation from repeated freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1][6]
Workflow for Preparing and Storing DHA Stock Solutions
Caption: Workflow for the preparation, storage, and handling of this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Pandemic Sciences Institute [psi.ox.ac.uk]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: pH-Dependent Stability of Dihydroartemisinin (DHA)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the pH-dependent stability of Dihydroartemisinin (DHA) in common experimental buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summary data to ensure the accuracy and reproducibility of your experiments involving DHA.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving DHA and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity of DHA. | DHA may have degraded in the experimental buffer due to inappropriate pH or prolonged incubation. | Verify the pH of your buffer solution before and during the experiment. DHA is more stable in acidic to neutral conditions (pH < 7). For incubations longer than a few hours, consider the stability data provided in Table 1 and adjust your experimental timeline accordingly. Prepare fresh DHA solutions for each experiment. |
| Precipitation of DHA in aqueous buffers. | DHA has poor solubility in aqueous solutions.[1] | Prepare a concentrated stock solution of DHA in an organic solvent such as ethanol, DMSO, or a 50:50 (vol/vol) mixture of ethanol and water before diluting it to the final concentration in your experimental buffer.[1] Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Variability in results between experimental batches. | Differences in buffer preparation, storage of DHA solutions, or incubation conditions can lead to variability. | Standardize your buffer preparation protocol, ensuring consistent pH and ionic strength. Store DHA stock solutions at -70°C and use them within a validated timeframe.[1] Control temperature and incubation times precisely. |
| Loss of DHA activity in cell culture experiments. | Components in serum-enriched media and biological materials like plasma or erythrocyte lysate can accelerate DHA degradation.[1][2][3][4] | Be aware that the half-life of DHA is significantly shorter in biological matrices. For example, the half-life in plasma at pH 7.4 is approximately 2.3 hours, compared to 5.5 hours in phosphate buffer at the same pH.[1][2] Minimize the pre-incubation time of DHA in complete cell culture medium before adding it to the cells. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining DHA stability in experimental buffers?
A1: DHA exhibits its greatest stability in the acidic to neutral pH range.[1] As the pH increases above 7, the rate of degradation significantly increases.[1][2][3] For example, the half-life of DHA is longer at pH 7.2 (8.1 hours) compared to pH 7.4 (5.5 hours) in phosphate buffer.[1]
Q2: How should I prepare my DHA solutions for in vitro experiments?
A2: Due to its poor aqueous solubility, DHA should first be dissolved in an appropriate organic solvent to create a stock solution.[1] Commonly used solvents include ethanol, dimethyl sulfoxide (DMSO), or a 50:50 (vol/vol) ethanol-water mixture.[1] This stock solution can then be diluted to the desired final concentration in the experimental buffer immediately before use.
Q3: What factors other than pH can affect the stability of DHA in my experiments?
A3: Besides pH, temperature is a critical factor; higher temperatures accelerate DHA degradation.[2][3] The presence of biological components, such as those found in plasma, serum, and erythrocyte lysate, can also significantly decrease DHA stability.[1][2][3][4] This is partly due to the presence of Fe(II)-heme, which can degrade artemisinins.[2]
Q4: How long can I store my DHA stock solution?
A4: For long-term storage, it is recommended to keep DHA stock solutions at -70°C.[1] For short-term use, solutions should be kept on ice and protected from light. It is always best practice to prepare fresh dilutions from the stock for each experiment to ensure potency.
Q5: Can I use any type of buffer for my experiments with DHA?
A5: While various buffers can be used, it is crucial to consider their pH. Studies have utilized hydrochloric acid buffer (pH <2), phthalate buffer (pH 2.0-4.5), phosphate buffer (pH 6.0-7.4), and borate buffer (pH 8.6).[1] The choice of buffer should be guided by the desired pH for the experiment, keeping in mind that DHA stability decreases at pH values above 7.
Data on pH-Dependent Stability of this compound
The following tables summarize the quantitative data on the stability of DHA in various buffer systems at 37°C.
Table 1: Half-life (t₁/₂) and Observed Degradation Rate Constant (kₒₑₛ) of DHA at Different pH Values.
| pH | Buffer System | Half-life (t₁/₂) (hours) | Observed Degradation Rate Constant (kₒₑₛ) (s⁻¹) |
| 7.2 | Phosphate Buffer | 8.1 | - |
| 7.4 | Phosphate Buffer | 5.5 | 3.48 x 10⁻⁵ |
| 7.4 | Plasma | 2.3 | 8.55 x 10⁻⁵ |
Data compiled from a study by Parapini et al.[1][2]
Experimental Protocols
Below are detailed methodologies for key experiments related to DHA stability.
Protocol 1: Determination of DHA Half-life at Different pH Values
-
Buffer Preparation : Prepare a series of buffers with varying pH values (e.g., hydrochloric acid for pH <2, phthalate for pH 2.0-4.5, phosphate for pH 6.0-7.4, and borate for pH 8.6).[1] Ensure a constant total buffer species concentration (e.g., 0.2 M) and ionic strength (e.g., μ = 0.5, adjusted with NaCl).[1]
-
DHA Stock Solution Preparation : Prepare a 1.0 mg/mL stock solution of DHA in ethanol due to its poor solubility in aqueous buffers.[1]
-
Sample Preparation : For each pH condition, prepare sample solutions by adding a specific volume of the DHA stock solution to the respective buffer (preheated to 37°C) to achieve the desired final concentrations (e.g., 20, 30, 40, and 50 mg/liter).[1]
-
Incubation : Incubate the sample solutions at a constant temperature (e.g., 37 ± 0.1°C).[1]
-
Sampling : At appropriate time intervals, withdraw samples and immediately store them at -70°C until analysis to halt further degradation.[1]
-
Analysis : Determine the concentration of DHA in the samples using a suitable analytical method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[1]
-
Data Analysis : Plot the natural logarithm of the DHA concentration versus time. The degradation of DHA follows pseudo-first-order kinetics.[2] The observed degradation rate constant (kₒₑₛ) can be determined from the slope of the linear regression. The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / kₒₑₛ.
Protocol 2: Analysis of DHA Stability in Plasma
-
DHA Solution Preparation : Prepare a 50 ng/μl solution of DHA in a 50:50 (vol/vol) ethanol/water mixture.[2]
-
Reaction Mixture : In a salinized glass culture tube, combine 500 μl of plasma and 460 μl of phosphate buffer (pH 7.4).[2]
-
Initiation of Degradation : Spike the plasma-buffer mixture with 40 μl of the DHA solution to obtain a final concentration of 2,000 ng/0.5 ml of plasma in a total reaction volume of 1 ml.[2]
-
Incubation : Incubate the reaction mixture at 37 ± 0.1°C.[2]
-
Sampling : At defined time points (e.g., 0, 0.5, 1, 1.5, 2, 2.5, and 3 hours), withdraw samples and immediately freeze them at -70°C to stop the degradation process.[2]
-
Sample Processing and Analysis : Prior to analysis by HPLC-ECD, thaw the samples and process them according to established methods for plasma samples.[2]
Visualizations
The following diagrams illustrate key experimental workflows and relationships.
Caption: Experimental workflow for determining DHA stability.
Caption: Key factors influencing the stability of DHA.
References
- 1. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 2. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
Dihydroartemisinin degradation products and their interference in assays
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting common issues related to the degradation of dihydroartemisinin (DHA) and the resulting interference in analytical assays.
Section 1: Frequently Asked Questions (FAQs) on DHA Degradation
Q1: What is this compound (DHA) and why is its stability a major concern?
A: this compound (DHA) is the active metabolite of several artemisinin-based antimalarial drugs, including artesunate and artemether.[1][2] Its potent antimalarial activity is attributed to a chemically unstable endoperoxide bridge within its structure.[3] This inherent instability makes DHA highly susceptible to degradation under various physiological and experimental conditions, which can lead to a significant loss of therapeutic activity and complicate its accurate quantification in biological matrices.[1]
Q2: What primary factors contribute to the degradation of DHA?
A: DHA degradation is accelerated by several factors:
-
pH: The rate of decomposition increases significantly at a pH of 7.0 and above.[1]
-
Temperature: Elevated temperatures promote thermal degradation.[4][5] Forced degradation studies often use temperatures of 60°C or higher to identify potential degradation products.[2][6]
-
Biological Matrices: Components in plasma and erythrocyte lysates can accelerate degradation.[1]
-
Presence of Iron: The endoperoxide bridge is rapidly cleaved in the presence of ferrous iron [Fe(II)], particularly from sources like heme released during hemolysis of red blood cells.[1][7]
Q3: What are the known degradation products of DHA?
A: Several degradation products of DHA have been identified. After prolonged storage or heating, DHA can decompose into compounds such as 2-(3-oxobutyl)-3-methyl-6-(2-propanal)-cyclohexanone and a subsequent product, 2-(3-oxobutyl)-3-methyl-6-ethyl-cyclohexanone.[5] In forced degradation studies, a variety of products have been observed and are often designated with codes (e.g., D1, D2, D3) in research literature.[2][6]
Q4: How does the stability of DHA compare in different experimental media?
A: DHA is significantly less stable in biological matrices compared to simple buffer solutions. This is largely due to the presence of enzymes and other reactive molecules like heme. The half-life of DHA is more than halved in plasma compared to a standard phosphate buffer at physiological pH and temperature.[1]
Table 1: Stability and Half-Life of this compound (DHA) in Different Media at 37°C
| Medium | pH | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| Phosphate-Buffered Saline (PBS) | 7.4 | 5.5 hours | 3.48 × 10⁻⁵ s⁻¹ | [1] |
| Human Plasma | 7.4 | 2.3 hours | 8.55 × 10⁻⁵ s⁻¹ | [1] |
Section 2: Troubleshooting Guide for DHA Assays
This section addresses specific issues encountered during the quantification of DHA.
Issue 1: Inconsistent or low recovery of DHA in plasma/blood samples.
-
Possible Cause: Degradation of DHA during or after sample collection due to improper handling, storage, or the inherent instability in the biological matrix. The presence of Fe(II) from even minor hemolysis can cause rapid loss of the analyte.[7][8][9]
-
Troubleshooting Steps:
-
Immediate Stabilization: The most critical step is to stabilize the sample immediately upon collection. This deactivates the components that cause degradation.
-
Use of Stabilizing Agents: Add chemical stabilizers to the collection tubes before adding blood. Effective agents include potassium dichromate to deactivate the Fe(II) core in hemoglobin and deferoxamine to chelate any free Fe(III).[7] Hydrogen peroxide has also been used effectively as a stabilizing agent.[9]
-
Temperature Control: Keep samples on ice immediately after collection and during processing to minimize thermal degradation.
-
Prompt Processing: Process samples (e.g., plasma separation) as quickly as possible.
-
Long-Term Storage: For long-term storage, samples should be kept at -80°C. Studies have shown DHA in plasma is stable for up to one year at this temperature.[10]
-
Issue 2: Appearance of unknown peaks that interfere with DHA quantification in LC-MS analysis.
-
Possible Cause: The interfering peaks are likely degradation products of DHA that may co-elute with the parent drug or the internal standard, leading to inaccurate integration and quantification.[2]
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the HPLC gradient to improve the separation between DHA and its degradation products. Experiment with different mobile phase compositions or a different column chemistry (e.g., Phenyl-Hexyl instead of C18).
-
Utilize High-Resolution Mass Spectrometry (HRMS): Use an MS detector with high mass accuracy (e.g., Orbitrap or Q-TOF) to differentiate between DHA and its degradation products based on their exact mass, even if they are not chromatographically separated.[11]
-
Perform Forced Degradation Studies: Intentionally degrade a DHA standard (e.g., by heating or pH stress) and analyze the sample to identify the retention times and mass spectra of the major degradation products. This will help in confirming their presence in unknown samples.[2][6]
-
Issue 3: Significant signal loss of DHA and its internal standard in hemolyzed samples.
-
Possible Cause: Hemolysis releases large amounts of hemoglobin into the plasma. The Fe(II) in the heme prosthetic group catalytically degrades the endoperoxide bridge of DHA and artemisinin-based internal standards.[7][8][9]
-
Troubleshooting Steps:
-
Pre-treat Hemolyzed Samples: Before protein precipitation or extraction, treat the hemolyzed plasma with a stabilizing agent. Adding hydrogen peroxide or sodium nitrite has been shown to mitigate degradation in hemolyzed samples.[9]
-
Use a Non-Artemisinin Internal Standard: If possible, use a stable isotope-labeled internal standard (e.g., DHA-d3).[9] If degradation is still observed, consider an internal standard that does not contain a peroxide bridge but has similar extraction and ionization properties.
-
Sample Collection Technique: Minimize hemolysis during venipuncture and sample handling. Avoid vigorous shaking and use appropriate gauge needles.
-
Issue 4: Observation of peak splitting or two adjacent peaks for the DHA standard.
-
Possible Cause: DHA exists as two anomers, α-DHA and β-DHA, which can interconvert in solution (a process called epimerization).[10][12] These two epimers may separate under certain chromatographic conditions.
-
Troubleshooting Steps:
-
Consistent Analysis Conditions: Maintain consistent temperature and pH throughout the sample preparation and analysis to stabilize the equilibrium between the epimers.
-
Quantify the Major Epimer: In most reversed-phase chromatography systems, β-DHA is the major and more stable epimer. It is recommended to use the peak area of β-DHA for quantification.[10]
-
Summation of Peaks: If baseline separation is not achieved, an alternative is to sum the peak areas of both epimers for quantification, provided the detector response is similar for both.
-
Section 3: Key Experimental Protocols
Protocol 3.1: Recommended Blood Sample Collection and Stabilization
This protocol is designed to minimize ex-vivo degradation of DHA in whole blood or plasma samples.
-
Prepare Collection Tubes: Pre-load anticoagulant (e.g., heparin) tubes with a stabilizing agent. A combination of potassium dichromate and deferoxamine is recommended.[7]
-
Blood Collection: Collect the blood sample directly into the prepared tube.
-
Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of blood with the anticoagulant and stabilizer. Do NOT shake vigorously.
-
Cooling: Immediately place the tube in an ice bath.
-
Plasma Separation (if required): Within 30 minutes of collection, centrifuge the sample at 4°C (e.g., 1500 x g for 10 minutes) to separate the plasma.
-
Aliquoting: Carefully transfer the plasma supernatant to clean, pre-labeled cryovials.
-
Storage: Immediately freeze the plasma or whole blood aliquots at -80°C until analysis.
Protocol 3.2: Example LC-MS/MS Method Parameters for DHA Quantification
The following table summarizes typical parameters for a validated LC-MS/MS assay for DHA in human plasma.[10][13]
Table 2: Example LC-MS/MS Method Parameters
| Parameter | Specification |
| Sample Preparation | Protein precipitation with acetonitrile or micro-elution solid-phase extraction (SPE). |
| Chromatography Column | Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 50 x 2.1 mm, 1.7 µm). |
| Mobile Phase | Isocratic or gradient elution using Acetonitrile and 10 mM Ammonium Acetate (pH 3.5). |
| Flow Rate | 0.3 - 0.5 mL/minute. |
| Injection Volume | 5 - 10 µL. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+). |
| MS/MS Transition (MRM) | DHA: m/z 302 -> 163; Internal Standard (SIL-DHA): m/z 307 -> 272. |
| Quantification Range | LLOQ ~0.5 ng/mL (5.33 nM) to ULOQ ~1400 ng/mL (5000 nM). |
Section 4: Visual Guides and Workflows
Caption: A validated workflow for collecting and processing blood samples.
Diagram 3: Mechanism of Hemolysis-Induced DHA Degradation and Mitigation
Caption: How hemolysis causes DHA degradation and how stabilizers can prevent it.
References
- 1. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of this compound, artesunate and artemisinin in human blood: overcoming the technical challenge of protecting the peroxide bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. who.int [who.int]
- 9. Determination of artemether and this compound in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and this compound, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Estimation of this compound in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. cellbiopharm.com [cellbiopharm.com]
Navigating the Challenges of Dihydroartemisinin In Vivo Administration: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate vehicle for in vivo administration of Dihydroartemisinin (DHA). This compound, a potent antimalarial agent also investigated for its anticancer properties, presents a significant formulation challenge due to its poor water solubility, which can impact bioavailability and experimental reproducibility.[1][2][3][4] This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful and consistent in vivo studies.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Drug Precipitation in Vehicle | Poor solubility of DHA in the chosen solvent system. | - Increase the concentration of co-solvents (e.g., DMSO, ethanol, PEG).- Utilize solubility-enhancing formulations such as solid dispersions with polymers (PVP) or inclusion complexes with cyclodextrins (HPβCD).[2]- Consider nanoformulations like solid lipid nanoparticles or nanoemulsions to improve stability.[5][6] |
| Low or Variable Bioavailability | Inefficient absorption of DHA from the administration site due to poor solubility and dissolution.[2] | - Employ self-microemulsifying drug delivery systems (SMEDDS) to enhance absorption.[7]- Formulate DHA as a solid dispersion or an inclusion complex to improve its dissolution rate.[2][3]- For oral administration, consider lipid-based formulations like nanoemulsions.[6] |
| Vehicle-Induced Toxicity or Irritation | High concentrations of organic solvents like DMSO or ethanol.[8] | - Minimize the concentration of organic solvents by using them in combination with less toxic vehicles like saline or polyethylene glycol (PEG).[8]- Whenever possible, opt for biocompatible formulations such as liposomes or oil-based vehicles for lipophilic drugs.[8][9] |
| Inconsistent Results Between Experiments | Variability in vehicle preparation, drug concentration, or administration technique. | - Standardize the protocol for vehicle and drug formulation preparation, including precise measurements and mixing procedures.- Ensure the final formulation is homogenous and stable before each administration.- For intravenous administration, ensure complete dissolution to prevent embolism. |
Frequently Asked Questions (FAQs)
Q1: What are the most common vehicles for in vivo administration of this compound?
A1: Due to its low water solubility, DHA is often administered in a co-solvent system or advanced formulations.[1] Common approaches include:
-
Co-solvent systems: A mixture of an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol with an aqueous solution such as saline or phosphate-buffered saline (PBS). Polyethylene glycol (PEG) is also frequently used.[8]
-
Oil-based vehicles: For oral or intraperitoneal administration of the lipophilic DHA, oils like corn, olive, or sesame oil can be used.[8]
-
Solubility-enhancing formulations: To improve aqueous solubility and bioavailability, researchers utilize solid dispersions with polymers like polyvinylpyrrolidone (PVP) or inclusion complexes with cyclodextrins like hydroxypropyl-β-cyclodextrin (HPβCD).[2][3]
-
Nanoformulations: Advanced delivery systems such as solid lipid nanoparticles, nanoemulsions, and liposomes have been developed to enhance the delivery and efficacy of DHA.[5][6][9]
Q2: How can I improve the solubility of DHA for my in vivo experiments?
A2: Several methods can significantly enhance the solubility of DHA:
-
Solid Dispersions: Creating a solid dispersion of DHA with a hydrophilic polymer like PVPK30 can increase its aqueous solubility by up to 50-fold.[2]
-
Inclusion Complexes: Forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HPβCD) can enhance DHA's water solubility by as much as 84-fold.[2]
-
Self-Microemulsifying Drug Delivery System (SMEDDS): A formulation containing oils (e.g., groundnut oil), surfactants (e.g., Cremophor RH), and co-surfactants (e.g., Tween 80) can significantly improve DHA's dissolution.[7]
-
Nanoemulsions: Formulating DHA in lipid nanoemulsions using high-pressure homogenization can create stable formulations with small droplet sizes, improving solubility and bioavailability.[6]
Q3: What are the recommended routes of administration for DHA in animal models?
A3: The choice of administration route depends on the experimental design and the vehicle used. Common routes include:
-
Oral (p.o.): Often used for antimalarial studies, typically with formulations designed to enhance oral bioavailability, such as SMEDDS or solid dispersions.[2][7]
-
Intraperitoneal (i.p.): A common route for preclinical studies, suitable for various solvent-based and nanoparticle formulations.
-
Intravenous (i.v.): Requires a formulation where DHA is fully solubilized to prevent embolism, such as in a co-solvent system or polyester nanocapsules.[10]
-
Intranasal: Has been explored as a non-invasive alternative for treating malaria in mouse models.[11][12]
Q4: Are there any known interactions between DHA and common vehicles?
A4: While most common vehicles are chosen for their inertness, it's crucial to consider potential interactions. For instance, some excipients like Cremophor EL, used to solubilize poorly water-soluble drugs, can have their own biological effects and may cause side effects.[1] It is always recommended to include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Experimental Protocols
Preparation of a DHA Solid Dispersion with PVPK30
This protocol is based on the solvent evaporation method to enhance the solubility of DHA.
Materials:
-
This compound (DHA)
-
Polyvinylpyrrolidone K30 (PVPK30)
-
Methanol
-
Rotary evaporator
-
Water bath
-
Desiccator
Procedure:
-
Dissolve a specific ratio of DHA and PVPK30 (e.g., 1:4 w/w) in a sufficient volume of methanol in a round-bottom flask.
-
Ensure complete dissolution of both components by gentle swirling or sonication.
-
Evaporate the methanol using a rotary evaporator with the water bath set to 40-50°C.
-
Continue evaporation until a thin, dry film is formed on the flask's inner surface.
-
Further dry the solid dispersion in a desiccator under vacuum for at least 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be collected and ground into a fine powder for reconstitution in an appropriate aqueous buffer for administration.
Formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS) for Oral DHA Administration
This protocol describes the preparation of a lipid-based formulation for enhanced oral delivery.
Materials:
-
This compound (DHA)
-
Groundnut Oil (Oil phase)
-
Cremophor RH (Surfactant)
-
Tween 80 (Co-surfactant)
-
Vortex mixer
Procedure:
-
Accurately weigh the required amounts of DHA, groundnut oil, Cremophor RH, and Tween 80 based on a pre-determined optimized formulation.
-
Add the weighed DHA to the groundnut oil and vortex until the drug is completely dissolved.
-
To the oil-drug mixture, add the surfactant (Cremophor RH) and then the co-surfactant (Tween 80).
-
Vortex the mixture thoroughly until a clear and homogenous pre-concentrate is formed.
-
For administration, this pre-concentrate can be filled into capsules or administered directly, followed by water. The formulation will spontaneously form a microemulsion in the gastrointestinal tract.[7]
Visualizing Experimental Workflows
Logical Workflow for Vehicle Selection
The following diagram illustrates a logical workflow for selecting an appropriate vehicle for in vivo DHA administration, from initial considerations to final formulation selection.
Caption: A logical workflow for selecting an appropriate vehicle for in vivo DHA administration.
Signaling Pathway: DHA's Proposed Mechanism of Action
This compound's primary mechanism of action involves the iron-mediated cleavage of its endoperoxide bridge, leading to the generation of reactive oxygen species (ROS). This diagram illustrates the proposed pathway.
Caption: Proposed mechanism of action for this compound (DHA).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vivo and in vitro evaluation of this compound prodrug nanocomplexes as a nano-drug delivery system: characterization, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NANOPARTICLE-BASED formulation of this compound-lumefantrine duo-drugs: Preclinical Evaluation and enhanced antimalarial efficacy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnrjournal.com [pnrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Treatment of malaria in a mouse model by intranasal drug administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Technical Support Center: Dihydroartemisinin (DHA) Nanoformulations
Welcome to the technical support center for the development of Dihydroartemisinin (DHA) nanoformulations. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formulation, characterization, and evaluation of DHA nanoparticles.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Low Drug Loading Efficiency (<70%) | Poor affinity of DHA for the nanoparticle core material. | - Optimize the polymer/lipid: Screen different types of polymers or lipids to find one with better interaction with DHA. - Modify the solvent system: Use a solvent in which DHA has high solubility but the nanoparticle matrix has limited solubility to promote drug entrapment during nanoparticle formation. - Adjust the drug-to-carrier ratio: Increasing the initial amount of DHA can sometimes improve loading, but there is an optimal range beyond which it may decrease. |
| Poor Encapsulation Efficiency (<80%) | Drug leakage into the external aqueous phase during formulation. | - Optimize the homogenization/sonication parameters: High energy input can sometimes lead to drug expulsion. Reduce the duration or intensity. - Use a stabilizer: Incorporate a suitable stabilizer (e.g., PVA, Poloxamer) in the external phase to reduce drug diffusion. - Adjust the pH of the aqueous phase: The solubility of DHA can be pH-dependent. Adjusting the pH may reduce its solubility in the external phase, thus improving encapsulation. |
| Large Particle Size (>300 nm) or High Polydispersity Index (PDI > 0.3) | Aggregation of nanoparticles. | - Increase stabilizer concentration: A higher concentration of stabilizer can provide better steric or electrostatic stabilization. - Optimize homogenization/sonication: Insufficient energy input may result in larger particles. Gradually increase the speed or time and monitor the particle size. - Control the temperature: Temperature can affect the viscosity of the phases and the efficiency of particle size reduction. |
| Instability of Nanoformulation (Aggregation or Drug Leakage over time) | Insufficient surface charge or steric hindrance. | - Increase zeta potential: Modify the surface of the nanoparticles to have a higher absolute zeta potential (> ±30 mV) for better electrostatic stability. - PEGylation: The addition of polyethylene glycol (PEG) chains to the nanoparticle surface can provide steric stabilization and prevent aggregation. - Lyophilization: For long-term storage, lyophilize the nanoformulation with a suitable cryoprotectant (e.g., trehalose, mannitol). |
| Low In Vitro Drug Release | High affinity of the drug to the matrix or slow degradation of the carrier. | - Incorporate a release modulator: Add a component to the matrix that can create pores or channels for drug diffusion. - Use a biodegradable polymer with a faster degradation rate. - Decrease the particle size: Smaller particles have a larger surface area-to-volume ratio, which can facilitate faster drug release. |
| Inconsistent Batch-to-Batch Reproducibility | Variations in experimental conditions. | - Standardize all experimental parameters: Precisely control temperature, stirring speed, sonication/homogenization parameters, and addition rates of solutions. - Use high-purity reagents and solvents. - Automate the process: Where possible, use automated systems to minimize human error. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound (DHA) into nanoparticles?
A1: The primary challenges in developing DHA nanoformulations stem from its inherent physicochemical properties. DHA has poor aqueous solubility, which complicates its delivery and limits bioavailability.[1][2][3] It is also chemically unstable, particularly in physiological conditions, which can lead to degradation and loss of therapeutic efficacy.[1][4] Achieving high drug loading and encapsulation efficiency while maintaining a small and uniform particle size can also be challenging.[5][6]
Q2: Which type of nanoparticle is most suitable for DHA delivery?
A2: Several types of nanoparticles have been successfully used for DHA delivery, each with its own advantages. Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are popular due to their biocompatibility, ability to enhance oral bioavailability, and potential for sustained release.[5][7][8] Polymeric nanoparticles, such as those made from PLGA, offer controlled and sustained drug release profiles.[6] Liposomes have also been investigated for delivering DHA. The choice of nanoparticle will depend on the desired route of administration, release profile, and therapeutic application.
Q3: How can I improve the aqueous solubility of my DHA nanoformulation?
A3: Encapsulating DHA within a nanoparticle core is the primary way to improve its apparent aqueous solubility. The nanoparticle formulation effectively disperses the poorly soluble drug in an aqueous medium. Further improvements can be achieved by using amphiphilic polymers or surfactants as stabilizers, which can enhance the wetting and dispersibility of the nanoparticles.
Q4: What is a good starting point for the drug-to-carrier ratio?
A4: A common starting point for the drug-to-carrier ratio is 1:10 (w/w). However, the optimal ratio can vary significantly depending on the specific carrier material, the solvent system used, and the desired drug loading. It is recommended to perform optimization studies by varying this ratio (e.g., 1:5, 1:10, 1:20) and evaluating the impact on drug loading, encapsulation efficiency, particle size, and stability.
Q5: How can I assess the stability of my DHA nanoformulation?
A5: Stability should be assessed under different storage conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) over a period of time (e.g., 1, 3, and 6 months).[9] Key parameters to monitor include particle size, polydispersity index (PDI), zeta potential, and drug content. Any significant changes in these parameters would indicate instability. Visual inspection for signs of aggregation or precipitation is also important.
Q6: What in vitro tests are essential for characterizing DHA nanoformulations?
A6: Essential in vitro characterization includes:
-
Particle Size and Polydispersity Index (PDI) Analysis: Typically measured by Dynamic Light Scattering (DLS).
-
Zeta Potential Measurement: To assess the surface charge and predict stability.
-
Drug Loading and Encapsulation Efficiency: Determined by separating the unencapsulated drug from the nanoparticles and quantifying the drug amount.
-
In Vitro Drug Release Study: To evaluate the release profile of DHA from the nanoparticles over time, often using a dialysis bag method in a release medium (e.g., phosphate-buffered saline with a surfactant).[6]
-
Morphological Characterization: Using techniques like Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to visualize the shape and surface of the nanoparticles.[10]
-
Solid-State Characterization: Using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to understand the physical state of the drug within the nanoparticle matrix.[11]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on DHA nanoformulations.
Table 1: Physicochemical Properties of DHA Nanoformulations
| Nanoformulation Type | Carrier Material | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Stearic Acid | 240.7 ± 2.4 | 0.16 ± 0.02 | +17.0 ± 2.4 | [6] |
| DHA-LUM-SLNs | Stearic Acid | 308.4 | 0.29 | -16.0 | [5][12] |
| PLGA Nanoparticles | PLGA | ~145 | - | -4 | [6] |
| Lipid Nanoemulsions | Soybean Oil | 26 - 56 | - | -28 to -35 | [3] |
| Transferrin-PEG-DHA NPs | 8-arm-PEG | 147 | - | - | [6] |
Table 2: Drug Loading and Encapsulation Efficiency of DHA Nanoformulations
| Nanoformulation Type | Carrier Material | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Stearic Acid | 13.9 | 62.3 | [7][13] |
| DHA-LUM-SLNs | Stearic Acid | 11.9 (for DHA) | 93.9 (for DHA) | [5] |
| PLGA Nanoparticles | PLGA | 4.4 | 93 | [6] |
| Transferrin-PEG-DHA NPs | 8-arm-PEG | 10.39 | - | [1] |
| ZIF-8 NPs | ZIF-8 | - | 77.2 | [1] |
Experimental Protocols
Protocol 1: Preparation of DHA-Loaded Solid Lipid Nanoparticles (SLNs) by a Modified Solvent Evaporation Method
This protocol is adapted from a method used for preparing DHA-loaded SLNs.[5][12]
Materials:
-
This compound (DHA)
-
Stearic Acid (Lipid)
-
Polyvinyl Alcohol (PVA) (Stabilizer)
-
Ethyl Acetate (Organic Solvent)
-
Deionized Water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of stearic acid and DHA in ethyl acetate.
-
Aqueous Phase Preparation: Dissolve PVA in deionized water to create the aqueous stabilizer solution.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The parameters (speed, time) should be optimized to achieve the desired particle size.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the ethyl acetate to evaporate completely, leading to the formation of solid lipid nanoparticles.
-
Purification: Centrifuge the SLN suspension to separate the nanoparticles from the un-encapsulated drug and excess stabilizer. Wash the pellet with deionized water and re-centrifuge.
-
Resuspension and Storage: Resuspend the final SLN pellet in deionized water or a suitable buffer for characterization or lyophilize for long-term storage.
Protocol 2: Determination of Drug Loading and Encapsulation Efficiency
Procedure:
-
Separation of Free Drug: Take a known volume of the nanoformulation suspension and centrifuge it at high speed to pellet the nanoparticles.
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the un-encapsulated (free) DHA. Quantify the amount of DHA in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification of Total Drug: Take the same known volume of the uncentrifuged nanoformulation suspension. Disrupt the nanoparticles to release the encapsulated drug (e.g., by adding a suitable solvent like acetonitrile or methanol). Quantify the total amount of DHA.
-
Calculations:
-
Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%DL): %DL = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
Visualizations
Experimental Workflow for DHA Nanoformulation
Caption: Workflow for the preparation and characterization of DHA nanoformulations.
Troubleshooting Logic for Low Encapsulation Efficiency
Caption: Decision-making flow for troubleshooting low encapsulation efficiency.
References
- 1. Development of nanoscale drug delivery systems of this compound for cancer therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development Insights of Surface Modified Lipid Nanoemulsions of this compound for Malaria Chemotherapy: Characterization, and in vivo Antimalarial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NANOPARTICLE-BASED formulation of this compound-lumefantrine duo-drugs: Preclinical Evaluation and enhanced antimalarial efficacy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development, characterization and antimalarial efficacy of this compound loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design-of-Experiment-Assisted Fabrication of Biodegradable Polymeric Nanoparticles: In Vitro Characterization, Biological Activity, and In Vivo Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improving the solubility and bioavailability of this compound by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NANOPARTICLE-BASED formulation of this compound-lumefantrine duo-drugs: Preclinical Evaluation and enhanced antimalarial efficacy in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Dihydroartemisinin (DHA) in Experimental Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Dihydroartemisinin (DHA) and ensuring the reliability of their experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with DHA.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability in Results Between Replicates | Inconsistent Cell Seeding: Uneven distribution of cells across wells. | - Ensure the cell suspension is thoroughly mixed before and during plating.- Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell settling. |
| DHA Instability: DHA is unstable in aqueous solutions, especially at physiological pH and temperature.[1] | - Prepare fresh dilutions of DHA from a stock solution for each experiment.- Avoid prolonged incubation of DHA in culture media before adding to cells.- Use pre-warmed media for dilutions to minimize temperature shock to cells, but add DHA immediately before treating the cells. | |
| Pipetting Errors: Inaccurate dispensing of DHA or cell suspension. | - Calibrate pipettes regularly.- Use appropriate pipette volumes and pre-wet the tips. | |
| No or Low Cytotoxic Effect Observed | Suboptimal DHA Concentration: The concentration of DHA used may be too low for the specific cell line. | - Perform a dose-response experiment to determine the IC50 value for your cell line (see Table 1 for reference values).- Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and does not exceed 0.1%. |
| Cell Line Resistance: The cell line may be inherently resistant to DHA-induced cytotoxicity. | - Consider using a different cell line or a combination treatment approach. | |
| Degraded DHA: The DHA stock solution may have degraded over time. | - Prepare fresh stock solutions of DHA in an appropriate solvent like DMSO or ethanol and store them at -80°C, protected from light.[2] | |
| Inconsistent Western Blot Results | Protein Degradation: DHA can induce apoptosis, leading to protein degradation. | - Harvest cells at earlier time points after DHA treatment.- Add protease and phosphatase inhibitors to the lysis buffer. |
| Low Protein Expression: The target protein may be downregulated by DHA. | - Increase the amount of protein loaded onto the gel.- Use a more sensitive detection method (e.g., enhanced chemiluminescence). | |
| High Background in Fluorescence-Based Assays | Autofluorescence: DHA or the cells themselves may exhibit autofluorescence. | - Include appropriate controls (e.g., cells treated with vehicle only, DHA in media without cells) to determine background fluorescence.- Use a plate reader with appropriate filters to minimize background signal. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound (DHA)?
DHA's primary mechanism involves the iron-mediated cleavage of its endoperoxide bridge. This reaction generates reactive oxygen species (ROS) and carbon-centered radicals, which induce oxidative stress and damage cellular macromolecules, leading to cell death.[3] DHA has been shown to be a promiscuous agent, targeting a wide array of proteins within the cell.
2. How can I minimize off-target effects of DHA in my experiments?
To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the IC50 value for your specific cell line and use concentrations around this value for your experiments. Using excessively high concentrations is more likely to induce non-specific effects.
-
Perform time-course experiments: The effects of DHA can be time-dependent. Shorter incubation times may be sufficient to observe the desired effect while minimizing broader off-target consequences.
-
Use appropriate controls: Always include a vehicle control (the solvent used to dissolve DHA, typically DMSO) at the same final concentration as in the experimental wells.
-
Consider the cellular context: The off-target effects of DHA can be cell-type specific. Be aware of the key signaling pathways in your cell line of interest and how they might be affected by DHA.
3. What is the best way to prepare and store DHA stock solutions?
DHA has low water solubility.[4] It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For example, a 100 mM stock solution can be prepared in 100% DMSO.[2] This stock solution should be aliquoted and stored at -80°C to maintain stability and protected from light.[2] When preparing working solutions, dilute the stock in the appropriate cell culture medium immediately before use.
4. DHA is unstable in aqueous solutions. How does this affect my experiments?
The instability of DHA in aqueous solutions, particularly at 37°C and neutral pH, can lead to a decrease in its effective concentration over time.[1] This can result in underestimation of its potency and variability in experimental results. To mitigate this:
-
Always prepare fresh working solutions of DHA for each experiment.
-
Minimize the pre-incubation time of DHA in culture medium before it is added to the cells.
-
For longer-term experiments, consider replenishing the medium with freshly prepared DHA at regular intervals.
5. Which signaling pathways are known to be affected by DHA?
DHA has been shown to modulate several key signaling pathways, which can be both on-target and off-target depending on the research context. These include:
-
Inhibition of:
-
NF-κB signaling
-
PI3K/AKT/mTOR signaling
-
JAK/STAT signaling
-
Wnt/β-catenin signaling
-
-
Activation of:
-
JNK/p38 MAPK signaling
-
Caspase-dependent apoptotic pathways
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |
| Cancer Cell Lines | |||
| Jurkat | T-cell acute lymphoblastic leukemia | IC50 was calculated based on 50% inhibition. | 48 |
| Molt-4 | T-cell acute lymphoblastic leukemia | IC50 was calculated based on 50% inhibition. | 48 |
| SU-DHL-4 | Diffuse large B-cell lymphoma | ~20 | 24 |
| SH-SY5Y | Neuroblastoma | ~5 | 24 |
| Hep3B | Hepatocellular carcinoma | 29.4 | 24 |
| Huh7 | Hepatocellular carcinoma | 32.1 | 24 |
| PLC/PRF/5 | Hepatocellular carcinoma | 22.4 | 24 |
| HepG2 | Hepatocellular carcinoma | 40.2 | 24 |
| A549 | Non-small cell lung cancer | Not specified | Not specified |
| PC9 | Non-small cell lung cancer | 19.68 | 48 |
| NCI-H1975 | Non-small cell lung cancer | 7.08 | 48 |
| MCF-7 | Breast cancer | 129.1 | 24 |
| MDA-MB-231 | Breast cancer | 62.95 | 24 |
| SW1116 | Early-stage colorectal cancer | 63.79 | 24 |
| SW480 | Early-stage colorectal cancer | 65.19 | 24 |
| SW620 | Late-stage colorectal cancer | 15.08 | 24 |
| DLD-1 | Late-stage colorectal cancer | ~20 | 24 |
| HCT116 | Late-stage colorectal cancer | ~30 | 24 |
| COLO205 | Late-stage colorectal cancer | 38.46 | 24 |
| Normal Cell Lines | |||
| CCD-841 CoN | Normal human colon epithelial cells | 53.51 | 24 |
| IEC-6 | Normal rat small intestine epithelial cells | >400 | 24 |
Key Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3 x 10³ to 5 x 10³ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[5][6]
-
DHA Treatment: Prepare serial dilutions of DHA in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of DHA or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[7][8]
-
Reagent Addition:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[6][8]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry.
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 1 x 10⁶ cells/well) and allow them to adhere overnight.[7] Treat the cells with various concentrations of DHA or vehicle control for the desired time (e.g., 24 hours).[5][7]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Washing: Wash the cells twice with ice-cold PBS.[7]
-
Staining: Resuspend the cells in 1X Binding Buffer provided with the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[7]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol provides a general workflow for analyzing protein expression changes following DHA treatment.
-
Cell Lysis: After treating cells with DHA for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[9]
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[9]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel and run the gel to separate the proteins by size.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your protein of interest overnight at 4°C with gentle agitation.[9][10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[9]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[9]
Visualizations
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Major signaling pathways modulated by this compound (DHA).
References
- 1. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. This compound Disrupts Zinc Homeostasis in Plasmodium falciparum To Potentiate Its Antimalarial Action via Pyknosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-cyclodextrin complexation: solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BIOCELL | Free Full-Text | this compound enhances cell apoptosis in diffuse large B cell lymphoma by inhibiting the STAT3 activity [techscience.com]
- 8. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound regulates immune cell heterogeneity by triggering a cascade reaction of CDK and MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Experimental Design with Dihydroartemisinin (DHA)
Welcome to the technical support center for researchers working with Dihydroartemisinin (DHA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design, particularly those related to DHA's short half-life and chemical instability.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound (DHA) and what factors influence it?
A1: this compound has a notoriously short half-life, which is significantly influenced by the experimental conditions. In physiological conditions, its stability is a critical factor to consider for accurate and reproducible results.
The half-life of DHA is dependent on the matrix, pH, and temperature. For instance, in human plasma at 37°C, the half-life is approximately 2.3 hours, whereas in a phosphate buffer at pH 7.4, it extends to 5.5 hours.[1] Increasing the temperature can further accelerate its degradation.[1] The antimalarial activity of DHA has been observed to be reduced by half after 3 hours of incubation in plasma and is almost completely gone after 24 hours.[1][2]
Data Presentation: Half-life of this compound in Various Conditions
| Condition | Matrix | pH | Temperature (°C) | Half-life (t½) |
| In vitro | Human Plasma | 7.4 | 37 | ~2.3 hours[1] |
| In vitro | Phosphate Buffer | 7.4 | 37 | ~5.5 hours[1] |
| In vitro | Phosphate Buffer | 7.2 | 37 | ~8.1 hours |
| In vivo (oral) | Human Adults | N/A | N/A | ~0.83 - 1.9 hours |
| In vivo (IV) | Rats | N/A | N/A | ~0.95 hours |
Q2: How should I prepare and store this compound (DHA) stock solutions to maintain their stability?
A2: Due to its poor solubility in aqueous solutions and instability, proper preparation and storage of DHA stock solutions are crucial for experimental success.
It is recommended to dissolve DHA in a non-aqueous solvent such as ethanol or DMSO.[1] For example, a stock solution can be prepared by dissolving DHA in ethanol at a concentration of 40 mM.[1] These stock solutions should be stored at 4°C to prevent degradation.[1] It is best to use the drug immediately after preparation or dilute it in the final medium just before the experiment to minimize loss of activity.[1]
Troubleshooting Guides
Problem 1: Inconsistent or weaker-than-expected results in my in vitro cell-based assays with DHA.
Possible Causes:
-
DHA Degradation: The short half-life of DHA in culture media at 37°C means that the effective concentration of the drug decreases significantly over the course of a typical 24- or 48-hour experiment.
-
Suboptimal Drug Exposure: If the initial concentration is not high enough to account for degradation, cells may be exposed to sub-therapeutic levels of the drug for a significant portion of the incubation period.
-
Interaction with Media Components: Components in the serum-enriched media can affect DHA's stability and activity.[1][2]
Solutions:
-
Shorten Incubation Times: If the experimental design allows, use shorter incubation periods to minimize the impact of DHA degradation.
-
Replenish DHA: For longer experiments, consider replacing the media with freshly prepared DHA-containing media at regular intervals (e.g., every 3-6 hours) to maintain a more stable concentration.
-
Use a Higher Initial Concentration: Based on the known degradation rate, you may need to use a higher initial concentration to ensure that the effective concentration remains within the desired therapeutic window for the duration of the experiment.
-
Conduct a Stability Test: Perform a preliminary experiment to determine the stability of DHA in your specific cell culture medium under your experimental conditions. This can be done by incubating DHA in the medium for different time points and then measuring the remaining concentration using HPLC or assessing its biological activity in a short-term assay.
Experimental Protocols: Protocol for Determining DHA Stability in Cell Culture Medium
-
Preparation of DHA solution: Prepare a stock solution of DHA in ethanol or DMSO. Dilute the stock solution in your cell culture medium to the desired final concentration.
-
Incubation: Aliquot the DHA-containing medium into multiple sterile tubes and incubate them at 37°C in a CO2 incubator.
-
Time Points: At various time points (e.g., 0, 1, 3, 6, 12, 24 hours), remove a tube from the incubator and immediately freeze it at -80°C to stop further degradation.
-
Quantification: Once all time points are collected, thaw the samples and quantify the remaining DHA concentration using a validated analytical method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[1]
-
Data Analysis: Plot the concentration of DHA versus time to determine its degradation kinetics and calculate the half-life in your specific medium.
Problem 2: Difficulty in interpreting the mechanism of action of DHA due to its pleiotropic effects.
Possible Cause:
-
Multiple Signaling Pathways: this compound is known to affect a wide range of signaling pathways involved in processes like apoptosis, cell cycle regulation, and angiogenesis.[3] This can make it challenging to pinpoint the primary mechanism of action in a specific context.
Solution:
-
Pathway-Specific Analysis: To dissect the specific pathways involved, it is essential to use a combination of molecular biology techniques. This can include:
-
Western Blotting: To analyze the expression and phosphorylation status of key proteins in suspected signaling pathways.
-
Gene Expression Analysis (qPCR or RNA-seq): To identify changes in the transcription of genes related to specific pathways.
-
Use of Specific Inhibitors or Activators: To confirm the role of a particular pathway by blocking or stimulating it and observing the effect on DHA's activity.
-
Gene Knockdown or Knockout (siRNA or CRISPR): To specifically target and eliminate the function of a protein in a pathway of interest.
-
Mandatory Visualizations
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cancer and other diseases. Below are diagrams representing some of these pathways.
Caption: this compound's inhibitory effect on the mTOR signaling pathway.
Caption: this compound-induced apoptosis via the mitochondrial pathway.
Experimental Workflow
The following diagram illustrates a recommended workflow for conducting in vitro experiments with DHA, taking into account its short half-life.
Caption: Recommended workflow for in vitro experiments using this compound.
References
- 1. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Pandemic Sciences Institute [psi.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
Dihydroartemisinin vs. Artemisinin in Cancer Therapy: A Comparative Guide
A detailed analysis of two promising compounds in oncology research, this guide provides a head-to-head comparison of Dihydroartemisinin (DHA) and its parent compound, Artemisinin (ART), in the context of cancer therapy. We objectively evaluate their performance based on preclinical data, delve into their mechanisms of action, and provide detailed experimental protocols for key assays.
Executive Summary
Artemisinin, a sesquiterpene lactone derived from the plant Artemisia annua, and its semi-synthetic derivative, this compound (DHA), have garnered significant attention for their potential as anticancer agents.[1] Originally developed as antimalarial drugs, their unique endoperoxide bridge is central to their cytotoxic activity.[1][2] This structure reacts with intracellular iron, which is often abundant in cancer cells, to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[1][2] Preclinical evidence strongly suggests that DHA is a more potent anticancer agent than Artemisinin.[3][4][5] DHA is, in fact, the primary active metabolite of artemisinin and its other derivatives.[3][6] It generally exhibits greater bioavailability and stronger cytotoxic effects across a range of cancer cell lines.[3][7]
Performance Comparison: Cytotoxicity
The superior anticancer potency of this compound over Artemisinin is evident in their respective half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate a higher potency of the compound in inhibiting cancer cell growth. The following tables summarize the comparative cytotoxicity of DHA and ART in various cancer cell lines.
Table 1: Comparative IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | Incubation Time | IC50 (µM) |
| Artemisinin | MCF-7 | 24h | 396.6 |
| This compound | MCF-7 | 24h | 129.1 |
| Artemisinin | MDA-MB-231 | 24h | 336.63 |
| This compound | MDA-MB-231 | 24h | 62.95 |
| Data sourced from multiple studies indicates that DHA is significantly more potent than ART in inhibiting the growth of breast cancer cells.[5] |
Table 2: IC50 Values for this compound in Other Cancer Cell Lines
| Cancer Type | Cell Line | Incubation Time | IC50 (µM) |
| Lung Cancer | PC9 | 48h | 19.68 |
| Lung Cancer | NCI-H1975 | 48h | 7.08 |
| Liver Cancer | Hep3B | 24h | 29.4 |
| Liver Cancer | Huh7 | 24h | 32.1 |
| Liver Cancer | PLC/PRF/5 | 24h | 22.4 |
| Liver Cancer | HepG2 | 24h | 40.2 |
| These findings highlight the efficacy of this compound across a variety of cancer types.[5][8] |
Mechanisms of Anticancer Action
Both this compound and Artemisinin share similar mechanisms of action, though the potency of these effects is generally greater with DHA. Their anticancer activity is multifaceted, targeting several key pathways that regulate cancer cell proliferation, survival, and metastasis.[2][9][10]
The primary mechanisms include:
-
Induction of Apoptosis: Both compounds trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][11] This is often initiated by the generation of ROS.[10][11]
-
Induction of Ferroptosis: A distinct iron-dependent form of programmed cell death, ferroptosis is a key mechanism for artemisinins.[9][10] DHA has been shown to sensitize cancer cells to ferroptosis by promoting the lysosomal degradation of ferritin, which increases the intracellular pool of free iron.[9]
-
Cell Cycle Arrest: Artemisinin and its derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 and G2/M phases.[2][10]
-
Inhibition of Angiogenesis: DHA has demonstrated anti-angiogenic effects, which are crucial for preventing tumor growth and metastasis.[9][10] This is partly achieved by inhibiting the NF-κB pathway and its downstream pro-angiogenic factors.[9]
-
Induction of Autophagy: These compounds can also induce autophagy, a cellular process of self-digestion, which can lead to cell death in some cancer contexts.[9]
Signaling Pathways Modulated by this compound
DHA has been shown to modulate a complex network of signaling pathways to exert its anticancer effects. The diagram below illustrates some of the major pathways involved.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound and Artemisinin's anticancer effects.
Cell Viability Assessment: MTT Assay
This colorimetric assay is used to determine the cytotoxic effects of a compound by measuring the metabolic activity of cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Artemisinin for a specified duration (e.g., 24, 48, or 72 hours). Include an untreated control group.[1]
-
MTT Addition: Following treatment, remove the media and add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL) to each well. Incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentrations of this compound or Artemisinin for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental Workflow for Apoptosis Detection
The following diagram outlines the general workflow for detecting apoptosis using Annexin V/PI staining followed by flow cytometry.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]
- 10. Anticancer Activity of Artemisinin and its Derivatives | Anticancer Research [ar.iiarjournals.org]
- 11. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: A Potential Natural Anticancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroartemisinin vs. Chloroquine: A Comparative Analysis for Malaria Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of two pivotal antimalarial drugs: Dihydroartemisinin (DHA) and Chloroquine (CQ). This compound, the active metabolite of all artemisinin compounds, is a cornerstone of modern artemisinin-based combination therapies (ACTs).[1] Chloroquine, a synthetic 4-aminoquinoline, was once the frontline treatment for malaria but its efficacy has been severely undermined by widespread resistance.[2][3] This document synthesizes experimental data on their mechanisms of action, resistance profiles, and clinical performance to inform research and drug development efforts.
Mechanisms of Action: Two Distinct Pathways
The methodologies by which DHA and chloroquine eliminate the Plasmodium parasite are fundamentally different, targeting separate vulnerabilities in the parasite's lifecycle within red blood cells.
This compound (DHA): The antimalarial activity of DHA is centered on its endoperoxide bridge.[4] Inside the parasite-infected red blood cell, this bridge is cleaved by ferrous iron (Fe²⁺), which is released during the parasite's digestion of hemoglobin.[1][4] This cleavage generates a cascade of reactive oxygen species (ROS) and other free radicals.[1][4] These highly reactive molecules then damage a wide array of parasite macromolecules, including proteins and lipids, causing significant oxidative stress and leading to the parasite's death.[1][4] This rapid, promiscuous mode of action is a key factor in the fast parasite clearance times observed with artemisinin derivatives.[1]
Chloroquine (CQ): Chloroquine's action is more targeted. As a weak base, it accumulates in the acidic digestive vacuole of the parasite.[5][6] Inside this vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[3][7] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[3][5] Chloroquine works by binding to heme, preventing its polymerization into hemozoin.[3][7] The accumulation of this toxic heme-chloroquine complex leads to membrane damage and parasite death.[7]
Mechanisms of Resistance
The emergence and spread of drug resistance pose a significant threat to malaria control. The parasites have evolved distinct mechanisms to evade the cytotoxic effects of both DHA and Chloroquine.
This compound Resistance: Resistance to artemisinins is primarily associated with mutations in the Plasmodium falciparum Kelch13 (K13) protein.[8][9] While the precise function of K13 is still under investigation, these mutations are linked to a reduced rate of parasite clearance following treatment.[10] Other factors, such as the amplification of the pfmdr1 gene and an enhanced antioxidant defense network in the parasite, have also been shown to contribute to reduced susceptibility to DHA in vitro.[11][12]
Chloroquine Resistance: The primary driver of chloroquine resistance is mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[8][13][14] The PfCRT protein is located on the membrane of the parasite's digestive vacuole.[8] In resistant strains, mutated PfCRT actively pumps chloroquine out of the vacuole, preventing the drug from reaching the high concentrations needed to inhibit hemozoin formation.[8][15]
Clinical Efficacy Comparison
Clinical trials directly comparing DHA-based therapies (typically this compound-Piperaquine, DP) and Chloroquine highlight significant differences in their performance, particularly in regions with established CQ resistance.
| Parameter | This compound-Piperaquine (DP) | Chloroquine (CQ) | Species | Location | Reference |
| Median Fever Clearance Time | 12 hours | 24 hours | P. vivax | Vietnam | [16][17] |
| Median Parasite Clearance Time | 18 hours | 36 hours | P. vivax | Vietnam | [16][17] |
| Mean Parasite Clearance Half-life | 1.80 hours | 3.98 hours | P. vivax | Vietnam | [16][17] |
| Parasite Clearance by Day 1 | 91.3% | 78.9% | P. vivax | Afghanistan | [18] |
| Recurrence by Day 28 | 2.2% (5/230) | 8.7% (18/207) | P. vivax | Thailand | [19][20][21] |
| Cumulative Recurrence by Day 63 | 54.9% | 79.1% | P. vivax | Thailand | [19][20][21] |
| Day 28 Cure Rate | 100% | 100% | P. vivax | Afghanistan | [18] |
| Recurrence by Day 56 | 2.8% | 8.9% | P. vivax | Afghanistan | [18] |
Summary of Clinical Findings: Data consistently demonstrates that this compound-piperaquine leads to significantly faster clearance of both fever and parasites compared to Chloroquine in the treatment of P. vivax malaria.[16][17][19][20][21][22] While cure rates at day 28 can be high for both drugs in some areas, DP consistently shows a lower risk of recurrent infections over longer follow-up periods.[18][19][20][21] A meta-analysis of randomized controlled trials concluded that this compound-piperaquine is more efficacious than Chloroquine for treating uncomplicated P. vivax malaria.[23]
In Vitro Susceptibility
In vitro assays, which measure the 50% inhibitory concentration (IC50) of a drug, provide a quantitative measure of parasite susceptibility. These studies are crucial for monitoring the emergence and spread of drug resistance.
| Drug | Parasite Species | IC50 Range / Median (nM) | Notes | Reference |
| This compound (DHA) | P. falciparum | 3.2 - 7.6 | Laboratory Strains | [11] |
| This compound (DHA) | P. falciparum | Median: 2 | Kenyan Clinical Isolates | [24] |
| This compound (DHA) | P. falciparum | Geometric Mean: 1.11 (0.25 - 4.56) | Cameroonian Clinical Isolates | [25] |
| This compound (DHA) | P. vivax | Median: 3.4 | Cambodian Clinical Isolates | [26] |
| Chloroquine (CQ) | P. falciparum (Sensitive) | Geometric Mean: 1.25 | Cameroonian Clinical Isolates | [25] |
| Chloroquine (CQ) | P. falciparum (Resistant) | Geometric Mean: 0.979 | Cameroonian Clinical Isolates | [25] |
| Chloroquine (CQ) | P. falciparum | Median: 41 | Kenyan Clinical Isolates | [24] |
| Chloroquine (CQ) | P. falciparum (pfcrt-76 wild-type) | Median: 13 | Kenyan Clinical Isolates | [24] |
| Chloroquine (CQ) | P. falciparum (pfcrt-76 mutant) | Median: 57 | Kenyan Clinical Isolates | [24] |
| Chloroquine (CQ) | P. vivax | Median: 22.1 | Cambodian Clinical Isolates | [26] |
Summary of In Vitro Findings: IC50 values for DHA against P. falciparum are consistently in the low nanomolar range, demonstrating its high potency.[11][24] Interestingly, DHA is equally effective against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[25] For Chloroquine, there is a clear distinction in IC50 values based on the resistance status of the parasite, with mutant pfcrt genotypes showing significantly higher IC50 values.[24]
Experimental Protocols
Standardized protocols are essential for generating reliable and comparable data in antimalarial drug efficacy studies.
In Vivo Randomized Controlled Trial (RCT) Protocol
A typical randomized controlled trial comparing DHA-piperaquine and Chloroquine for uncomplicated P. vivax malaria follows a structured protocol:
-
Patient Enrollment: Patients with microscopically confirmed P. vivax mono-infection and fever are recruited. Exclusion criteria include signs of severe malaria, pregnancy, and recent use of antimalarials.
-
Randomization: Patients are randomly assigned to receive either a standard 3-day course of Chloroquine (e.g., 25 mg base/kg) or a 3-day course of this compound-piperaquine.[19][22]
-
Treatment and Observation: Drug administration is directly observed. Clinical symptoms (e.g., fever) and parasite density (via blood smears) are monitored daily until clearance, and then at regular intervals (e.g., days 7, 14, 21, 28, 42, 63).[19][20]
-
Endpoint Assessment:
-
Data Analysis: Efficacy is assessed using survival analysis (e.g., Kaplan-Meier curves) to compare the time to recurrence between treatment arms.[17]
In Vitro Drug Susceptibility Testing Protocol
The in vitro activity of antimalarial drugs is commonly assessed using a radioisotopic or ELISA-based method:
-
Sample Collection: Blood samples are collected from patients with P. falciparum malaria.
-
Parasite Culture: The parasites are cultured in vitro in red blood cells.
-
Drug Dilution: The drugs (DHA, CQ) are prepared in a series of dilutions on a 96-well plate.
-
Incubation: The cultured parasites are added to the drug-coated plates and incubated. A key step often involves the addition of a radiolabeled substrate like [³H]-hypoxanthine, which is incorporated by viable parasites.
-
Measurement: After incubation, the parasite growth is measured by quantifying the incorporated radioactivity. For ELISA-based methods, parasite-specific proteins like pLDH or HRP2 are measured.
-
IC50 Calculation: The drug concentration that inhibits 50% of parasite growth (IC50) is determined by plotting parasite growth against drug concentration and fitting the data to a dose-response curve.
Conclusion
This compound and Chloroquine represent two distinct eras in the fight against malaria. While Chloroquine was a revolutionary drug, its utility has been drastically reduced due to the global spread of PfCRT-mediated resistance.[3][7] this compound, with its rapid and potent mechanism of action, is highly effective against both CQ-sensitive and CQ-resistant parasites.[25] Clinical data overwhelmingly supports the superiority of DHA-based combinations, which offer faster parasite and fever clearance and a lower risk of treatment failure compared to Chloroquine, particularly in regions where CQ resistance is prevalent.[16][17][19][20][21] The continued monitoring of in vitro susceptibility and clinical efficacy remains critical for preserving the effectiveness of current frontline therapies and guiding the development of the next generation of antimalarial agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. fiveable.me [fiveable.me]
- 4. nbinno.com [nbinno.com]
- 5. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 7. Chloroquine - Wikipedia [en.wikipedia.org]
- 8. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria | Annual Reviews [annualreviews.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chloroquine resistance in Plasmodium falciparum malaria parasites conferred by pfcrt mutations [pubmed.ncbi.nlm.nih.gov]
- 14. Chloroquine-resistant malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of chloroquine resistance in Plasmodium falciparum - heiDOK [archiv.ub.uni-heidelberg.de]
- 16. A Randomized Comparison of Chloroquine Versus this compound-Piperaquine for the Treatment of Plasmodium vivax Infection in Vietnam | PVIVAX [vivaxmalaria.org]
- 17. A Randomized Comparison of Chloroquine versus this compound–Piperaquine for the Treatment of Plasmodium vivax Infection in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound-piperaquine versus chloroquine to treat vivax malaria in Afghanistan: an open randomized, non-inferiority, trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. This compound-Piperaquine Versus Chloroquine in the Treatment of Plasmodium vivax Malaria in Thailand: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound-piperaquine versus chloroquine in the treatment of Plasmodium vivax malaria in Thailand: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Efficacy and safety of this compound-piperaquine for treatment of Plasmodium vivax malaria in endemic countries: meta-analysis of randomized controlled studies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. In Vitro Activities of Piperaquine, Lumefantrine, and this compound in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro activity of this compound against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Synergistic Power: Dihydroartemisinin and Doxorubicin in Breast Cancer Therapy
A promising strategy to enhance the efficacy of doxorubicin, a cornerstone of breast cancer chemotherapy, involves its combination with dihydroartemisinin (DHA), a derivative of the anti-malarial compound artemisinin. Research indicates that this combination exerts a synergistic anti-cancer effect, leading to increased tumor cell death and potentially overcoming drug resistance. This guide provides an objective comparison of the combined therapy versus monotherapy, supported by experimental data, detailed protocols, and an exploration of the underlying molecular mechanisms.
Enhanced Anti-Cancer Efficacy: A Quantitative Look
The synergistic relationship between this compound (DHA) and Doxorubicin (DOX) has been demonstrated across various breast cancer cell lines, including MCF-7 and the triple-negative MDA-MB-231. This synergy is not merely additive but indicates that the combined effect of the two drugs is greater than the sum of their individual effects.
Table 1: Comparative Efficacy of DHA and DOX in Breast Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Apoptosis Rate (%) | Key Findings |
| MCF-7 | DHA | Not specified | - | The combination of DHA and DOX resulted in a synergistic anti-proliferative effect.[1][2] |
| DOX | Not specified | - | The combined treatment significantly increased apoptosis compared to single-drug treatments.[1][2] | |
| DHA + DOX | Synergistic | Markedly increased | Enhanced apoptosis was associated with decreased mitochondrial membrane potential and activation of caspases.[1][2] | |
| MDA-MB-231 | DHA | 131.37 ± 29.87 | Dose-dependent increase | DHA combined with DOX significantly suppressed cell proliferation and induced apoptosis more effectively than either drug alone.[3] |
| DOX | 0.5 (fixed concentration) | - | The combination treatment led to a notable increase in the Bax/Bcl-2 ratio and a reduction in p-STAT3 and HIF-1α protein levels.[3] | |
| DHA (50 µM) + DOX (0.5 µM) | Synergistic | Stronger induction than monotherapy | The synergistic effect is linked to the negative regulation of the STAT3/HIF-1α pathway.[3] |
Delving into the Mechanisms: How the Combination Works
The enhanced anti-tumor activity of the DHA and DOX combination stems from their ability to target multiple cellular pathways involved in cancer cell survival and proliferation. The primary mechanisms identified include the induction of apoptosis (programmed cell death) and autophagy.
Induction of Apoptosis
The combination of DHA and DOX triggers apoptosis through the intrinsic, or mitochondrial, pathway. This is characterized by:
-
Decreased Mitochondrial Membrane Potential: The integrity of the mitochondrial membrane is compromised, leading to the release of pro-apoptotic factors.[1][2]
-
Activation of Caspase Cascade: The treatment activates key executioner proteins, caspase-9 and caspase-3, which dismantle the cell.[1][2][4][5]
-
Modulation of Apoptosis-Related Proteins: The expression of the pro-apoptotic protein Bax is increased, while the anti-apoptotic protein Bcl-2 is decreased, shifting the balance towards cell death.[3] This is further confirmed by the increased cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3]
Caption: Intrinsic apoptosis pathway induced by DHA and Doxorubicin.
Regulation of Signaling Pathways
Beyond direct apoptosis induction, the combination therapy influences key signaling pathways that govern cell survival and proliferation. In triple-negative breast cancer cells, DHA and DOX work together to negatively regulate the STAT3/HIF-1α pathway, which is often overactive in cancer and promotes tumor growth.[3]
Caption: Downregulation of the STAT3/HIF-1α pathway.
Induction of Autophagy
In some contexts, DHA can induce excessive autophagy, a cellular self-degradation process, which can lead to a form of programmed cell death known as type II.[6] When combined with epirubicin (a close relative of doxorubicin), DHA was found to inhibit the anti-apoptotic protein Bcl-2, which in turn frees the protein Beclin 1 to initiate autophagy.[6] This dual induction of both apoptosis (type I) and autophagy-related cell death (type II) presents a powerful multi-pronged attack on breast cancer cells.[6]
Experimental Protocols: A Guide for Researchers
The following are generalized protocols for key experiments used to evaluate the synergistic effects of DHA and DOX. Specific parameters may need to be optimized for different cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of DHA, DOX, and their combination for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. The synergistic effect can be quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergism.[1][2]
Caption: Workflow for the MTT cell viability assay.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with DHA, DOX, or the combination for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved PARP, p-STAT3, HIF-1α, and a loading control like β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
In Vivo Corroboration
The anti-tumor effects of the DHA and DOX combination have also been validated in animal models. In studies involving mice with tumor xenografts, the combined treatment led to a significant reduction in tumor volume compared to monotherapy groups.[5][7] Importantly, the combination did not appear to increase systemic toxicity, as indicated by stable body weights and no significant damage to major organs in the treated animals.[5][7]
Conclusion
The combination of this compound and doxorubicin represents a compelling therapeutic strategy for breast cancer. The synergistic interaction between these two agents leads to enhanced cancer cell killing through multiple mechanisms, including the robust induction of apoptosis and the modulation of key survival pathways. The available data strongly supports further investigation into this combination, with the potential to improve treatment outcomes for breast cancer patients, including those with aggressive and difficult-to-treat subtypes. The use of advanced delivery systems, such as nanoparticles, could further enhance the efficacy and reduce the side effects of this promising combination therapy.[8][9][10][11][12]
References
- 1. Synergistic anti-cancer activity of the combination of this compound and doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. [this compound enhances doxorubicin-induced apoptosis of triple negative breast cancer cells by negatively regulating the STAT3/HIF-1α pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. In vitro and in vivo inhibition of tumor cell viability by combined this compound and doxorubicin treatment, and the underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanostructured this compound Plus Epirubicin Liposomes Enhance Treatment Efficacy of Breast Cancer by Inducing Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Exploring combinations of this compound for cancer therapy: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Advances in Doxorubicin-based nano-drug delivery system in triple negative breast cancer [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Co-delivery of DOX and PDTC by pH-sensitive nanoparticles to overcome multidrug resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unmasking Dihydroartemisinin's Allies: A Comparative Guide to Proteomic Target Validation
For researchers, scientists, and drug development professionals, identifying the precise protein targets of a therapeutic compound is a critical step in understanding its mechanism of action and potential side effects. Dihydroartemisinin (DHA), a potent derivative of the antimalarial drug artemisinin, has shown promise in treating various diseases, including cancer and inflammatory conditions. This guide provides a comparative overview of two powerful proteomics-based methodologies for validating DHA's protein targets: Chemical Proteomics with Activity-Based Probes and Integrated Transcriptomic and Proteomic Profiling. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable approach for your research needs.
At a Glance: Two Methodologies Head-to-Head
| Feature | Chemical Proteomics with Activity-Based Probes | Integrated Transcriptomic & Proteomic Profiling |
| Primary Goal | Direct identification of covalent binding partners. | Inference of drug targets and mechanism of action through global expression changes. |
| Key Advantage | Directly identifies proteins that physically interact with the drug. | Provides a holistic view of the cellular response to the drug. |
| Key Limitation | May miss non-covalent or transient interactions; requires synthesis of a modified drug probe. | Target identification is indirect and requires bioinformatics analysis to infer direct targets from expression changes. |
| Typical Output | A list of proteins covalently bound by the DHA probe. | Lists of differentially expressed genes and proteins, and affected signaling pathways. |
Methodology 1: Chemical Proteomics with Activity-Based Probes
This approach utilizes a chemically modified version of DHA, an "activity-based probe," which contains a reactive group and a tag (e.g., an alkyne group). This probe enters the cell, covalently binds to its protein targets, and the tag is then used to enrich these protein-probe complexes for identification by mass spectrometry.
Experimental Protocol:
-
Probe Synthesis: Synthesize an alkyne-tagged DHA probe. This probe is designed to retain the biological activity of the parent compound.
-
Cell Culture and Lysis: Culture the cells of interest (e.g., Plasmodium falciparum or cancer cell lines) and treat them with the DHA probe.
-
In Situ Labeling: Allow the probe to permeate the cells and covalently bind to its protein targets.
-
Click Chemistry: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a biotin tag to the alkyne group on the probe.
-
Affinity Purification: Use streptavidin-coated beads to capture the biotin-tagged protein-probe complexes.
-
On-Bead Digestion: Wash the beads to remove non-specifically bound proteins and perform on-bead tryptic digestion to release the peptides from the captured proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
Quantitative Data: Identified Protein Targets of Artemisinin Probes
The following table summarizes a selection of protein targets identified in Plasmodium falciparum using an artemisinin-based chemical proteomics approach.[1]
| Protein ID (P. falciparum 3D7) | Protein Name/Function |
| PF3D7_1436300 | Pyruvate kinase |
| PF3D7_1133000 | Glyceraldehyde-3-phosphate dehydrogenase |
| PF3D7_1342800 | Enolase |
| PF3D7_1229100 | Plasmepsin II |
| PF3D7_0809200 | Falcipain-2 |
| PF3D7_1461000 | Thioredoxin peroxidase 1 |
| PF3D7_0924900 | Glutathione reductase |
| PF3D7_1311100 | Elongation factor 1-alpha |
| PF3D7_1116400 | 60S ribosomal protein L4 |
Visualizing the Workflow:
Methodology 2: Integrated Transcriptomic and Proteomic Profiling
This method provides a global view of the cellular response to DHA by simultaneously measuring changes in both gene expression (transcriptome) and protein abundance (proteome). By integrating these two datasets, researchers can infer the signaling pathways and biological processes affected by the drug, thereby identifying potential targets.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., P. falciparum or mammalian cells) and treat with DHA at a specific concentration and for a defined period. Include a vehicle-treated control group.
-
Sample Collection and Separation: Harvest the cells and separate the sample into two aliquots for RNA and protein extraction.
-
RNA Extraction and Sequencing:
-
Extract total RNA from one aliquot.
-
Perform library preparation for RNA sequencing (RNA-Seq).
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Protein Extraction and Digestion:
-
Extract total protein from the second aliquot.
-
Quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using LC-MS/MS for protein identification and quantification (e.g., using label-free quantification or tandem mass tags).
-
-
Data Analysis:
-
Transcriptomics: Align sequencing reads to a reference genome, quantify gene expression, and identify differentially expressed genes (DEGs).
-
Proteomics: Search the MS/MS data against a protein database to identify and quantify proteins. Identify differentially expressed proteins (DEPs).
-
Integrated Analysis: Correlate the DEGs and DEPs and perform pathway and functional enrichment analysis to identify key biological processes and signaling pathways modulated by DHA.
-
Quantitative Data: DHA-Induced Changes in Gene and Protein Expression
A study on DHA-treated Plasmodium falciparum revealed significant changes in the expression of numerous genes and proteins.[2]
Table 2: Top 5 Upregulated and Downregulated Genes in DHA-Treated P. falciparum [2]
| Gene ID | Log2 Fold Change | Description |
| Upregulated | ||
| PF3D7_0808700 | 4.5 | Eukaryotic translation initiation factor 3 subunit H |
| PF3D7_1358700 | 4.2 | Uncharacterized protein |
| PF3D7_1475200 | 3.9 | 60S ribosomal protein L28 |
| PF3D7_1116400 | 3.8 | 60S ribosomal protein L4 |
| PF3D7_1326700 | 3.7 | 40S ribosomal protein S3 |
| Downregulated | ||
| PF3D7_0415700 | -5.1 | Erythrocyte membrane protein 1 (PfEMP1) |
| PF3D7_0900100 | -4.8 | Erythrocyte membrane protein 1 (PfEMP1) |
| PF3D7_1254200 | -4.5 | Uncharacterized protein |
| PF3D7_0836500 | -4.3 | Uncharacterized protein |
| PF3D7_0425100 | -4.1 | Uncharacterized protein |
Table 3: Selected Differentially Expressed Proteins in DHA-Treated P. falciparum [2]
| Protein ID | Log2 Fold Change | Description |
| Upregulated | ||
| PF3D7_1452800 | 2.1 | Heat shock protein 70 |
| PF3D7_1134200 | 1.9 | Chaperonin |
| Downregulated | ||
| PF3D7_0415700 | -2.5 | Erythrocyte membrane protein 1 (PfEMP1) |
| PF3D7_0900100 | -2.2 | Erythrocyte membrane protein 1 (PfEMP1) |
Visualizing the Workflow:
Signaling Pathways Modulated by this compound
Proteomics studies have revealed that DHA impacts several key signaling pathways. For instance, in T cell acute lymphoblastic leukemia cells, DHA has been shown to induce ferroptosis by downregulating SLC7A11 and activating the ATF4-CHOP signaling pathway.[1] In non-small cell lung cancer, DHA can inhibit invasion and metastasis by interfering with the CCL18/STAT3 signaling pathway.
ATF4-CHOP Signaling Pathway in DHA-Induced Ferroptosis
Conclusion
Both chemical proteomics with activity-based probes and integrated transcriptomic and proteomic profiling offer powerful, yet distinct, approaches to validate the protein targets of this compound. The choice of methodology will depend on the specific research question. Chemical proteomics provides direct evidence of covalent binding partners, making it ideal for identifying immediate downstream effectors. In contrast, integrated omics profiling offers a broader, systems-level view of DHA's impact on cellular function, which is invaluable for understanding its overall mechanism of action and identifying key modulated pathways. By carefully considering the strengths and limitations of each approach, researchers can design robust experiments to unravel the complex molecular interactions of this promising therapeutic agent.
References
- 1. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined Transcriptome and Proteome Profiling for Role of pfEMP1 in Antimalarial Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin vs. Artesunate: A Comparative Guide on Efficacy and Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and toxicity of two critical artemisinin derivatives, Dihydroartemisinin (DHA) and Artesunate (AS), widely used in the treatment of malaria. The information presented is supported by experimental data from preclinical and clinical studies, with a focus on quantitative comparisons, detailed methodologies, and visual representations of their mechanisms of action.
Executive Summary
This compound (DHA) is the active metabolite of all artemisinin compounds, including Artesunate (AS), which is a semi-synthetic derivative of artemisinin.[1] While both are potent antimalarials, their pharmacokinetic profiles, and to some extent, their efficacy and toxicity, can differ. DHA is generally considered more potent in vitro, while AS, being a prodrug, is rapidly hydrolyzed to DHA in vivo.[1][2] The choice between these two derivatives often depends on the formulation, route of administration, and the specific clinical scenario. This guide delves into the experimental evidence to provide a comprehensive comparison.
Comparative Efficacy
The antimalarial efficacy of DHA and AS has been evaluated in numerous in vitro and in vivo studies, as well as in clinical trials, often as part of Artemisinin-based Combination Therapies (ACTs).
In Vitro Antimalarial Activity
In vitro studies consistently demonstrate the high potency of both compounds against Plasmodium falciparum. However, DHA generally exhibits a lower IC50 (50% inhibitory concentration) than artesunate, indicating greater intrinsic activity.
Table 1: Comparative In Vitro Efficacy (IC50) against Plasmodium falciparum
| Drug | IC50 (10⁻⁸ M) | Parasite Strain | Reference |
| This compound | 0.3 | P. berghei | [2] |
| Artesunate | 1.1 | P. berghei | [2] |
| Artemisinin | 1.9 | P. berghei | [2] |
In Vivo and Clinical Efficacy
In clinical settings, both DHA and AS, primarily as components of ACTs, demonstrate high cure rates. Direct comparisons often focus on parasite clearance times and overall therapeutic success.
Table 2: Comparative Clinical Efficacy of DHA- and AS-Based Combination Therapies
| Combination Therapy | Study Population | Primary Endpoint | Key Findings | Reference |
| This compound-Piperaquine (DHP) vs. Artesunate-Amodiaquine (AAQ) | 334 patients with P. falciparum or P. vivax malaria in Indonesia | Overall parasitological failure rate at day 42 | DHP had a significantly lower failure rate (13%) compared to AAQ (45%).[3][4] | [3][4] |
| This compound-Piperaquine vs. Artesunate-Mefloquine | 652 patients with uncomplicated falciparum malaria in Myanmar | PCR-confirmed parasitological failure rate by day 42 | Both regimens were highly efficacious, with failure rates of 0.6% for this compound-Piperaquine and 0% for Artesunate-Mefloquine.[5] | [5] |
| This compound-Piperaquine vs. Artesunate-Amodiaquine | 4710 participants in a longitudinal study in West Africa | 2-year malaria incidence rate | Pyronaridine-artesunate and this compound-piperaquine were non-inferior to first-line ACTs.[6] | [6] |
| Artesunate monotherapy vs. This compound-Piperaquine | Children aged 1.5–12 years in Burkina Faso | Parasite clearance at day 21 | Both were effective at clearing parasites, with 87.3% clearance for AS and 91.3% for DHAPQ.[7] | [7] |
Comparative Toxicity
Both DHA and AS are generally well-tolerated. However, some differences in their toxicity profiles have been observed in preclinical and clinical studies.
Preclinical Toxicity
Animal studies have been crucial in identifying potential target organs for toxicity.
Table 3: Comparative Preclinical Toxicity Findings
| Drug | Animal Model | Key Findings | Reference |
| Artesunate and Artemether | Dogs | Prolonged administration of low doses resulted in diverse toxicity profiles. Neurotoxicity was not observed with artesunate, but mitochondrial damage was seen.[8] | [8] |
| Artesunate | Rats and Dogs | Intravenous and intramuscular administration for 28 days showed dose-dependent toxicity.[9] | [9] |
| Artemisinin Derivatives | Rodents | Embryotoxicity, including fetal death and malformations, was observed at low doses, particularly with injectable artesunate.[10] | [10] |
Clinical Toxicity and Adverse Events
In humans, adverse events are generally mild and transient.
Table 4: Comparative Clinical Toxicity and Adverse Events
| Drug/Combination | Study Population | Common Adverse Events | Key Findings | Reference |
| This compound vs. Artesunate | 18 healthy Thai volunteers | Mild adverse events. Both caused a significant decrease in hemoglobin. | Artesunate appeared to have more negative effects on reticulocytes and white blood cells than DHA. | |
| This compound-Piperaquine vs. Artesunate-Amodiaquine | Pregnant women in Ghana | Vomiting, dizziness, general weakness | This compound-Piperaquine recipients had fewer adverse events.[11] | [11] |
| This compound-Piperaquine vs. Artesunate-Mefloquine | Patients with uncomplicated falciparum malaria | Nausea, vomiting, dizziness, sleeplessness, palpitations | Artesunate-Mefloquine was associated with more adverse effects. |
Experimental Protocols
In Vitro Antimalarial Activity Assay (Plasmodium berghei-rodent model)
This protocol is based on the methodology described by Janse et al. (1994).[2]
-
Parasite Culture: Plasmodium berghei is maintained in Wistar rats. For in vitro culture, infected blood is collected, and parasites are synchronized.
-
Drug Preparation: this compound, artesunate, and artemisinin are dissolved in a suitable solvent (e.g., Miglyol 812 for in vivo studies, DMSO for in vitro).
-
In Vitro Assay:
-
Synchronized parasites are cultured in 96-well plates.
-
Varying concentrations of the drugs are added to the wells.
-
The plates are incubated for 24 hours.
-
Parasite development is assessed by measuring DNA synthesis via flow cytometry.
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.
Clinical Trial Comparing this compound-Piperaquine and Artesunate-Amodiaquine
This protocol is a generalized representation based on studies by Valecha et al.[3][4]
-
Study Design: A randomized, open-label, comparative clinical trial.
-
Patient Recruitment: Patients with microscopically confirmed uncomplicated P. falciparum or P. vivax malaria are enrolled after providing informed consent.
-
Randomization and Treatment: Patients are randomly assigned to receive either this compound-Piperaquine (DHP) or Artesunate-Amodiaquine (AAQ) over three days.
-
Follow-up: Patients are followed up on specific days (e.g., days 0, 1, 2, 3, 7, 14, 21, 28, and 42) for clinical and parasitological assessments.
-
Efficacy Endpoint: The primary endpoint is the PCR-corrected parasitological cure rate at day 42.
-
Safety Assessment: Adverse events are monitored and recorded throughout the study.
-
Statistical Analysis: The efficacy and safety data from the two treatment arms are compared using appropriate statistical methods.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both DHA and AS involves the iron-mediated cleavage of their endoperoxide bridge within the malaria parasite. This generates reactive oxygen species (ROS) and carbon-centered radicals that alkylate and damage a wide range of parasite macromolecules, leading to oxidative stress and cell death.[12][13][14]
General Mechanism of Action for Artemisinins
References
- 1. Comparison of Oral Artesunate and this compound Antimalarial Bioavailabilities in Acute Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of in vivo and in vitro antimalarial activity of artemisinin, this compound and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound-piperaquine versus artesunate-amodiaquine: superior efficacy and posttreatment prophylaxis against multidrug-resistant Plasmodium falciparum and Plasmodium vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and effectiveness of this compound-piperaquine versus artesunate-mefloquine in falciparum malaria: an open-label randomised comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyronaridine–artesunate or this compound–piperaquine versus current first-line therapies for repeated treatment of uncomplicated malaria: a randomised, multicentre, open-label, longitudinal, controlled, phase 3b/4 trial | Medicines for Malaria Venture [mmv.org]
- 7. media.malariaworld.org [media.malariaworld.org]
- 8. Subchronic Toxicological Study of Two Artemisinin Derivatives in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Severe Embryotoxicity of Artemisinin Derivatives in Experimental Animals, but Possibly Safe in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-piperaquine versus artesunate-amodiaquine for treatment of malaria infection in pregnancy in Ghana: an open-label, randomised, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Untargeted Proteomics and Systems-based Mechanistic Investigation of Artesunate in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Head-to-head comparison of Dihydroartemisinin and paclitaxel in ovarian cancer
A Preclinical and Clinical Overview for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Dihydroartemisinin (DHA) and paclitaxel, two compounds with distinct mechanisms of action, in the context of ovarian cancer. While paclitaxel is a long-established cornerstone of ovarian cancer chemotherapy, DHA, a derivative of the anti-malarial drug artemisinin, has demonstrated significant preclinical anti-cancer activity. This document synthesizes available preclinical data to offer a side-by-side evaluation of their efficacy and molecular mechanisms, alongside the established clinical profile of paclitaxel.
Mechanism of Action
The fundamental difference between DHA and paclitaxel lies in their molecular targets and mechanisms of inducing cancer cell death.
This compound (DHA) is a semi-synthetic derivative of artemisinin. Its anti-cancer activity is multifaceted and is believed to be initiated by the iron-mediated cleavage of its endoperoxide bridge, leading to the generation of reactive oxygen species (ROS). This oxidative stress triggers a cascade of events culminating in apoptosis.[1] DHA has been shown to induce apoptosis through both the death receptor and mitochondrial-mediated pathways.[2][3] Furthermore, emerging research indicates that DHA can inhibit the Hedgehog signaling pathway, which is aberrantly activated in some ovarian cancers.[4][5]
Paclitaxel , a member of the taxane family of drugs, functions as a microtubule-stabilizing agent.[6][7] By binding to the β-tubulin subunit of microtubules, it prevents their depolymerization, which is a crucial process for mitotic spindle formation and chromosome segregation during cell division.[6][7] This interference with microtubule dynamics leads to a prolonged arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis.[6][8]
Figure 1. Comparative signaling pathways of DHA and Paclitaxel in ovarian cancer.
Preclinical Efficacy: A Comparative Analysis
Direct head-to-head preclinical studies are limited. The following tables summarize key efficacy parameters extracted from independent studies on DHA and paclitaxel in various ovarian cancer cell lines and xenograft models.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Ovarian Cancer Cell Line | IC50 (µM) | Reference |
| This compound | A2780 | ~15 | [2] |
| This compound | OVCAR-3 | ~10 | [2] |
| Paclitaxel | HeyA8-MDR (Taxane-Resistant) | >100 (nM) | [9] |
| Paclitaxel | SKOV3ip2-TR (Taxane-Resistant) | >100 (nM) | [9] |
| Paclitaxel | OVCAR-3 | ~20 (µM) with Celecoxib | [10] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 2: In Vivo Tumor Growth Inhibition
| Compound | Xenograft Model | Dosage | Tumor Growth Inhibition | Reference |
| This compound | A2780 | 10 mg/kg | 24% | [2] |
| This compound | A2780 | 25 mg/kg | 41% | [2] |
| This compound | OVCAR-3 | 10 mg/kg | 14% | [2] |
| This compound | OVCAR-3 | 25 mg/kg | 37% | [2] |
Note: Data for paclitaxel in similar preclinical xenograft models was not available in the provided search results for a direct comparison.
Clinical Landscape: Paclitaxel as the Standard of Care
Paclitaxel, in combination with a platinum-based agent (carboplatin or cisplatin), has been the cornerstone of first-line chemotherapy for advanced ovarian cancer for decades.[8][11][12] Clinical trials have established its efficacy in improving progression-free survival and overall survival.[12][13]
Standard Paclitaxel Dosing Regimens in Ovarian Cancer:
-
Intravenous (IV) administration: Typically, 175 mg/m² over 3 hours every 21 days in combination with carboplatin.[14]
-
Dose-dense regimen: 80 mg/m² weekly, which has shown improved outcomes in some patient populations.[12][14]
Resistance to paclitaxel is a significant clinical challenge, often mediated by mechanisms such as alterations in tubulin isotypes or overexpression of drug efflux pumps.[8]
Currently, there are no published clinical trials directly comparing DHA with paclitaxel in ovarian cancer. The development of DHA for this indication is still in the preclinical phase.
Experimental Protocols
The following sections detail the methodologies used in the key preclinical studies cited in this guide.
In Vitro Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of DHA and paclitaxel on ovarian cancer cell lines.
-
Methodology:
-
Ovarian cancer cells (e.g., A2780, OVCAR-3) are seeded in 96-well plates.[9]
-
Cells are treated with varying concentrations of the test compound (DHA or paclitaxel) for a specified duration (e.g., 72 hours).[9]
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[9]
-
Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 590 nm).[9]
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
-
Figure 2. A typical experimental workflow for in vitro cytotoxicity testing.
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of DHA in a living organism.
-
Methodology:
-
Female athymic nude mice are used.[2]
-
Human ovarian cancer cells (e.g., A2780, OVCAR-3) are harvested and resuspended in a suitable medium, often with Matrigel.[2]
-
The cell suspension is subcutaneously injected into the flanks of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives intraperitoneal injections of DHA at specified doses (e.g., 10 and 25 mg/kg).[2] The control group receives a vehicle control (e.g., saline).
-
Tumor volume is measured regularly (e.g., every 3 days) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.
-
Cell Cycle Analysis
-
Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
-
Methodology:
-
Ovarian cancer cells are treated with the compound of interest (e.g., paclitaxel).
-
Cells are harvested and fixed in ice-cold ethanol.[9]
-
Fixed cells are washed and stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase A.[9]
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases is quantified.
-
Summary and Future Directions
This guide highlights the distinct preclinical profiles of this compound and paclitaxel in the context of ovarian cancer.
This compound demonstrates promising anti-cancer activity in preclinical models of ovarian cancer, acting through ROS-mediated apoptosis and inhibition of the Hedgehog signaling pathway.[2][3][4][5] Notably, some studies suggest that DHA may have selective activity against cancer cells with minimal effects on non-tumorigenic ovarian surface epithelial cells.[2][3] Its potential to sensitize cancer cells to conventional chemotherapy, such as carboplatin, further underscores its therapeutic potential.[2][3]
Paclitaxel remains a critical component of standard-of-care chemotherapy for ovarian cancer.[8][11][12] Its mechanism of action, microtubule stabilization leading to mitotic arrest, is well-characterized.[6][7] While highly effective, the development of resistance remains a major clinical hurdle.[8]
Future research should focus on several key areas:
-
Direct head-to-head preclinical studies comparing the efficacy and toxicity of DHA and paclitaxel in a wider range of ovarian cancer models, including those resistant to platinum and taxanes.
-
Investigation into the potential synergistic effects of combining DHA with paclitaxel.
-
Elucidation of the full spectrum of molecular targets of DHA in ovarian cancer cells.
-
If preclinical data remains promising, progression towards early-phase clinical trials to evaluate the safety and efficacy of DHA in patients with ovarian cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy — non-mitotic mechanisms of paclitaxel [frontiersin.org]
- 8. Paclitaxel and Its Evolving Role in the Management of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective cyclooxygenase inhibitors increase paclitaxel sensitivity in taxane-resistant ovarian cancer by suppressing P-glycoprotein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Effect of COX-2 Inhibitor on Paclitaxel-Induced Apoptosis in the Human Ovarian Cancer Cell Line OVCAR-3 [e-crt.org]
- 11. Clinical trials and progress with paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-Line Chemotherapy for Ovarian Cancer: Inferences From Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. emedicine.medscape.com [emedicine.medscape.com]
Navigating Resistance: A Comparative Guide to Dihydroartemisinin Cross-Resistance with Other Antimalarials
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of resistance to artemisinin-based combination therapies (ACTs), the cornerstone of modern malaria treatment, poses a significant threat to global public health. Dihydroartemisinin (DHA), the active metabolite of all artemisinin derivatives, is critical to the rapid clearance of Plasmodium falciparum parasites. However, resistance to DHA, primarily associated with mutations in the Kelch13 (K13) protein, can lead to cross-resistance with other antimalarials, complicating treatment strategies and necessitating robust surveillance. This guide provides a comparative analysis of cross-resistance patterns between DHA and other widely used antimalarial drugs, supported by quantitative data and detailed experimental protocols to aid in research and development efforts.
Quantitative Analysis of Cross-Resistance
The following tables summarize the in vitro susceptibility of various P. falciparum strains to DHA and other antimalarials. The 50% inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of parasite growth, is a key metric for assessing resistance. An increase in the IC50 value is indicative of reduced parasite susceptibility.
Table 1: In Vitro IC50 Values (nM) of this compound and Partner Drugs in K13 Wild-Type and Mutant P. falciparum Strains
| Parasite Strain | K13 Genotype | This compound (DHA) | Piperaquine (PPQ) | Mefloquine (MQ) | Lumefantrine (LMF) |
| NF54 | Wild-Type | 1.1 - 4.2 | 18.5 - 32 | 29.5 - 66 | 6.9 - 16.7 |
| Dd2 | Wild-Type | 3.2 - 7.6 | - | - | 10 (approx.) |
| CamWT | Wild-Type | - | - | - | - |
| R561H | Mutant | 14.1 | - | - | - |
| A675V | Mutant | 7.4 | - | - | 14.7 |
| C469F | Mutant | 6.9 | - | - | 14.1 |
| Field Isolates (Uganda, K13 Mutant) | C469Y/A675V | 2.3 | - | - | 14.6 |
| Field Isolates (Uganda, K13 Wild-Type) | Wild-Type | 1.5 | - | - | 6.9 |
Note: IC50 values are presented as ranges or median values compiled from multiple studies and may vary based on the specific assay conditions.[1][2][3]
Table 2: In Vitro IC50 Values (nM) of this compound and Older Antimalarials in Various P. falciparum Strains
| Parasite Strain/Isolate Group | Chloroquine (CQ) | Quinine (QN) | This compound (DHA) |
| Field Isolates (Uganda) | Wide Range | Wide Range | Generally Sensitive |
| Dd2 (DHA-Resistant Clones) | 2-3 fold increase | 2-3 fold increase | >25 fold increase |
| Field Isolates (India, DHA-PPQ failure) | 260-400 fold increase (vs 3D7) | 40-46 fold increase (vs 3D7) | 3-4 fold increase (vs 3D7) |
Note: Fold increase is relative to a sensitive reference strain (e.g., 3D7 or the parental Dd2 strain).[4][5]
Experimental Protocols
Accurate assessment of antimalarial cross-resistance relies on standardized and reproducible experimental methodologies. Below are detailed protocols for key in vitro and in vivo assays.
In Vitro Drug Susceptibility Assays
1. SYBR Green I-Based Fluorescence Assay
This assay measures parasite DNA content as an indicator of parasite growth.
-
Materials:
-
96-well microplates pre-dosed with antimalarial drugs.
-
P. falciparum culture (synchronized to ring stage at 0.5-1% parasitemia, 2% hematocrit).
-
Complete culture medium (RPMI-1640, AlbuMAX II, hypoxanthine).
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100).
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO).
-
-
Procedure:
-
Add 200 µL of the parasite culture to each well of the drug-dosed microplate.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, lyse the cells by adding 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I stock to each well.
-
Incubate the plates in the dark at room temperature for 1-24 hours.
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by fitting the fluorescence data to a dose-response curve.[4][6][7]
-
2. [³H]-Hypoxanthine Incorporation Assay
This is considered the "gold standard" for assessing parasite viability by measuring the incorporation of radiolabeled hypoxanthine into parasite nucleic acids.
-
Materials:
-
96-well microplates pre-dosed with antimalarial drugs.
-
P. falciparum culture (asynchronous or synchronized, 0.5% parasitemia, 2% hematocrit).
-
Hypoxanthine-free complete culture medium.
-
[³H]-hypoxanthine (1 µCi/well).
-
Cell harvester and filter mats.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Add 200 µL of parasite culture in hypoxanthine-free medium to each well.
-
Incubate for 24 hours under standard culture conditions.
-
Add 1 µCi of [³H]-hypoxanthine to each well.
-
Incubate for an additional 24-48 hours.
-
Harvest the contents of each well onto filter mats using a cell harvester.
-
Wash the filter mats to remove unincorporated radiolabel.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute) using a liquid scintillation counter.
-
Determine IC50 values from the dose-response inhibition of [³H]-hypoxanthine incorporation.[8][9][10]
-
3. Ring-stage Survival Assay (RSA)
This assay specifically assesses the viability of early ring-stage parasites after a short exposure to DHA, mimicking the in vivo scenario.
-
Materials:
-
Highly synchronized P. falciparum culture (0-3 hour old rings).
-
This compound (DHA) at 700 nM.
-
DMSO (vehicle control).
-
Complete culture medium.
-
-
Procedure:
-
Expose the tightly synchronized ring-stage parasites to 700 nM DHA or 0.1% DMSO for 6 hours.
-
Wash the parasites twice to remove the drug.
-
Resuspend the parasites in fresh medium and culture for an additional 66 hours.
-
At 72 hours post-exposure, prepare Giemsa-stained blood smears.
-
Determine the parasitemia by light microscopy, counting at least 10,000 red blood cells.
-
Calculate the survival rate as the ratio of the parasitemia in the DHA-treated sample to that in the DMSO-treated control. A survival rate of >1% is indicative of resistance.[2][11][12][13]
-
In Vivo Drug Efficacy Assessment
Rodent Malaria Model (e.g., P. berghei in mice)
This model is commonly used for the initial in vivo evaluation of antimalarial compounds.
-
Model:
-
Plasmodium berghei (ANKA strain).
-
NMRI or other suitable mouse strains.
-
-
Procedure (4-Day Suppressive Test):
-
Infect mice intravenously or intraperitoneally with 1x10⁷ P. berghei-infected red blood cells on Day 0.
-
Administer the test compound orally or subcutaneously once daily for four consecutive days (Day 0 to Day 3).
-
On Day 4, collect tail blood smears, stain with Giemsa, and determine the parasitemia by microscopy.
-
Compare the parasitemia in the treated groups to a vehicle-treated control group to determine the percent inhibition of parasite growth.
-
Calculate the ED50 and ED90 (effective doses required to inhibit parasite growth by 50% and 90%, respectively).[14][15][16][17]
-
Mechanisms of Resistance and Signaling Pathways
Understanding the molecular basis of DHA cross-resistance is crucial for the development of novel antimalarials and for designing strategies to overcome resistance.
Role of Kelch13 in Artemisinin Resistance
Mutations in the propeller domain of the P. falciparum Kelch13 (PfK13) protein are the primary molecular marker for artemisinin resistance. The exact function of PfK13 is still under investigation, but it is known to be involved in the endocytosis of hemoglobin from the host red blood cell. Artemisinin is activated by heme, a product of hemoglobin digestion. Reduced endocytosis due to mutant PfK13 leads to less hemoglobin degradation, and consequently, less artemisinin activation, resulting in parasite survival. Recent studies suggest that PfK13 mutations can dysregulate the PI3K/AKT signaling pathway, which is involved in various cellular processes, including cell survival and proliferation.[18][19][20][21][22]
Role of PfMDR1 in Multidrug Resistance
The P. falciparum multidrug resistance transporter 1 (PfMDR1) is an ABC transporter located on the membrane of the parasite's digestive vacuole. Polymorphisms and changes in the copy number of the pfmdr1 gene have been associated with altered susceptibility to a range of antimalarials. PfMDR1 can transport various drugs, and different mutations can alter its substrate specificity. For example, an increase in pfmdr1 copy number is often linked to reduced susceptibility to mefloquine, lumefantrine, and artemisinin, while certain point mutations can modulate resistance to chloroquine and quinine.[1][3][5][23][24]
Logical Framework for Assessing Cross-Resistance
The investigation of cross-resistance between DHA and other antimalarials follows a logical progression from initial screening to in-depth mechanistic studies.
References
- 1. Mechanistic basis for multidrug resistance and collateral drug sensitivity conferred to the malaria parasite by polymorphisms in PfMDR1 and PfCRT | PLOS Biology [journals.plos.org]
- 2. iddo.org [iddo.org]
- 3. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iddo.org [iddo.org]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Overview of the improvement of the ring-stage survival assay-a novel phenotypic assay for the detection of artemisinin-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometry-Based Analysis of Artemisinin-Resistant Plasmodium falciparum in the Ring-Stage Survival Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmv.org [mmv.org]
- 16. researchgate.net [researchgate.net]
- 17. ajpp.in [ajpp.in]
- 18. Plasmodium falciparum kelch 13: a potential molecular marker for tackling artemisinin-resistant malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. malariaworld.org [malariaworld.org]
- 21. Mutations in Plasmodium falciparum Kelch13 (PfK13) dysregulates PI3K/AKT signalling pathway in artemisinin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. malariaworld.org [malariaworld.org]
- 23. Mechanistic basis for multidrug resistance and collateral drug sensitivity conferred to the malaria parasite by polymorphisms in PfMDR1 and PfCRT - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Contribution of the pfmdr1 gene to antimalarial drug-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroartemisinin: An In-depth Evaluation of its In Vivo Anti-Angiogenic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo anti-angiogenic effects of Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin. Renowned for its potent anti-malarial properties, DHA has garnered significant attention for its potential as an anti-cancer agent, largely attributed to its ability to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis. This document summarizes key experimental data, details the methodologies of pivotal in vivo assays, and visualizes the underlying molecular pathways, offering a valuable resource for researchers investigating novel anti-angiogenic therapies.
Comparative Analysis of In Vivo Anti-Angiogenic Effects
While direct head-to-head in vivo comparative studies between this compound (DHA) and other established anti-angiogenic drugs are limited in publicly available literature, the existing evidence robustly supports its potent anti-angiogenic activity across various preclinical models. The following tables summarize the quantitative data from key in vivo studies, showcasing the efficacy of DHA in inhibiting angiogenesis.
| In Vivo Model | Test System | DHA Concentration/Dose | Observed Anti-Angiogenic Effect | Reference |
| Chick Chorioallantoic Membrane (CAM) | Chicken Embryo | 5-30 nmol/egg | Significant inhibition of neovascularization.[1] | [1] |
| Chick Chorioallantoic Membrane (CAM) | MDA-MB-231 Breast Cancer Cells | Not Specified | Significant attenuation of neovascularization induced by cancer cells.[2] | [2] |
| Pancreatic Cancer Xenograft | BALB/c Nude Mice | Not Specified | Remarkable reduction in tumor volume and microvessel density.[3] | [3] |
| Melanoma Metastasis Model | Mice | Not Specified | Significant decrease in melanoma nodules and inhibition of CD31 expression (an angiogenic marker).[4] | [4] |
Key In Vivo Experimental Protocols
The validation of DHA's anti-angiogenic effects relies on well-established in vivo assays. Below are detailed protocols for three commonly used models.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess both angiogenesis and anti-angiogenesis.[1][5] Its advantages include cost-effectiveness, simplicity, and reproducibility.[1]
Procedure:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.[3][6]
-
Windowing: On embryonic day 3-4, a small window is carefully cut into the eggshell to expose the CAM.[3][6]
-
Sample Application: A sterilized filter paper disc or a carrier loaded with DHA is placed onto the CAM.[1] For tumor-induced angiogenesis, cancer cells can be inoculated onto the CAM.[2]
-
Incubation: The window is sealed, and the eggs are returned to the incubator for a specified period, typically 48-72 hours.
-
Analysis: The CAM is then excised, fixed, and photographed. The anti-angiogenic effect is quantified by measuring the number and length of blood vessel branches in the treated area compared to a control.[1]
Matrigel Plug Assay
This assay evaluates the formation of new blood vessels into a subcutaneously implanted gel plug containing angiogenic factors and the test compound.
Procedure:
-
Preparation of Matrigel Mixture: Matrigel, a basement membrane extract, is kept on ice to remain in a liquid state. DHA and a pro-angiogenic factor (e.g., VEGF or FGF-2) are mixed with the liquid Matrigel.[7][8]
-
Subcutaneous Injection: The Matrigel mixture is subcutaneously injected into the flank of mice. At body temperature, the Matrigel solidifies, forming a plug.[7][9]
-
Incubation Period: The mice are monitored for a period of 7-21 days, allowing for vascularization of the Matrigel plug.
-
Analysis: The Matrigel plugs are then surgically removed, fixed, and sectioned. The extent of angiogenesis is quantified by immunohistochemical staining for endothelial cell markers (e.g., CD31) or by measuring the hemoglobin content within the plug.[7][8]
Tumor Xenograft Model
This model assesses the effect of an anti-angiogenic agent on the growth of a solid tumor in an immunocompromised animal.
Procedure:
-
Cell Culture: Human cancer cells are cultured in vitro.
-
Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium and injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[3][10]
-
Treatment: Once the tumors reach a palpable size, the mice are treated with DHA or a vehicle control, typically via oral gavage or intraperitoneal injection, on a predetermined schedule.
-
Tumor Growth Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for histological and molecular analysis. Microvessel density within the tumor is often assessed by staining for endothelial markers.[3]
Molecular Mechanisms of this compound's Anti-Angiogenic Action
DHA exerts its anti-angiogenic effects by modulating multiple signaling pathways crucial for endothelial cell proliferation, migration, and tube formation.
Inhibition of VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor. DHA has been shown to inhibit VEGF-mediated signaling.[1]
Caption: DHA inhibits the VEGF signaling pathway.
Downregulation of NF-κB Signaling
Nuclear Factor-kappa B (NF-κB) is a transcription factor that regulates the expression of various pro-angiogenic genes. DHA has been demonstrated to suppress NF-κB activation.[3]
Caption: DHA suppresses NF-κB signaling.
Modulation of TGF-β1/ALK5/SMAD2 Pathway
The Transforming Growth Factor-beta 1 (TGF-β1) pathway plays a complex role in angiogenesis. DHA has been found to inhibit endothelial cell migration by modulating this pathway.[7][11]
Caption: DHA modulates the TGF-β1 signaling pathway.
Conclusion
The collective in vivo evidence strongly indicates that this compound is a potent inhibitor of angiogenesis. Its multifaceted mechanism of action, targeting key signaling pathways such as VEGF, NF-κB, and TGF-β1, underscores its potential as a promising candidate for anti-cancer therapy. While further studies involving direct comparisons with clinically approved anti-angiogenic agents are warranted, the data presented in this guide provides a solid foundation for continued research and development of DHA as a novel therapeutic agent.
References
- 1. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- 2. This compound inhibits angiogenesis in breast cancer via regulating VEGF and MMP-2/-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microvascular Experimentation in the Chick Chorioallantoic Membrane as a Model for Screening Angiogenic Agents including from Gene-Modified Cells [mdpi.com]
- 6. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 11. This compound inhibits endothelial cell migration via the TGF-β1/ALK5/SMAD2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydroartemisinin's Effects on Different Cancer Cell Lines
An Objective Guide for Researchers and Drug Development Professionals
Dihydroartemisinin (DHA), an active metabolite of the antimalarial drug artemisinin, has garnered significant interest for its potent anticancer properties.[1][2] Its efficacy, however, varies across different cancer types, underscoring the need for a comparative analysis to guide future research and therapeutic applications. This guide provides a comprehensive overview of DHA's effects on a range of cancer cell lines, supported by experimental data on cytotoxicity, apoptosis induction, and cell cycle arrest. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate a deeper understanding of its mechanisms of action.
Comparative Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. DHA exhibits a wide range of cytotoxic effects against various cancer cell lines, often in a dose- and time-dependent manner.[3] Notably, DHA has been shown to be selectively cytotoxic to cancer cells with minimal effects on non-tumorigenic cells.[4][5] The table below summarizes the IC50 values of DHA in several human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| Skin Cancer | A-431 | 5.5 | 48 | [6] |
| Colon Cancer | SW 948 | ~30-50 (viability reduced to 45-24%) | 48 | [3] |
| SW620 (late-stage) | 15.08 ± 1.70 | 24 | [7] | |
| DLD-1 (late-stage) | 20.31 ± 1.83 | 24 | [7] | |
| HCT116 (late-stage) | 38.46 ± 4.15 | 24 | [7] | |
| COLO205 (late-stage) | 25.43 ± 2.01 | 24 | [7] | |
| SW480 (early-stage) | 65.19 ± 5.89 | 24 | [7] | |
| Ovarian Cancer | A2780 | ~0.86 (as DHA-melphalan hybrid) | Not Specified | [8] |
| OVCAR-3 | ~0.83 (as DHA-melphalan hybrid) | Not Specified | [8] | |
| Leukemia | HL-60 | < 1 (as DHA-chalcone derivative) | 48 | [9] |
| Colorectal Cancer | HCT116 | ~0.11 (as DHA-quinazoline hybrid) | Not Specified | [8] |
| Neuroblastoma | SH-SY5Y | ~5-10 | 24 | [10] |
Note: IC50 values can vary based on experimental conditions. The data presented is a summary from the cited literature.
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
DHA's anticancer activity is attributed to several mechanisms, primarily the induction of apoptosis (programmed cell death) and cell cycle arrest.[2]
2.1. Induction of Apoptosis
DHA consistently induces apoptosis across numerous cancer cell lines.[4][6][11] This process is often mediated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase cascades.[6][11] Key events include the disruption of the mitochondrial membrane potential, release of cytochrome c, and altered expression of the Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax).[4][11]
| Cancer Type | Cell Line | Effect | Observations | Reference |
| Ovarian Cancer | OVCAR-3 | Synergistic apoptosis with Carboplatin | 1µM DHA + 500µM CBP led to a significant increase in apoptosis (1155%) vs. DHA (266%) or CBP (528%) alone. | [4] |
| Colon Cancer | SW 948 | Apoptosis Induction | Cells became rounded and shrunken; increased expression of activated caspase-3 and cleaved PARP. | [3] |
| Skin Cancer | A-431 | Apoptosis Induction | Significant dose-dependent increase in apoptosis detected by Annexin V-FITC staining. | [6] |
| Bladder Cancer | EJ-138, HTB-9 | ROS-induced apoptosis | Dose-dependent increase in ROS production and loss of mitochondrial membrane potential. | [11] |
| Breast Cancer | T-47D | Apoptosis Induction | Increased expression of caspase-8, cleaved caspase-9, and Bim; activation of Bid. | [2] |
2.2. Cell Cycle Arrest
DHA can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G1 or G2/M phases.[12][13] This arrest prevents cancer cells from replicating their DNA and dividing. For instance, in some non-small cell lung cancer lines, DHA treatment leads to G1 phase arrest accompanied by a decrease in cyclin D1 expression.[14] In other cases, such as certain colorectal and breast cancer cells, DHA can induce G2/M phase arrest.[15][16]
Modulation of Key Signaling Pathways
DHA exerts its anticancer effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in cancer.
Caption: Major signaling pathways modulated by this compound (DHA) in cancer cells.
Key pathways affected by DHA include:
-
mTOR Signaling: DHA has been shown to inhibit the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell proliferation and survival, in rhabdomyosarcoma cells.[17]
-
Hedgehog Signaling: In epithelial ovarian cancer, DHA induces apoptosis and inhibits cell proliferation, migration, and invasion by suppressing the Hedgehog signaling pathway.[5][18]
-
NF-κB and MAPK Pathways: DHA can suppress tumor cell invasion by inhibiting protein kinase C alpha (PKCα), which in turn blocks the Raf/MEK/ERK and NF-κB pathways.[19]
-
ROS-Mediated Apoptosis: A common mechanism is the induction of oxidative stress through the generation of ROS, which triggers the mitochondrial apoptotic pathway in bladder and skin cancer cells.[6][11]
Standardized Experimental Protocols
To ensure reproducibility and allow for cross-study comparisons, the following standardized protocols are provided based on methodologies reported in the literature.[3][4][6][10]
Caption: A generalized workflow for in vitro analysis of DHA's anticancer effects.
4.1. Cell Viability - MTT Assay The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide (MTT) assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells (e.g., 3 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[4]
-
Treatment: Treat the cells with various concentrations of DHA (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for specific durations (e.g., 24, 48, 72 hours).[3][4]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[10] Cell viability is calculated as a percentage relative to the control group.
4.2. Apoptosis Detection - Annexin V-FITC/PI Staining This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed approximately 4-6 x 10⁵ cells in 6-cm dishes and treat with desired concentrations of DHA for 24 hours.[4]
-
Cell Harvesting: Collect both floating and adherent (after trypsinization) cells and wash them twice with cold PBS.[6]
-
Staining: Resuspend the cell pellet in 1x binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[6]
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[6]
-
Analysis: Analyze the samples using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early/late apoptotic, necrotic).[4]
Conclusion and Future Directions
This compound demonstrates significant, albeit variable, anticancer activity across a multitude of cancer cell lines. Its primary mechanisms involve the induction of ROS-mediated apoptosis and cell cycle arrest through the modulation of critical signaling pathways like mTOR, Hedgehog, and NF-κB. The data strongly suggests that DHA is a promising candidate for cancer therapy, both as a standalone agent and in combination with conventional chemotherapeutics to enhance efficacy and overcome drug resistance.[4][20][21]
Future research should focus on elucidating the specific molecular determinants of DHA sensitivity in different cancer types to identify predictive biomarkers. Furthermore, while in vitro studies are promising, more in vivo studies and well-designed clinical trials are necessary to translate these findings into effective cancer treatments.[2][20] The development of advanced drug delivery systems, such as nanoformulations, may also help overcome challenges like low solubility and improve the in vivo antitumor efficacy of DHA.[1][13][15]
References
- 1. Exploring combinations of this compound for cancer therapy: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrphr.org [iosrphr.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of a series of novel this compound monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-proliferation and apoptosis-inducing effects of this compound on SH-SY5Y cells and metabolomic analysis - Xu - Translational Pediatrics [tp.amegroups.org]
- 11. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development of nanoscale drug delivery systems of this compound for cancer therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Co-delivery of this compound and Pyropheophorbide-Iron Elicits Ferroptosis to Potentiate Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. This compound improves the efficiency of chemotherapeutics in lung carcinomas in vivo and inhibits murine Lewis lung carcinoma cell line growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro Efficacy and In Vivo Anticancer Activity of Dihydroartemisinin
A Comparative Guide for Researchers
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a well-established antimalarial agent that has garnered significant attention for its potent anticancer properties.[1][2][3] An increasing body of evidence from preclinical studies demonstrates its ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and suppress tumor progression across a wide range of cancer types, both in laboratory cell cultures (in vitro) and in animal models (in vivo).[2][4] This guide provides a comparative analysis of DHA's anticancer activity in these two settings, focusing on the correlation between its effects on cancer cells and its efficacy in living organisms. We present key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support researchers in drug development.
Quantitative Analysis of DHA's Anticancer Activity
The efficacy of an anticancer agent is initially quantified by its ability to inhibit the proliferation of cancer cell lines in vitro. This is commonly measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates greater potency. The in vivo efficacy is then typically evaluated in tumor-bearing animal models, where metrics such as tumor growth inhibition (TGI) are measured.
Table 1: Comparative In Vitro Cytotoxicity of this compound (DHA)
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time | Key Observations |
| Lung Cancer | A549 | ~20.0 | 48h | Induction of apoptosis and ferroptosis.[5] |
| PC9 | 19.68 | 48h | Inactivation of STAT3 signaling.[5] | |
| NCI-H1975 | 7.08 | 48h | Inactivation of STAT3 signaling.[5] | |
| Liver Cancer | HepG2 | 40.2 | 24h | Induction of ferroptosis.[5] |
| PLC/PRF/5 | 22.4 | 24h | Induction of ferroptosis.[5] | |
| Colon Cancer | HCT116 | 11.85 | 24h | Selective cytotoxicity.[5] |
| SW620 | 15.08 - 38.46 | 24h | More effective in late-stage CRC cell lines.[6] | |
| Breast Cancer | MCF-7 | 129.1 | 24h | Induction of apoptosis.[7] |
| MDA-MB-231 | >100 | 24h | - | |
| Leukemia | HL-60 | 2.0 | 48h | Potent activity, induction of apoptosis.[8] |
| Cervical Cancer | HeLa | ~35.0 (10 µg/ml) | Not Specified | Synergistic effect with Doxorubicin.[9] |
Note: IC50 values can vary between studies due to different experimental conditions, such as cell density and assay type.
Table 2: Correlation of In Vitro Findings with In Vivo Efficacy
| Cancer Type | In Vitro Model | In Vivo Model | DHA Dosage | Key In Vivo Outcomes | Correlation & Remarks |
| Lung Cancer | Lewis Lung Carcinoma (LLC) cells | LLC Xenograft Mice | Not Specified | Significant tumor growth inhibition, especially when combined with cisplatin.[1] | The high in vitro activity against LLC cells translated to effective tumor suppression in vivo.[1] |
| Hepatocellular Carcinoma | HCC cell lines | HCC Xenograft Mice | Not Specified | Significant inhibition of tumor growth.[10] | In vitro findings of G2/M arrest and apoptosis were consistent with tumor inhibition in vivo.[10] |
| Gastric Cancer | SGC-7901, BGC823, MGC803 cells | SGC7901 Xenograft Mice | Not Specified | Significantly inhibited tumor growth.[11] | DHA's ability to suppress proliferation and induce apoptosis in vitro correlated with reduced tumor growth in vivo.[11] |
| Cervical Cancer | HeLa cells | HeLa Xenograft Mice | 10 µg/ml (Intratumoral) | Markedly reduced tumor volume after 6 days (with Doxorubicin).[9][12] | The synergistic cytotoxicity observed in vitro was successfully replicated as a significant treatment effect in vivo.[9][12] |
| Pancreatic Cancer | BxPC-3, PANC-1 cells | Pancreatic Cancer Xenograft Mice | Not Specified | Significantly reduced tumor volume and increased apoptosis (with Gemcitabine).[4] | In vitro enhancement of Gemcitabine-induced apoptosis was reflected in greater tumor reduction in vivo.[4] |
Underlying Mechanisms: The Induction of Apoptosis
A primary mechanism by which DHA exerts its anticancer effects is the induction of apoptosis, or programmed cell death. This is often initiated by the generation of reactive oxygen species (ROS) due to the interaction of DHA's endoperoxide bridge with intracellular iron, which is abundant in cancer cells. The subsequent oxidative stress triggers the intrinsic (mitochondrial) pathway of apoptosis.
Caption: DHA-induced intrinsic apoptosis pathway.
Studies have shown that DHA-induced apoptosis is associated with the depolarization of the mitochondrial membrane, release of cytochrome c, and the activation of caspase-9 and caspase-3.[9][10] This cascade ultimately leads to DNA fragmentation and cell death.[10] Furthermore, DHA has been found to downregulate anti-apoptotic proteins like Bcl-2, further promoting cell death.[4][11]
Experimental Protocols
To ensure reproducibility and facilitate comparison across studies, detailed methodologies are crucial. Below are standard protocols for key experiments used to evaluate DHA's anticancer activity.
In Vitro Cell Viability Assay (MTT Assay)
This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., 1 x 10⁴ cells/well) in 96-well plates and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of DHA (e.g., 0-100 µM) and an untreated control (vehicle, typically DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
This protocol evaluates the anticancer efficacy of a compound in a living organism.
-
Cell Preparation: Harvest cancer cells (e.g., HeLa, SGC-7901) during their exponential growth phase.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice, 4-6 weeks old).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 cells in 0.2 ml of saline or medium) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice to treatment and control groups.
-
Treatment Administration: Administer DHA via a clinically relevant route, such as intraperitoneal injection or oral gavage, at a predetermined dosage and schedule (e.g., daily for 21 days). The control group receives the vehicle solution.[10][13]
-
Monitoring: Measure tumor volume (typically using calipers with the formula: Volume = 0.5 × length × width²) and mouse body weight every few days to monitor efficacy and toxicity.[9]
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing, histological examination, and further molecular analysis.
Caption: General workflow for correlating in vitro and in vivo studies.
Conclusion
The anticancer activity of this compound demonstrated in in vitro studies shows a strong positive correlation with its efficacy in in vivo animal models. The cytotoxic concentrations (IC50 values) established in cell lines are predictive of tumor growth inhibition in xenografts. Mechanistic insights gained from in vitro assays, such as the induction of apoptosis via the mitochondrial pathway, are consistently observed in the analysis of tumor tissues from treated animals.[10][11] This robust correlation underscores the value of in vitro screening for predicting in vivo outcomes and solidifies DHA's potential as a promising candidate for further clinical development in cancer therapy.[11][14]
References
- 1. This compound improves the efficiency of chemotherapeutics in lung carcinomas in vivo and inhibits murine Lewis lung carcinoma cell line growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a Sensitizing Agent in Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]
- 4. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of a series of novel this compound monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo inhibition of tumor cell viability by combined this compound and doxorubicin treatment, and the underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound exhibits antitumor activity toward hepatocellular carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-cancer activity of DHA on gastric cancer--an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. urotoday.com [urotoday.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin: A Potent Contender Against Multi-Drug Resistant Cancers
An objective comparison of Dihydroartemisinin's performance against conventional chemotherapeutics in multi-drug resistant cancer models, supported by experimental data.
The emergence of multi-drug resistance (MDR) remains a significant hurdle in the successful treatment of cancer. Tumors that become unresponsive to a broad spectrum of chemotherapeutic agents necessitate the exploration of novel therapeutic strategies. This compound (DHA), a semi-synthetic derivative of artemisinin, has garnered considerable attention for its potent anti-cancer activities, particularly in MDR cancer models. This guide provides a comparative analysis of DHA's efficacy against standard chemotherapeutics, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms.
Comparative Efficacy of this compound in MDR Cancer Cell Lines
DHA has demonstrated significant cytotoxicity in various cancer cell lines, including those resistant to conventional drugs like doxorubicin. The following table summarizes the half-maximal inhibitory concentration (IC50) values for DHA and doxorubicin in both drug-sensitive and drug-resistant lung carcinoma cell lines.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | Doxorubicin | 4.06 | [1] |
| A549 | Lung Carcinoma | This compound | 69.42 - 88.03 | [1] |
| A549/DOX (Doxorubicin-Resistant) | Lung Carcinoma | Doxorubicin | 15.10 - 54.32 | [1] |
| A549/DOX (Doxorubicin-Resistant) | Lung Carcinoma | DHA-isatin hybrid | 5.72 - 9.84 | [1] |
| HCT8/ADR (Doxorubicin-Resistant) | Human Colon Tumor | Doxorubicin (in Mannosylated Liposomes with DHA) | 0.073 µg/mL | [2] |
Note: Lower IC50 values indicate higher cytotoxic potency.
The data clearly indicates that while DHA alone may have a higher IC50 than doxorubicin in sensitive cell lines, its derivatives and combination therapies exhibit significantly enhanced potency in doxorubicin-resistant cells.[1][2] This suggests that DHA and its analogues can overcome the resistance mechanisms that render conventional chemotherapy ineffective.
Mechanisms of Action: Overcoming Drug Resistance
DHA's ability to combat MDR in cancer stems from its multifaceted mechanisms of action, which are distinct from many traditional chemotherapeutic agents.
Reactive Oxygen Species (ROS) Generation
A primary mechanism of DHA's anticancer activity is the generation of reactive oxygen species.[3][4] This process is catalyzed by the high intracellular iron concentrations often found in cancer cells, which cleave the endoperoxide bridge of the DHA molecule.[3][4] The resulting ROS induce oxidative stress, leading to DNA damage, protein carbonylation, and lipid peroxidation, ultimately triggering programmed cell death.
Bypassing Drug Efflux Pumps
A common mechanism of multi-drug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cancer cell.[5] Studies have shown that the anticancer activity of artemisinin and its derivatives does not appear to be significantly affected by the expression of P-gp, multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP).[6] This suggests that DHA can accumulate within resistant cancer cells to exert its cytotoxic effects.
Modulation of Key Signaling Pathways
DHA has been shown to modulate several signaling pathways that are crucial for cancer cell survival, proliferation, and resistance. These include:
-
AMPK/mTOR Pathway: DHA can activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth and proliferation.[1]
-
JNK/p38 MAPK Pathway: In some cancer cell lines, DHA induces apoptosis through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1]
-
NF-κB Pathway: DHA can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation, cell survival, and angiogenesis.[7]
The following diagram illustrates the key signaling pathways affected by this compound in cancer cells.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Synergistic Effects in Combination Therapies
The efficacy of DHA is significantly enhanced when used in combination with conventional chemotherapeutic drugs. This synergistic relationship allows for lower doses of the conventional drug, potentially reducing its associated toxicity while achieving a greater therapeutic effect.
A study on doxorubicin-resistant human colon tumor (HCT8/ADR) cells demonstrated that co-encapsulating DHA and doxorubicin in mannosylated liposomes resulted in a tumor inhibition rate of 88.59% in a xenograft model.[2] This was significantly higher than the inhibition rates observed with free doxorubicin (47.46%) or a combination of free doxorubicin and DHA (70.54%).[2] The proposed workflow for such a combination therapy is outlined below.
Caption: Workflow for DHA and Doxorubicin combination therapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of common experimental protocols used to assess the efficacy of DHA in cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of DHA and other compounds on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., A549, A549/DOX) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of DHA, doxorubicin, or a combination of both for 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values.
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis after drug treatment.
-
Cell Treatment: Treat cells with the desired concentrations of DHA and/or doxorubicin for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways and apoptosis.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, caspases, p-AMPK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound presents a promising therapeutic avenue for the treatment of multi-drug resistant cancers. Its unique mechanisms of action, including ROS-mediated cytotoxicity and the ability to bypass common drug resistance machinery, distinguish it from many conventional chemotherapeutics. Furthermore, its synergistic effects in combination with standard cancer drugs highlight its potential to enhance therapeutic efficacy and reduce treatment-related toxicity. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of DHA in the management of MDR cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. Codelivery of this compound and doxorubicin in mannosylated liposomes for drug-resistant colon cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Progress on anti-tumor molecular mechanisms of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Omega 3 fatty acids chemosensitize multidrug resistant colon cancer cells by down-regulating cholesterol synthesis and altering detergent resistant membranes composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artemisinins as a novel anti-cancer therapy: Targeting a global cancer pandemic through drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the therapeutic index of Dihydroartemisinin compared to traditional chemotherapeutics
A comparative analysis of Dihydroartemisinin (DHA) and the conventional chemotherapeutic agent Doxorubicin reveals a significantly wider therapeutic window for DHA, suggesting its potential as a safer alternative in cancer therapy. This guide provides an in-depth comparison of their mechanisms of action, cytotoxic efficacy, and toxicity profiles, supported by experimental data.
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic dose and its therapeutic dose. A higher TI indicates a wider margin of safety. Traditional chemotherapeutics, while potent, are often limited by a narrow therapeutic index, leading to severe dose-limiting toxicities. In contrast, this compound, a semi-synthetic derivative of artemisinin, has demonstrated potent anticancer activity with a notably better safety profile.
Comparative Data on Efficacy and Toxicity
To objectively assess the therapeutic index, the half-maximal inhibitory concentration (IC50) is used as a measure of therapeutic efficacy, while the maximum tolerated dose (MTD) or the median lethal dose (LD50) serves as an indicator of toxicity. A lower IC50 value signifies higher potency, and a higher MTD or LD50 value indicates lower toxicity.
In Vitro Cytotoxicity (IC50)
The following table summarizes the IC50 values of this compound (DHA) and Doxorubicin (DOX) across various human cancer cell lines. It is important to note that these values can vary between studies due to different experimental conditions.
| Cell Line | Cancer Type | This compound (DHA) IC50 (µM) | Doxorubicin (DOX) IC50 (µM) |
| A549 | Lung Carcinoma | 69.42 - 88.03[1] | 4.06[1] |
| A549/DOX | Doxorubicin-Resistant Lung Carcinoma | 5.72 - 9.84 (DHA-isatin hybrid)[1] | 15.10 - 54.32[1] |
| HeLa | Cervical Cancer | ~35 (equivalent to 10 µg/ml)[2] | 1.00[3] |
| MCF-7 | Breast Cancer | ~35 (equivalent to 10 µg/ml)[2] | 2.50[4] |
| PC-3 | Prostate Cancer | ~35 (equivalent to 10 µg/ml)[2] | 2.64 (equivalent to 2.64 µg/ml)[5] |
Note: IC50 values for DHA in HeLa, MCF-7, and PC-3 cells were reported as 10 µg/ml, which is approximately 35 µM.
In Vivo Toxicity
| Compound | Animal Model | Toxicity Metric | Value |
| This compound (DHA) | Swiss albino mice | No Observed Adverse Effect Level (Oral) | < 200 mg/kg/day[6] |
| Doxorubicin (DOX) | BALB/c mice | Maximum Tolerated Dose (MTD) - Single Dose | 7.5 mg/kg |
Mechanisms of Action: A Tale of Two Pathways
The differing therapeutic indices of DHA and Doxorubicin can be attributed to their distinct mechanisms of action. Doxorubicin exerts its cytotoxic effects primarily through DNA damage in both cancerous and healthy cells, while DHA's mechanism appears to be more selective towards cancer cells.
This compound (DHA) 's anticancer activity is primarily driven by the generation of reactive oxygen species (ROS). Cancer cells have a higher concentration of intracellular iron compared to normal cells. DHA's endoperoxide bridge reacts with this iron, leading to the production of cytotoxic ROS. This oxidative stress damages cellular components, disrupts mitochondrial function, and ultimately induces apoptosis (programmed cell death).
Doxorubicin , an anthracycline antibiotic, functions mainly by intercalating into DNA, which inhibits the progression of topoisomerase II, an enzyme crucial for DNA replication. This action leads to DNA double-strand breaks and cell cycle arrest. Doxorubicin also generates free radicals, which contribute to its cytotoxicity but are also a major cause of its significant cardiotoxicity.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of action of this compound (DHA) in cancer cells.
Caption: Mechanism of action of Doxorubicin.
Caption: Experimental workflow for determining the Therapeutic Index (TI).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the standard protocols used to obtain the data presented in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (DHA or Doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well. Metabolically active cells with functional mitochondrial dehydrogenase enzymes will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated by plotting cell viability against drug concentration.
In Vivo Toxicity: Maximum Tolerated Dose (MTD) Determination
The MTD is the highest dose of a drug that can be administered to an animal model without causing unacceptable toxicity.
-
Animal Model: A cohort of healthy mice (e.g., BALB/c) of the same sex and similar age and weight are used.
-
Dose Escalation: The mice are divided into groups, with each group receiving a different, escalating dose of the test compound. A control group receives the vehicle solution.
-
Administration: The drug is administered via a clinically relevant route (e.g., intraperitoneal injection or oral gavage).
-
Monitoring: The animals are closely monitored for a defined period for signs of toxicity, including weight loss (typically a loss of more than 15-20% is considered a dose-limiting toxicity), changes in behavior, and other clinical signs of distress.
-
Endpoint: The MTD is defined as the highest dose at which no severe toxicity or mortality is observed.
Conclusion
References
- 1. frontiersin.org [frontiersin.org]
- 2. In vitro and in vivo inhibition of tumor cell viability by combined this compound and doxorubicin treatment, and the underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy of BID with doxorubicin in the killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. Assessment of the neurotoxicity of oral this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Dihydroartemisinin Sensitivity: A Comparative Guide to Validated Biomarkers
For Immediate Release
This guide provides a comprehensive comparison of validated biomarkers for predicting sensitivity to Dihydroartemisinin (DHA), a potent derivative of artemisinin used in the treatment of malaria and under investigation as an anti-cancer agent. This document is intended for researchers, scientists, and drug development professionals, offering an objective overview of biomarker performance, supported by experimental data and detailed methodologies.
Introduction
This compound is the active metabolite of all artemisinin compounds and a cornerstone of modern antimalarial treatment, typically used in combination therapies.[1] Its potent and rapid action is attributed to the iron-mediated cleavage of its endoperoxide bridge, which generates reactive oxygen species (ROS), leading to oxidative stress and parasite death.[1][2] More recently, the anti-cancer properties of DHA have gained significant attention, with a primary mechanism of action identified as the induction of ferroptosis, an iron-dependent form of programmed cell death.[3][4] The emergence of drug resistance in Plasmodium falciparum and the variable sensitivity of cancer cells to DHA necessitate the use of validated biomarkers to guide treatment strategies and drug development efforts. This guide compares the key biomarkers for DHA sensitivity in both malaria and cancer contexts.
Biomarkers for DHA Sensitivity in Plasmodium falciparum
Resistance to artemisinins in P. falciparum, the deadliest malaria parasite, is primarily associated with mutations in the Kelch13 gene.[5] For DHA-based combination therapies, such as DHA-piperaquine, resistance to the partner drug is also a critical determinant of treatment outcome. Increased copy number of the plasmepsin-2 and plasmepsin-3 genes is a key marker for piperaquine resistance.[6][7]
Comparison of Key Biomarkers in P. falciparum
| Biomarker | Mechanism of Resistance | Predictive Value | Prevalence |
| Kelch13 Mutations (e.g., C580Y, R539T) | Reduced hemoglobin endocytosis, leading to decreased heme-mediated activation of DHA and activation of the PI3K/PI3P signaling pathway.[8] | Associated with delayed parasite clearance. Specific mutations like G533S, N458Y, and P574L are linked to increased odds of treatment failure.[9] | High prevalence in Southeast Asia, with specific mutations dominating in different regions.[5] Emerging in Africa.[10] |
| Plasmepsin 2/3 Gene Amplification | Increased expression of plasmepsin 2 and 3, aspartic proteases involved in hemoglobin degradation. The exact mechanism of piperaquine resistance is still under investigation. | Highly predictive of DHA-piperaquine treatment failure, especially when co-occurring with a Kelch13 mutation.[6] | Increasingly prevalent in Southeast Asia, particularly in regions with high rates of DHA-piperaquine treatment failure.[7][11] |
| Pfcrt Mutations | Mutations in the P. falciparum chloroquine resistance transporter (Pfcrt) have been associated with piperaquine resistance. | Certain mutations, when combined with other markers, can contribute to DHA-piperaquine resistance.[7][12] | Varies geographically. |
Biomarkers for DHA Sensitivity in Cancer Cells
The anti-cancer activity of DHA is primarily mediated through the induction of ferroptosis.[3][4] This process is characterized by iron-dependent accumulation of lipid peroxides. Therefore, biomarkers for DHA sensitivity in cancer cells are centered around the cellular machinery that governs iron homeostasis and lipid peroxidation.
Comparison of Key Biomarkers in Cancer Cells
| Biomarker | Role in DHA-induced Ferroptosis | Method of Measurement | Correlation with Sensitivity |
| Intracellular Labile Iron | DHA's endoperoxide bridge is activated by intracellular iron, initiating the ferroptotic cascade. Higher labile iron levels can enhance DHA's cytotoxicity. | Fluorescent iron indicators (e.g., Phen Green, calcein).[5] | Higher basal levels of labile iron are expected to correlate with increased sensitivity to DHA. |
| Lipid Peroxidation | The hallmark of ferroptosis is the accumulation of lipid reactive oxygen species (ROS). DHA treatment leads to a surge in lipid peroxidation. | Fluorescent probes (e.g., BODIPY 581/591 C11) or measurement of lipid peroxidation byproducts like malondialdehyde (MDA).[13] | Increased lipid peroxidation upon DHA treatment is a direct indicator of drug efficacy. |
| Glutathione (GSH) and GPX4 | GSH is a key antioxidant that, in conjunction with glutathione peroxidase 4 (GPX4), protects cells from lipid peroxidation. DHA can deplete GSH levels and inhibit GPX4.[14][15] | Thiol-detecting fluorescent probes or colorimetric assays for GSH. Western blotting for GPX4 protein levels.[5] | Lower basal levels of GSH and GPX4, or their significant depletion after DHA treatment, indicate higher sensitivity. |
| Superoxide Dismutase 1 (SOD1) | Down-regulation of the antioxidant enzyme SOD1 has been shown to enhance DHA-induced cytotoxicity in some cancer cell lines.[16][17] | Reverse transcription-PCR (RT-PCR) for SOD1 mRNA expression or Western blotting for protein levels. | Lower SOD1 expression may be a marker for increased sensitivity to DHA. |
Experimental Protocols
Detailed methodologies for the validation and measurement of the aforementioned biomarkers are crucial for reproducible research.
Determination of plasmepsin 2/3 Copy Number by qPCR
This protocol is for quantifying the copy number of the plasmepsin 2 gene relative to a single-copy reference gene (e.g., β-tubulin) in P. falciparum.
a. DNA Extraction:
-
Extract genomic DNA from P. falciparum infected red blood cells (from culture or patient blood spots) using a commercial DNA extraction kit.
b. qPCR Reaction Setup:
-
Prepare a 20 µL reaction mix containing:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL of each forward and reverse primer for plasmepsin 2
-
1 µL of each forward and reverse primer for the reference gene
-
5 µL of template DNA
-
Nuclease-free water to 20 µL
-
c. qPCR Cycling Conditions:
-
95°C for 3 minutes (Initial denaturation)
-
40 cycles of:
-
95°C for 10 seconds (Denaturation)
-
58°C for 30 seconds (Annealing/Extension)
-
-
Followed by a melt curve analysis to ensure product specificity.
d. Data Analysis:
-
Use the ΔΔCt method to calculate the relative copy number of plasmepsin 2. A known single-copy strain (e.g., 3D7) should be used as a calibrator. A copy number ≥1.5 is typically considered an amplification.[18]
Detection of Kelch13 Mutations by Sanger Sequencing
This protocol outlines the steps to identify single nucleotide polymorphisms (SNPs) in the propeller domain of the P. falciparum Kelch13 gene.
a. PCR Amplification:
-
Amplify the Kelch13 propeller domain from genomic DNA using specific primers.
b. PCR Product Purification:
-
Purify the PCR product to remove primers and dNTPs using a commercial PCR purification kit.
c. Sequencing Reaction:
-
Perform Sanger sequencing using the purified PCR product as a template and one of the PCR primers.
d. Sequence Analysis:
-
Align the resulting sequence with the Kelch13 reference sequence from a wild-type parasite strain (e.g., 3D7) to identify any non-synonymous mutations.
In Vitro Drug Sensitivity Assay for P. falciparum (SYBR Green I Assay)
This assay determines the 50% inhibitory concentration (IC50) of DHA against P. falciparum cultures.
a. Parasite Culture and Synchronization:
-
Culture and synchronize P. falciparum to the ring stage.
b. Drug Plate Preparation:
-
Prepare a 96-well plate with serial dilutions of DHA. Include drug-free wells as positive controls and wells with uninfected red blood cells as negative controls.
c. Incubation:
-
Add synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) to the drug plate and incubate for 72 hours under standard culture conditions.
d. Lysis and Staining:
-
Add lysis buffer containing SYBR Green I dye to each well. SYBR Green I intercalates with DNA, and the fluorescence is proportional to the amount of parasitic DNA.
e. Fluorescence Reading:
-
Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
f. IC50 Calculation:
-
Plot the fluorescence intensity against the drug concentration and use a non-linear regression model to calculate the IC50 value.[19]
In Vitro Drug Sensitivity Assay for Cancer Cells (MTT Assay)
This assay measures the metabolic activity of cancer cells to determine the IC50 of DHA.
a. Cell Seeding:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
b. Drug Treatment:
-
Treat the cells with serial dilutions of DHA for 48-72 hours.
c. MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.[14]
d. Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at ~490 nm using a plate reader.[18]
e. IC50 Calculation:
-
Plot the absorbance against the drug concentration and calculate the IC50 value.
Measurement of Ferroptosis Markers
a. Lipid Peroxidation:
-
Treat cells with DHA.
-
Stain with a lipid-peroxidation-sensitive fluorescent probe like BODIPY 581/591 C11.
-
Analyze by flow cytometry or fluorescence microscopy.
b. Glutathione (GSH) Levels:
-
After DHA treatment, lyse the cells.
-
Measure GSH levels using a colorimetric assay kit or a fluorescent probe like ThiolTracker Violet.[5]
c. Intracellular Labile Iron:
-
Load cells with a fluorescent iron indicator such as Phen Green SK.
-
The fluorescence will be quenched in the presence of iron.
-
Measure the fluorescence intensity using a plate reader or flow cytometer.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in DHA sensitivity and its validation is essential for a clear understanding.
Conclusion
The validation and application of biomarkers for this compound sensitivity are critical for the effective treatment of malaria and the development of novel cancer therapies. In P. falciparum, molecular surveillance of Kelch13 mutations and plasmepsin 2/3 copy number provides a robust framework for tracking and managing drug resistance. In the context of cancer, biomarkers associated with ferroptosis offer promising avenues for predicting therapeutic response and patient stratification. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in this dynamic field. Continued research and standardized methodologies will be paramount in harnessing the full potential of DHA in combating these global health challenges.
References
- 1. This compound Disrupts Zinc Homeostasis in Plasmodium falciparum To Potentiate Its Antimalarial Action via Pyknosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. malariaworld.org [malariaworld.org]
- 4. researchgate.net [researchgate.net]
- 5. media.malariaworld.org [media.malariaworld.org]
- 6. African isolates show a high proportion of multiple copies of the Plasmodium falciparum plasmepsin-2 gene, a piperaquine resistance marker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The plasmepsin-piperaquine paradox persists in Plasmodium falciparum | PLOS Pathogens [journals.plos.org]
- 8. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. malariaworld.org [malariaworld.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. Evaluations of candidate markers of this compound-piperaquine resistance in Plasmodium falciparum isolates from the China–Myanmar, Thailand–Myanmar, and Thailand–Cambodia borders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iddo.org [iddo.org]
- 14. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Artemisinin-resistant Plasmodium falciparum Kelch13 mutant proteins display reduced heme-binding affinity and decreased artemisinin activation | Semantic Scholar [semanticscholar.org]
- 16. Malaria: Artemisinin partial resistance [who.int]
- 17. ajtmh.org [ajtmh.org]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
A Comparative Analysis of Dihydroartemisinin and Temozolomide in Glioblastoma Therapy
For Immediate Release
This guide provides a comprehensive, data-driven comparison of Dihydroartemisinin (DHA) and the current standard-of-care chemotherapeutic agent, Temozolomide (TMZ), for the treatment of glioblastoma (GBM). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the anti-glioblastoma efficacy, mechanisms of action, and relevant experimental protocols for both compounds.
Executive Summary
Glioblastoma remains one of the most challenging cancers to treat, with a high rate of recurrence and resistance to conventional therapies. Temozolomide, an alkylating agent, has been the frontline chemotherapeutic for newly diagnosed GBM for over a decade. However, its efficacy is often limited by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). This compound, a semi-synthetic derivative of artemisinin, has emerged as a promising anti-cancer agent with demonstrated activity against glioblastoma through various mechanisms, including the induction of ferroptosis and apoptosis. This guide presents a side-by-side comparison of their performance based on available preclinical data, highlighting their distinct and overlapping mechanisms of action and providing a resource for further research and development.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Temozolomide in various glioblastoma cell lines as reported in the scientific literature. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
Table 1: IC50 Values of this compound (DHA) in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| U87 | 50 | 24 | [1] |
| A172 | 66 | 24 | [1] |
| U87 | 7.41 (for derivative 5b) | 24 | [2] |
| U251 | Varies (low IC50) | 72 | |
| SKMG-4 | Varies | 72 | |
| U373 | Varies | 72 | |
| T98G | Varies | 72 |
Table 2: IC50 Values of Temozolomide (TMZ) in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | Treatment Duration (hours) | MGMT Status | Reference |
| U87MG | 230 (median) | 72 | Varies | [3] |
| U251MG | 176.5 (median) | 72 | Varies | [3] |
| T98G | 438.3 (median) | 72 | Resistant | [3][4] |
| A172 | 200-400 | 72 | Sensitive | [4] |
| U373 | 150-200 (TMZ-S) | Not Specified | Sensitive | [5] |
| Patient-Derived | 476 - 1757 | 72 | Varies | [4] |
Mechanisms of Action and Signaling Pathways
This compound (DHA)
DHA exerts its anti-glioblastoma effects through multiple mechanisms, primarily centered around the induction of iron-dependent reactive oxygen species (ROS) and subsequent cell death pathways.
-
Ferroptosis: DHA has been shown to induce ferroptosis, a form of iron-dependent programmed cell death, in glioblastoma cells. This is often mediated through the inhibition of Glutathione Peroxidase 4 (GPX4).[6][7]
-
Apoptosis: DHA can induce apoptosis through both mitochondria-dependent (intrinsic) and endoplasmic reticulum (ER) stress pathways.[8] This involves the activation of caspase-9 and caspase-12.[8]
-
Signaling Pathway Modulation: DHA has been reported to inhibit several pro-survival signaling pathways in cancer cells, including PI3K/Akt/mTOR and Wnt/β-catenin, while activating stress-related pathways like JNK and p38 MAPK.[9] It has also been shown to inhibit the EphA2/PI3K/Akt pathway, which is involved in vasculogenic mimicry in glioma stem cells.[2]
Temozolomide (TMZ)
Temozolomide is a prodrug that undergoes conversion to its active metabolite, MTIC, which methylates DNA, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.
-
DNA Alkylation and Mismatch Repair: The primary cytotoxic lesion is the O6-methylguanine (O6-MeG) adduct. In cells with low or no MGMT expression, this lesion persists and is recognized by the mismatch repair (MMR) system during DNA replication. The futile attempts of the MMR system to repair this lesion lead to DNA double-strand breaks and ultimately, apoptosis.[10][11]
-
Signaling Pathway Activation: TMZ treatment can induce a variety of cellular stress responses. It has been shown to activate the PI3K/Akt pathway, which can, in turn, activate Wnt/β-catenin signaling, potentially contributing to chemoresistance.[12] TMZ-induced DNA damage can also lead to autophagy through various signaling pathways, including ER stress and the Ras/MAPK/mTOR pathway.[1]
In Vivo Efficacy
Preclinical in vivo studies using glioblastoma xenograft models in mice have demonstrated the anti-tumor activity of both DHA and TMZ.
This compound (DHA):
-
In a study using KpB mice, daily administration of DHA (15 mg/kg) for 4 weeks resulted in a significant reduction in tumor volume and a 44% reduction in tumor weight compared to the control group.[13]
-
Another study showed that while DHA alone (50 mg/kg) had no significant effect on tumor growth in a U251 xenograft model, it enhanced the tumor-inhibiting ability of TMZ when used in combination.
Temozolomide (TMZ):
-
TMZ is the standard-of-care and has demonstrated efficacy in preclinical models, leading to its clinical use. In a U251 xenograft model, TMZ significantly suppressed tumor growth compared to a control group.
-
Long-term administration of TMZ beyond the standard six cycles has been shown to improve overall survival in some glioblastoma patients.[14][15]
Comparative In Vivo Studies:
-
Direct comparative in vivo studies are limited. However, one study showed that co-treatment with DHA and TMZ significantly reduced tumor size compared to TMZ alone in a U251 xenograft model.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings. Below are representative protocols for assays commonly used to evaluate the efficacy of DHA and TMZ in glioblastoma cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits EphA2/PI3K/Akt pathway-mediated malignant behaviors and vasculogenic mimicry in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considering the Experimental Use of Temozolomide in Glioblastoma Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound initiates ferroptosis in glioblastoma through GPX4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Exerts Anti-Tumor Activity by Inducing Mitochondrion and Endoplasmic Reticulum Apoptosis and Autophagic Cell Death in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Temozolomide induces activation of Wnt/β-catenin signaling in glioma cells via PI3K/Akt pathway: implications in glioma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Survival analysis of patients with glioblastoma treated by long-term administration of temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Survival analysis of patients with glioblastoma treated by long-term administration of temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Dihydroartemisinin
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a paramount responsibility. Dihydroartemisinin, a potent derivative of artemisinin used in antimalarial therapies, requires specific procedures for its disposal to mitigate risks to personnel and the environment. Adherence to these protocols is not only a matter of safety but also of regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to be familiar with the safety precautions for handling this compound. Personal protective equipment (PPE) is mandatory to prevent accidental exposure.
Recommended Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1][2]
-
Skin Protection: Use chemical-impermeable gloves and wear fire/flame resistant and impervious clothing.[1][2][3]
-
Respiratory Protection: In situations where dust formation is possible or exposure limits may be exceeded, a full-face respirator should be used.[1][3]
It is essential to handle this compound in a well-ventilated area to avoid the inhalation of dust or vapors.[3] All sources of ignition should be removed from the handling area, as heating may cause a fire.[1][3][4]
Regulatory Framework for Disposal
The disposal of this compound falls under the regulations for pharmaceutical and, in some contexts, cytotoxic waste.[5][6] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) provide guidelines for the management of hazardous pharmaceutical waste.[7][8] A key principle is that hazardous pharmaceuticals should not be flushed down the drain or disposed of in regular trash.[8][9]
Step-by-Step Disposal Procedure
The following steps provide a general operational plan for the proper disposal of this compound in a laboratory setting.
-
Segregation:
-
Carefully collect all this compound waste, including pure compound, contaminated labware (e.g., vials, syringes, gloves), and solutions.
-
This waste must be segregated from non-hazardous waste streams.[5]
-
-
Containment and Labeling:
-
Place the segregated waste into a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
For cytotoxic waste, which may include this compound, regulations often specify yellow containers with purple lids for sharps and yellow bags for other contaminated materials.[6] The container should be labeled as "Hazardous Waste - Cytotoxic" or as per your institution's and local regulations.
-
-
Storage:
-
Store the hazardous waste container in a secure, well-ventilated area, away from heat, sparks, open flames, and incompatible materials.[1]
-
The storage area should be clearly marked.
-
-
Professional Disposal:
-
Treatment Method:
-
Documentation:
-
Maintain accurate records of the disposed of this compound, including quantities and dates of disposal. This documentation is crucial for regulatory compliance.
-
Accidental Spills
In the event of a spill, evacuate personnel from the immediate area.[3] Wearing the appropriate PPE, contain the spill and clean it up using an absorbent material.[10] Collect the contaminated material and place it in a designated hazardous waste container for disposal.[3] Avoid creating dust during the cleanup process.[3][10]
Data Summary
The following table summarizes key information for the handling and disposal of this compound, compiled from various safety data sheets.
| Parameter | Information | Source |
| GHS Hazard Statements | H242: Heating may cause a fire. H411: Toxic to aquatic life with long lasting effects. | [4] |
| Disposal Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
| Environmental Precautions | Avoid release to the environment. Do not let the chemical enter drains. | [1][3] |
| Recommended Disposal Method | Offer to a licensed hazardous material disposal company. Incineration in a permitted facility. | [2][3][8] |
| Container for Disposal | Suitable, closed, and labeled containers. | [3] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
- 1. echemi.com [echemi.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 10. extrasynthese.com [extrasynthese.com]
Safeguarding Researchers: Personal Protective Equipment and Disposal Plan for Dihydroartemisinin
Researchers and drug development professionals handling Dihydroartemisinin must adhere to stringent safety protocols to mitigate risks associated with this potent pharmaceutical compound. While the chemical, physical, and toxicological properties of this compound have not been exhaustively investigated, its classification as an organic peroxide (Type C) necessitates careful handling to prevent potential hazards.[1] This guide provides essential, step-by-step procedures for the safe use of personal protective equipment (PPE), and outlines operational and disposal plans to ensure a secure laboratory environment.
Recommended Personal Protective Equipment
The following table summarizes the essential personal protective equipment for handling this compound, compiled from various safety data sheets.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Glasses with Side Shields | NIOSH (US) or EN 166 (EU) approved[1][2][3][4][5] | To protect eyes from dust and splashes. |
| Face Shield | NIOSH (US) or EN 166 (EU) approved[3] | To be used in conjunction with safety glasses for full face protection against splashes. | |
| Hand Protection | Impervious Gloves | ASTM D6978 compliant (chemotherapy-rated) is recommended[1][6] | To prevent skin contact with the compound. Powder-free gloves are preferred to avoid aerosolization of hazardous materials.[7][8][9] |
| Body Protection | Protective Gown | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs[7][10] | To protect the body from contamination. Gowns should close in the back.[7] |
| Coveralls ("Bunny Suit") | - | For head-to-toe protection, especially in environments with a higher risk of contamination.[7] | |
| Respiratory Protection | Full-face Respirator | NIOSH-approved[11][12] | Recommended if exposure limits are exceeded or if symptoms of irritation are experienced.[11][12] |
| N95 Dust Mask | NIOSH-approved[5][9] | For protection against nuisance levels of dust.[5] | |
| Foot Protection | Shoe Covers | Disposable, skid-resistant, and water-resistant[7] | To prevent the spread of contamination outside the work area. Two pairs are recommended when compounding hazardous drugs.[9] |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Shoe Covers: Put on the first pair of shoe covers. If required, a second pair should be donned before entering the designated hazardous drug handling area.[9]
-
Gown: Wear a disposable gown, ensuring it is securely closed in the back.[7]
-
Gloves: Don the first pair of impervious gloves, ensuring the cuffs are tucked under the sleeves of the gown.
-
Respiratory Protection: If required, perform a fit-check for the respirator.
-
Eye and Face Protection: Put on safety glasses and a face shield if necessary.[3][7]
-
Second Pair of Gloves: Don a second pair of gloves, pulling the cuffs over the sleeves of the gown.[10]
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves.
-
Gown: Remove the gown in a manner that turns it inside out.
-
Inner Gloves: Remove the inner pair of gloves.
-
Eye and Face Protection: Remove the face shield and safety glasses.
-
Respiratory Protection: Remove the respirator.
-
Shoe Covers: Remove the shoe covers.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[5][10][13]
Operational Plan for Handling this compound
-
Preparation:
-
Handling:
-
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE for cleanup.
-
Cover the spill with an absorbent material.
-
Collect the spilled material and place it in a suitable, closed container for disposal.[11]
-
Clean the affected area thoroughly.
-
Disposal Plan
All waste materials must be disposed of in accordance with national and local regulations.[1]
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and shoe covers, should be placed in a designated hazardous waste container immediately after use.
-
Excess this compound and Contaminated Materials: Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Do not let the product enter drains.[1][2][11]
-
Containers: Handle uncleaned, empty containers as you would the product itself.[1] Keep the chemical in its original or other suitable and closed containers for disposal.[11]
Visualized Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from initial preparation to final disposal.
A flowchart outlining the safe handling workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. capotchem.com [capotchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. 503pharma.com [503pharma.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. ivcompoundingtraining.com [ivcompoundingtraining.com]
- 10. osha.gov [osha.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. cleanchemlab.com [cleanchemlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
